Product packaging for Dioctadecyl phthalate(Cat. No.:CAS No. 14117-96-5)

Dioctadecyl phthalate

Cat. No.: B085369
CAS No.: 14117-96-5
M. Wt: 671.1 g/mol
InChI Key: MQKMBXOZOISLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dioctadecyl phthalate is a useful research compound. Its molecular formula is C44H78O4 and its molecular weight is 671.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H78O4 B085369 Dioctadecyl phthalate CAS No. 14117-96-5

Properties

IUPAC Name

dioctadecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKMBXOZOISLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065707
Record name Dioctadecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14117-96-5
Record name Distearyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14117-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioctadecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISTEARYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dioctadecyl phthalate synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of Dioctadecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a high molecular weight phthalate ester, serves as a crucial plasticizer in various polymer applications. Its synthesis via esterification of phthalic anhydride with octadecanol is a well-established industrial process. Comprehensive characterization is paramount to ensure its quality and suitability for intended applications, particularly in sensitive fields like drug development where purity and material properties are critical. This guide provides a detailed overview of the synthesis of this compound and its characterization through various analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). Experimental protocols and expected outcomes are discussed, with quantitative data summarized for clarity.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of phthalic anhydride with octadecanol (also known as stearyl alcohol). This reaction is typically catalyzed by an acid or a metallic catalyst and driven to completion by the removal of water.

Reaction Scheme

The synthesis proceeds in two main steps: the rapid formation of a monoester followed by a slower second esterification to form the diester.

Step 1: Monoesterification Phthalic Anhydride + Octadecanol → Mono-octadecyl phthalate

Step 2: Diesterification Mono-octadecyl phthalate + Octadecanol → this compound + Water

Experimental Protocol

A representative experimental protocol for the synthesis of this compound is detailed below, based on established methodologies[1][2][3].

Materials:

  • Phthalic anhydride

  • Octadecanol (Stearyl alcohol)

  • Catalyst (e.g., p-toluenesulfonic acid, tin(II) chloride, or a solid acid catalyst)

  • Toluene (as an azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Activated charcoal

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine phthalic anhydride (1 molar equivalent), octadecanol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%). Add toluene to the flask.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Drying and Decolorization: Separate the organic layer and dry it over anhydrous sodium sulfate. Add activated charcoal to the solution and stir for 30 minutes to decolorize the product.

  • Purification: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Final Product: The resulting product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary, to yield pure this compound.

Process Parameters and Yield

The efficiency of the synthesis is influenced by several factors, as summarized in the table below.

ParameterTypical Value/ConditionImpact on Synthesis
Reactant Molar Ratio (Octadecanol:Phthalic Anhydride) 2.2 : 1An excess of alcohol drives the reaction towards the formation of the diester.
Catalyst p-Toluenesulfonic acid, Tin(II) chlorideIncreases the reaction rate. The choice of catalyst can affect product color and purity.
Reaction Temperature 120-150 °C (refluxing toluene)Higher temperatures increase the reaction rate but may lead to side reactions and discoloration.
Reaction Time 4-8 hoursSufficient time is required to ensure complete conversion to the diester.
Water Removal Azeotropic distillation with tolueneEssential for shifting the equilibrium towards the product side.
Typical Yield > 90%High yields are achievable with optimized conditions.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below[4][5][6][7].

PropertyValue
Molecular Formula C44H78O4[4][6][7]
Molecular Weight 671.09 g/mol [4][6][7]
Appearance White to off-white waxy solid
Melting Point 55-58 °C
Boiling Point > 300 °C at atmospheric pressure
Solubility Insoluble in water; Soluble in organic solvents like toluene, chloroform, and hot ethanol.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming the successful synthesis of the ester.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and casting a thin film on a salt plate, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features: The FTIR spectrum of this compound is characterized by the following key absorption bands[8].

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2920 and ~2850C-H stretchingAliphatic CH₂ and CH₃ groups of the octadecyl chains
~1730C=O stretchingEster carbonyl group
~1600 and ~1580C=C stretchingAromatic ring
~1280 and ~1120C-O stretchingEster linkage
~740C-H out-of-plane bendingOrtho-disubstituted benzene ring

The presence of a strong carbonyl peak around 1730 cm⁻¹ and the absence of a broad O-H stretching band (from the carboxylic acid of the monoester or unreacted alcohol) are key indicators of a successful diesterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the purity of the sample.

Experimental Protocol:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and transferred to an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Expected Chemical Shifts (¹H NMR): Based on the structure of this compound and data from similar long-chain phthalates, the following proton signals are expected[9][10][11].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7Multiplet2HAromatic protons adjacent to the carbonyl groups
~7.5Multiplet2HAromatic protons meta to the carbonyl groups
~4.3Triplet4H-O-CH₂- protons of the octadecyl chains
~1.7Multiplet4H-O-CH₂-CH₂- protons of the octadecyl chains
~1.2-1.4Broad singlet~60HMethylene protons of the long alkyl chains
~0.9Triplet6HTerminal methyl (-CH₃) protons of the octadecyl chains

Expected Chemical Shifts (¹³C NMR): The ¹³C NMR spectrum is expected to show the following signals.

Chemical Shift (δ, ppm)Assignment
~167Ester carbonyl carbon (C=O)
~132Quaternary aromatic carbons attached to the ester groups
~131, ~129Aromatic CH carbons
~65Methylene carbon attached to the ester oxygen (-O-CH₂)
~32-22Methylene carbons of the long alkyl chains
~14Terminal methyl carbon (-CH₃)
Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of this compound, including its melting behavior and thermal stability.

2.4.1. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, crystallization temperature, and glass transition temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is sealed in an aluminum pan.

  • Instrumentation: The sample is heated and/or cooled in a DSC instrument under a controlled atmosphere (e.g., nitrogen) at a specific heating/cooling rate (e.g., 10 °C/min).

Expected Thermogram Features: The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point in the range of 55-58 °C during the heating cycle[12][13]. Upon cooling, an exothermic peak corresponding to its crystallization would be observed.

2.4.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a TGA pan.

  • Instrumentation: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

Expected Thermogram Features: The TGA curve for this compound is expected to show a stable baseline up to a certain temperature, after which a significant weight loss will occur, indicating its decomposition[14][15][16][17]. The onset temperature of decomposition is a measure of its thermal stability. For high molecular weight phthalates, decomposition typically begins at temperatures above 200 °C.

Visualization of Workflows and Relationships

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Phthalic Anhydride + Octadecanol + Catalyst + Toluene Reaction Esterification (Reflux with Dean-Stark) Reactants->Reaction Neutralization Neutralization (NaHCO3 wash) Reaction->Neutralization Drying Drying (Na2SO4) Neutralization->Drying Decolorization Decolorization (Activated Charcoal) Drying->Decolorization Solvent_Removal Solvent Removal (Rotary Evaporation) Decolorization->Solvent_Removal Product Pure Dioctadecyl Phthalate Solvent_Removal->Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Techniques and Properties

Characterization_Relationship cluster_compound Compound cluster_techniques Analytical Techniques cluster_properties Elucidated Properties Compound This compound FTIR FTIR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC Differential Scanning Calorimetry (DSC) Compound->DSC Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Structure Molecular Structure and Purity NMR->Molecular_Structure Thermal_Stability Thermal Stability TGA->Thermal_Stability Thermal_Transitions Melting/Crystallization Behavior DSC->Thermal_Transitions

Caption: Relationship between analytical techniques and the properties they elucidate for this compound.

Conclusion

The synthesis of this compound via esterification is a robust and high-yielding process. Its successful synthesis and purity can be unequivocally confirmed through a suite of analytical techniques. FTIR and NMR spectroscopy are indispensable for structural elucidation and confirmation of the ester formation, while DSC and TGA provide crucial information about its thermal properties. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this compound, particularly in fields where material characterization is of utmost importance.

References

Dioctadecyl Phthalate: A Technical Overview of Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Dioctadecyl phthalate, also known as distearyl phthalate, is a high molecular weight phthalate ester. It is synthesized by the esterification of phthalic anhydride with octadecanol. Due to its permanency and low volatility, it functions as a plasticizer in various polymer applications where high-temperature stability and low migration are required. This document provides a detailed guide to its physical and chemical properties, as well as common experimental protocols for its analysis.

Physical and Chemical Identifiers

This compound is identified by several key numbers and names that are crucial for regulatory and research purposes.

IdentifierValueReference
IUPAC Name dioctadecyl benzene-1,2-dicarboxylate[1][2]
CAS Number 14117-96-5[1][2][3][4][5]
Molecular Formula C44H78O4[1][2][3][4][5]
Synonyms Distearyl phthalate, Phthalic acid di-n-octadecyl ester, Loxiol G 60[1][4][6]
EC Number 237-971-7[1][3][4]
InChI Key MQKMBXOZOISLIV-UHFFFAOYSA-N[3][4]
Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative properties of this compound. These values are essential for understanding its behavior in various applications and analytical procedures.

PropertyValueReference
Molecular Weight 671.1 g/mol [3][4]
Exact Mass 670.59 g/mol [5]
Melting Point 56 °C[4][6]
Boiling Point 591.1 °C at 760 mmHg[1]
Density 0.923 g/cm³[1]
Flash Point 321.1 °C[1]
Vapor Pressure 6.01E-14 mmHg at 25°C[1]
Refractive Index 1.482[1]
LogP (Octanol/Water Partition Coefficient) 15.1[3]

General Physical Description: At room temperature, this compound is a solid. Phthalate esters are generally characterized by low solubility in water but are soluble in many common organic solvents and oils.[7]

Chemical Synthesis and Structure

This compound is a diester of phthalic acid. Its structure consists of a central benzene ring with two ester groups attached at the ortho positions. Each ester group is linked to an eighteen-carbon alkyl chain (octadecyl group).

The synthesis of phthalates, including this compound, is typically achieved through a two-step esterification process. The first step is the rapid, exothermic alcoholysis of phthalic anhydride with an alcohol (in this case, octadecanol) to form the monoester.[7] The second, slower, and reversible step is the conversion of the monoester to the diester, with the removal of water to drive the reaction to completion.[7] Amphoteric catalysts are commonly used in industrial production.[7]

G PA Phthalic Anhydride Esterification1 Step 1: Alcoholysis (Rapid, Exothermic) PA->Esterification1 ROH Octadecanol (x2) ROH->Esterification1 Esterification2 Step 2: Esterification (Slower, Reversible) ROH->Esterification2 Monoester Monoester Intermediate Monoester->Esterification2 Product This compound Water Water (H₂O) Removal Water Removal (Drives Equilibrium) Water->Removal Esterification1->Monoester Esterification2->Product Esterification2->Water

Caption: Synthesis pathway of this compound via two-step esterification.

Experimental Protocols

The analysis of this compound, particularly in polymer matrices, involves sample preparation followed by chromatographic or spectroscopic techniques.

Sample Preparation from Polymers

A common challenge is the extraction of the phthalate from the polymer matrix.

Method 1: Solvent Extraction (CPSC-CH-C1001-09.3) This method is a standard operating procedure for determining phthalates in consumer products.[8]

  • Sample Comminution: Cut the sample into small pieces or grind it into a powder to increase the surface area.

  • Dissolution: Dissolve approximately 50 mg of the powdered sample in 5 ml of tetrahydrofuran (THF).

  • Polymer Precipitation: Add 10 ml of hexane to the solution to precipitate the PVC polymer.

  • Filtration/Centrifugation: Filter the solution or centrifuge to separate the precipitated polymer from the supernatant containing the dissolved phthalate.

  • Dilution: The resulting filtrate is then appropriately diluted with a solvent like cyclohexane for analysis.[8]

Method 2: Ultrasonic Extraction This is another common technique used for extracting phthalates from polymer materials.

  • Sample Preparation: A known weight of the polymer sample is placed in a vessel.

  • Solvent Addition: An appropriate solvent, such as methylene chloride, is added.

  • Ultrasonication: The vessel is placed in an ultrasonic bath for a specified period to facilitate the extraction of the phthalate into the solvent.

  • Purification: The resulting extract may be purified, for example, by passing it through a silica gel column to remove interfering substances.[9]

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the most common and reliable method for the quantitative analysis of phthalates.

  • Principle: The extracted sample is injected into a gas chromatograph, where the phthalates are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification.

  • Protocol (General):

    • Inject the prepared sample extract into the GC-MS system.

    • The GC oven temperature is programmed to ramp up, separating the different phthalates.

    • The MS is operated in either scan mode (for identification) or selected ion monitoring (SIM) mode (for enhanced sensitivity and quantification).[10]

    • Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and a calibration curve.

Pyrolysis/Thermal Desorption GC-MS (Py/TD-GC-MS) This is a rapid screening method that eliminates the need for solvent extraction.

  • Principle: A small, precisely weighed solid polymer sample (around 0.50 mg) is placed directly into a pyrolyzer unit.[11] The sample is rapidly heated, causing the volatile and semi-volatile compounds, including phthalates, to be thermally desorbed. The desorbed analytes are then transferred directly into the GC-MS for analysis.[11] This method significantly reduces sample preparation time and solvent usage.[11]

High-Performance Liquid Chromatography (HPLC) HPLC can also be used for the analysis of this compound.

  • Principle: This technique separates components of a mixture in a liquid mobile phase through a solid stationary phase. For this compound, a reverse-phase (RP) method is suitable.[3]

  • Mobile Phase: A typical mobile phase consists of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[3]

G Sample Polymer Sample (e.g., PVC Toy) Prep Sample Preparation (Cut/Grind) Sample->Prep Extraction Extraction Prep->Extraction Solvent Solvent Extraction (THF/Hexane) Extraction->Solvent Method A Thermal Thermal Desorption (Py-GC-MS) Extraction->Thermal Method B Analysis Analysis Solvent->Analysis GCMS GC-MS Thermal->GCMS Analysis->GCMS Data Data Processing (Quantification) GCMS->Data Result Result (Phthalate Concentration) Data->Result

Caption: General experimental workflow for the analysis of phthalates in polymers.

References

Spectroscopic Analysis of Dioctadecyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecyl phthalate (DOP), a high molecular weight ortho-phthalate ester, serves various industrial applications, primarily as a plasticizer to enhance the flexibility and durability of polymers. Its large alkyl chains distinguish it from lower molecular weight phthalates, influencing its physical properties and analytical characterization. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from its close structural analogs, dioctyl phthalate and didecyl phthalate, to illustrate the expected spectral features.

Principles of Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule. It measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds. For this compound, FTIR is instrumental in identifying the characteristic ester and aromatic functionalities, as well as the long aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are influenced by the surrounding electron density. ¹H NMR provides information on the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Experimental Protocols

FTIR Spectroscopy

A common and convenient method for analyzing waxy solids like this compound is Attenuated Total Reflectance (ATR)-FTIR.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup:

    • Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

NMR Spectroscopy

Methodology:

  • Sample Preparation:

    • Solvent Selection: A deuterated solvent in which this compound is soluble is chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

    • Sample Dissolution: For ¹H NMR, approximately 5-25 mg of the this compound sample is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable. Due to the waxy nature of this compound, gentle warming may be necessary to facilitate dissolution.

    • Transfer to NMR Tube: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nuclei: ¹H and ¹³C.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Data Presentation and Interpretation

Disclaimer: The following quantitative data is based on the analysis of dioctyl phthalate and didecyl phthalate, which are structurally similar to this compound. The exact peak positions for this compound may vary slightly.

FTIR Spectroscopic Data

The FTIR spectrum of a long-chain phthalate is characterized by several key absorption bands.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~2925C-H stretching (asymmetric)Aliphatic CH₂
~2855C-H stretching (symmetric)Aliphatic CH₂ & CH₃
~1730C=O stretchingEster carbonyl
~1600 & ~1580C=C stretchingAromatic ring
~1270C-O stretchingEster linkage
~1120C-O stretchingEster linkage
~740C-H out-of-plane bendingOrtho-disubstituted benzene

Interpretation: The strong absorptions in the 2925-2855 cm⁻¹ region are characteristic of the long octadecyl chains. The intense peak around 1730 cm⁻¹ is a hallmark of the ester carbonyl group.[1] The pair of bands at approximately 1600 and 1580 cm⁻¹ and the strong absorption around 740 cm⁻¹ are definitive indicators of the ortho-substituted benzene ring of the phthalate moiety.[1]

NMR Spectroscopic Data

The ¹H NMR spectrum of a long-chain phthalate can be divided into aromatic and aliphatic regions.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7Multiplet2HAromatic protons adjacent to one carbonyl group
~7.5Multiplet2HAromatic protons adjacent to two CH groups
~4.3Triplet4H-O-CH₂ -CH₂-
~1.7Multiplet4H-O-CH₂-CH₂ -
~1.2-1.4Broad multiplet~60H-(CH₂)₁₅-
~0.9Triplet6H-CH₃

Interpretation: The signals in the aromatic region (7.5-7.7 ppm) correspond to the four protons on the benzene ring. The triplet at approximately 4.3 ppm is due to the methylene protons directly attached to the ester oxygen atoms. The large, broad signal between 1.2 and 1.4 ppm represents the numerous methylene groups in the long octadecyl chains. The triplet at around 0.9 ppm is characteristic of the terminal methyl groups of the alkyl chains.[2]

The ¹³C NMR spectrum provides a map of the carbon framework.

Chemical Shift (δ, ppm)Assignment
~168C =O
~132Aromatic C -CO
~131Aromatic C H
~129Aromatic C H
~65-O-CH₂ -
~32-CH₂ -CH₂- (various)
~29-CH₂ - (bulk of the chain)
~26-O-CH₂-CH₂ -
~23-CH₂ -CH₃
~14-CH₃

Interpretation: The carbonyl carbon of the ester appears downfield at approximately 168 ppm. The aromatic carbons resonate in the 129-132 ppm region. The carbon of the methylene group attached to the ester oxygen is found around 65 ppm. The remaining signals in the aliphatic region (14-32 ppm) correspond to the various carbon atoms of the long octadecyl chains.[3][4]

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent (e.g., CDCl3) & Filter Sample->NMR_Prep FTIR_Acq FTIR Spectrometer FTIR_Prep->FTIR_Acq NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq FTIR_Process Background Subtraction & Fourier Transform FTIR_Acq->FTIR_Process NMR_Process Fourier Transform & Phase Correction NMR_Acq->NMR_Process FTIR_Analysis Identify Characteristic Peaks (C=O, C-O, Aromatic C-H) FTIR_Process->FTIR_Analysis NMR_Analysis Assign Chemical Shifts (¹H & ¹³C) Determine Structure NMR_Process->NMR_Analysis Report Final Report FTIR_Analysis->Report NMR_Analysis->Report

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy DOP This compound Structure FTIR_Node Vibrational Frequencies DOP->FTIR_Node Analyzed by NMR_Node Chemical Shifts & Coupling DOP->NMR_Node Analyzed by Functional_Groups Functional Groups - Ester (C=O, C-O) - Aromatic Ring - Aliphatic Chains (C-H) FTIR_Node->Functional_Groups Correlates to Chemical_Environment Proton & Carbon Environments (Connectivity) NMR_Node->Chemical_Environment Reveals

References

Toxicological Profile of Long-Chain Phthalates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of long-chain phthalates (LCPs). It covers their metabolism, mechanisms of action, key toxicological endpoints, and quantitative toxicity data, with a focus on providing detailed experimental context and visualizing complex biological pathways.

Introduction to Long-Chain Phthalates

Phthalates are esters of phthalic acid primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] They are categorized based on the length of their alkyl side chains. Long-chain or high-molecular-weight phthalates (HMWP) are those with seven to thirteen carbon atoms in their backbone.[2] Common examples include Di(2-ethylhexyl) phthalate (DEHP), Di-iso-nonyl phthalate (DiNP), Di-iso-decyl phthalate (DiDP), and Di-n-octyl phthalate (DnOP).[3][4] Due to their non-covalent bonding with plastic polymers, LCPs can leach into the environment, leading to widespread human exposure through ingestion of contaminated food and water, inhalation of dust, and dermal contact.[2][3] Ingestion is considered the primary route of exposure for HMWPs.[3][5]

Metabolism of Long-Chain Phthalates

The metabolism of phthalates is crucial as it converts the parent diesters into biologically active monoesters and other metabolites.[6][7]

  • Phase I Metabolism: Upon entering the body, phthalate diesters are rapidly hydrolyzed by esterases in the gut and other tissues, cleaving one of the two side chains.[6][8] This initial step forms the corresponding monoester metabolite, which is often considered the primary toxicant.[9] For LCPs, this is followed by extensive oxidative metabolism of the remaining alkyl side chain through omega- and beta-oxidation.[2][10]

  • Phase II Metabolism: The monoesters and their oxidized metabolites can then be conjugated with glucuronic acid (glucuronidation) to increase their water solubility and facilitate excretion.[2]

Unlike short-chain phthalates, where the monoester is the major final product, for LCPs like DEHP, the monoester metabolite represents only a small fraction (less than 10%) of the total metabolites excreted.[8][10] The majority consists of secondary, oxidized metabolites, which are important biomarkers for assessing human exposure.[9][11]

Diester Long-Chain Phthalate (e.g., DEHP) Esterases Lipases / Esterases (Hydrolysis) Diester->Esterases Ingestion Monoester Monoester Metabolite (e.g., MEHP) Esterases->Monoester Oxidation CYP450-mediated Oxidation (ω, ω-1) Monoester->Oxidation Phase I Glucuronidation UGT Enzymes (Glucuronidation) Monoester->Glucuronidation Phase II Oxidized_Metabolites Secondary Oxidized Metabolites (e.g., 5-OH-MEHP, 5-oxo-MEHP) Oxidation->Oxidized_Metabolites Oxidized_Metabolites->Glucuronidation Phase II Excretion Urinary Excretion Glucuronidation->Excretion

Caption: Metabolic pathway of long-chain phthalates.

Mechanisms of Toxic Action

LCPs exert their toxicity through multiple mechanisms, primarily by interacting with nuclear receptors and disrupting endocrine signaling pathways.

A primary mechanism for LCP-induced toxicity, especially in the liver and reproductive organs of rodents, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[6][12] PPARs are ligand-activated transcription factors with three main isoforms: PPARα, PPARγ, and PPARβ/δ.[7]

  • PPARα: Predominantly expressed in the liver, PPARα activation by LCP monoesters leads to increased expression of genes involved in fatty acid metabolism and peroxisome proliferation.[6][7] Chronic activation in rodents can result in hepatocellular hypertrophy, hyperplasia, and ultimately, liver tumors.[6][12] It is important to note that human PPARs are generally less sensitive to activation by phthalates than their rodent counterparts.[7][12]

  • PPARγ: Mainly found in adipose tissue but also present in reproductive organs like the ovary, PPARγ activation is linked to adipocyte differentiation.[12][13] In the ovary, phthalate-mediated PPARγ activation in granulosa cells can disrupt estradiol synthesis and interfere with normal follicle development.[13]

The potency of phthalate monoesters to activate PPARs generally increases with the length of their alkyl side chain.[12][13]

cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LCP_Monoester_ECF LCP Monoester PPAR PPARα PPAR_RXR_Complex PPARα-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to PPRE in DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Cellular_Response ↑ Peroxisome Proliferation ↑ Fatty Acid Oxidation Hepatocellular Hypertrophy & Hepatocarcinogenesis Target_Genes->Cellular_Response

Caption: PPARα signaling pathway activated by LCPs.

LCPs are well-characterized endocrine disruptors with significant anti-androgenic properties, primarily affecting the male reproductive system.[3][14] The primary targets are the Leydig and Sertoli cells within the testes.[3][6]

The mechanism involves the disruption of testosterone synthesis in fetal Leydig cells. This leads to a cascade of adverse developmental effects known as "phthalate syndrome" in male rats, characterized by malformations of the reproductive tract.[15] While some studies suggest LCPs or their metabolites can act as antagonists of the androgen receptor (AR), the predominant mechanism is the suppression of steroidogenesis.[14][16][17]

cluster_Leydig Leydig Cell cluster_Sertoli Sertoli Cell Cholesterol Cholesterol StAR StAR Protein (Rate-limiting step) Cholesterol->StAR Testosterone Testosterone Synthesis StAR->Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds & Activates Spermatogenesis ↓ Normal Gene Expression for Spermatogenesis AR->Spermatogenesis LCP_Metabolites LCP Metabolites LCP_Metabolites->AR Potential Antagonism

Caption: Anti-androgenic mechanisms of LCPs.

Some phthalates have been shown to interact with estrogen receptors (ERs), though this is less pronounced than their anti-androgenic activity. Certain phthalate diesters can exhibit weak estrogenic activity via ERα and anti-estrogenic activity via ERβ.[16] Long-term exposure to phthalate mixtures may also enhance estrogen and Wnt/β-catenin signaling pathways, potentially leading to endometrial hyperplasia.[4] Furthermore, phthalates can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, altering the release of reproductive hormones.[3]

Key Toxicological Endpoints

  • Male Reproductive Toxicity: This is a critical endpoint for LCPs. Effects observed in animal studies include testicular atrophy, decreased sperm production, reduced testosterone levels, and congenital malformations of the reproductive tract (hypospadias, cryptorchidism).[6][18]

  • Female Reproductive Toxicity: In females, LCP exposure is associated with adverse effects on ovarian function, including inhibition of follicular development, altered steroidogenesis, and reduced fertility.[3][13]

  • Developmental Toxicity: As LCPs can cross the placental barrier, prenatal exposure is a significant concern.[19] Developmental effects are closely linked to the anti-androgenic actions, leading to the "phthalate syndrome" in male offspring.[19]

  • Hepatotoxicity: The liver is a primary target organ for LCPs, particularly in rodents. Effects range from increased liver weight and enzyme induction to peroxisome proliferation and the development of liver tumors with chronic high-dose exposure.[2][9]

Quantitative Toxicity Data

The following table summarizes No-Observed-Adverse-Effect-Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs) for several long-chain phthalates from animal studies. These values are critical for risk assessment. A NOAEL is the highest dose at which no adverse effect was observed, while a LOAEL is the lowest dose at which an adverse effect was seen.[20]

PhthalateSpeciesExposure Route & DurationEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
DEHP RatDietary (Multi-generational)Reproductive Malformations (F1/F2)4.8-[15]
DEHP Rat-General Toxicity5-[21]
DINP Rat-General Toxicity15-[21]
DIDP Rat-General Toxicity25-[21]
DNOP Rat-General Toxicity37-[21]

Note: Toxicity values can vary significantly based on the study design, species, and specific endpoint evaluated.

Experimental Protocols

Detailed methodologies are essential for interpreting toxicological data. Below are summaries of common experimental protocols used to assess LCP toxicity.

This type of study is foundational for determining NOAELs for various systemic effects.

  • Test System: Typically Wistar or Sprague-Dawley rats (e.g., 10 males and 10 females per group).

  • Administration: The test substance (e.g., DEHP) is administered daily via oral gavage or mixed in the diet for 90 days.[22] A vehicle control group and at least three dose levels are used.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis (e.g., liver enzymes like ALT, AST).

  • Endpoint Analysis: A full necropsy is performed. The weights of key organs (liver, kidneys, testes, etc.) are recorded. Tissues are preserved for histopathological examination by a veterinary pathologist.

  • Example Application: A 28-day subacute study in Wistar rats evaluated DEHP at 50 mg/kg/day, analyzing changes in lipid profiles, liver enzymes, and hormone levels (testosterone, thyroxine).[22]

These assays are used to determine if a chemical can activate a specific nuclear receptor like PPAR or AR.

  • Cell Line: A suitable mammalian cell line (e.g., human liver HepG2 cells or monkey kidney COS-1 cells) is used.[12]

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector containing the full-length cDNA for the nuclear receptor of interest (e.g., human PPARα).

    • A reporter plasmid containing a reporter gene (e.g., luciferase) downstream of a promoter with response elements for that receptor (e.g., PPREs).

  • Exposure: Transfected cells are exposed to various concentrations of the test compound (e.g., MEHP, the active metabolite) for a set period (e.g., 24 hours). A vehicle control and a known potent agonist are included.

  • Endpoint Analysis: Cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. An increase in reporter activity indicates that the compound activated the receptor.

  • Example Application: Trans-activation assays have been used extensively to show that LCP monoesters activate mouse and human PPARα and PPARγ, with potency increasing with side-chain length.[12]

Start Select Animal Model (e.g., Sprague-Dawley Rat) Dosing Administer LCP via Diet/Gavage (e.g., 28 or 90 days) (Multiple Dose Groups + Control) Start->Dosing InLife In-Life Observations - Clinical Signs - Body Weight - Food Consumption Dosing->InLife Termination Study Termination & Necropsy InLife->Termination Blood Blood Collection Termination->Blood Organs Organ Weight Measurement Termination->Organs Tissues Tissue Collection & Fixation Termination->Tissues ClinPath Clinical Pathology - Hematology - Serum Chemistry Blood->ClinPath Hormone Hormone Analysis (e.g., Testosterone) Blood->Hormone Data Data Analysis (Statistics, NOAEL/LOAEL) Organs->Data Histo Histopathology Tissues->Histo Histo->Data ClinPath->Data Hormone->Data

Caption: General workflow for an in vivo toxicity study.

Conclusion

The toxicological profile of long-chain phthalates is complex, characterized by significant endocrine-disrupting properties, particularly anti-androgenic effects, and PPAR-mediated toxicity in the liver and reproductive systems. Their active monoester metabolites drive these effects by interacting with key nuclear receptors and signaling pathways. A thorough understanding of their metabolism, mechanisms of action, and dose-response relationships, derived from robust experimental protocols, is essential for accurate risk assessment and the development of safer alternatives in pharmaceutical and consumer products. Researchers and developers must consider the species differences in sensitivity and the potential for low-dose effects when evaluating the safety of materials containing these compounds.

References

Dioctadecyl Phthalate: An In-depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dioctadecyl phthalate (CAS 14117-96-5), a high molecular weight phthalate ester. Also known as distearyl phthalate, this compound is characterized by its two long alkyl chains, which significantly influence its behavior in the environment.[1][2][3] This document synthesizes available data on its physicochemical properties, degradation pathways, and partitioning in various environmental compartments, offering a critical resource for environmental risk assessment and management.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its distinct physicochemical properties. With a high molecular weight and long carbon chains, it exhibits extremely low water solubility and vapor pressure, coupled with strong lipophilicity.[1][2] These characteristics suggest that once released into the environment, it will predominantly associate with organic matter in soil and sediment rather than remaining in water or volatilizing into the atmosphere.

PropertyThis compound ValueDitridecyl Phthalate (DTDP) ValueReference
CAS Number 14117-96-568515-50-4[1]
Molecular Formula C44H78O4C34H58O4[2]
Molecular Weight 671.1 g/mol 530.8 g/mol [2]
Physical State Yellow flaky solid-[1]
Density 0.923 g/cm³-[1]
Boiling Point 591.1°C at 760 mmHg-[1]
Vapor Pressure 6.01 x 10⁻¹⁴ mmHg at 25°C-[1]
Water Solubility Data not available-
Log Kow (Octanol-Water Partition Coefficient) >10 (Predicted)-[2]
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) Data not available6.26 (log)[4]

Environmental Fate and Transport

The environmental fate of this compound is characterized by strong sorption to solids, slow degradation rates, and limited mobility. Its high lipophilicity drives its partitioning from water into soil, sediment, and biota.

Transport and Partitioning

Due to its extremely low vapor pressure, this compound is expected to exist almost exclusively in the particulate phase in the atmosphere and is not anticipated to undergo long-range atmospheric transport.[1] When released into aquatic environments, its high hydrophobicity (predicted log Kow >10) and consequently high soil organic carbon-water partitioning coefficient (Koc) will lead to rapid and strong adsorption to suspended solids, sediment, and soil organic matter.[2] This significantly limits its mobility in the aqueous phase. The sorption behavior of high molecular weight phthalates like this compound suggests they will be immobile in soil.[5]

The following diagram illustrates the key partitioning pathways of this compound in the environment.

Environmental_Fate_of_Dioctadecyl_Phthalate cluster_release Release cluster_compartments Environmental Compartments Release This compound Release Water Water Release->Water Direct Discharge Soil_Sediment Soil & Sediment Release->Soil_Sediment Spills/Disposal Water->Soil_Sediment Sorption/ Partitioning Biota Biota Water->Biota Bioaccumulation Soil_Sediment->Water Desorption (minor)

Environmental partitioning of this compound.
Degradation

The degradation of phthalate esters in the environment can occur through both abiotic and biotic processes. For high molecular weight phthalates like this compound, biodegradation is considered the primary degradation pathway, although it is expected to be a slow process.

Abiotic Degradation:

  • Hydrolysis: Phthalate esters can undergo hydrolysis to form the monoester and subsequently phthalic acid and the corresponding alcohol. However, for long-chain phthalates, this process is generally very slow under typical environmental pH conditions (pH 5-9).[6]

  • Photolysis: Direct photolysis is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis through reactions with hydroxyl radicals in the atmosphere is also not a major fate process due to its low volatility.

Biotic Degradation: Biodegradation is the most significant degradation process for phthalates in the environment.[6] The degradation of long-chain phthalates is generally slower than that of short-chain phthalates.[7] The initial step in the aerobic biodegradation of this compound is the enzymatic hydrolysis of one of the ester bonds to form mono-octadecyl phthalate and octadecanol. The monoester can then be further hydrolyzed to phthalic acid, which can be subsequently mineralized by microorganisms to carbon dioxide and water through various metabolic pathways.

The generalized aerobic biodegradation pathway for this compound is depicted below.

Biodegradation_Pathway DOP This compound MOP Mono-octadecyl Phthalate + Octadecanol DOP->MOP Esterase PA Phthalic Acid + Octadecanol MOP->PA Esterase Intermediate Aromatic Intermediates PA->Intermediate Dioxygenase Mineralization CO2 + H2O Intermediate->Mineralization Further Metabolism

Generalized aerobic biodegradation of this compound.
Bioaccumulation

The high predicted log Kow of this compound (>10) suggests a high potential for bioaccumulation in aquatic organisms.[2][7] However, the bioaccumulation of high molecular weight phthalates can be limited by low water solubility, reduced membrane permeability due to large molecular size, and metabolic transformation within the organism.[7] While direct experimental data on the bioconcentration factor (BCF) or bioaccumulation factor (BAF) for this compound are unavailable, it is anticipated that it would be found in the tissues of aquatic and soil-dwelling organisms in environments where it is present.

Experimental Protocols

The determination of the environmental fate and transport parameters of sparingly soluble substances like this compound requires specific experimental methodologies. Standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are typically employed.

Water Solubility Determination (OECD Guideline 105)

The water solubility of substances with very low solubility is determined using the column elution method as described in OECD Guideline 105.[8][9][10]

  • Principle: A solid material, coated on an inert support, is packed into a column. Water is passed through the column at a slow, controlled rate to facilitate equilibration. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

  • Apparatus: A thermostated column, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., High-Performance Liquid Chromatography with a suitable detector) for quantifying the substance in the eluate.

  • Procedure:

    • The test substance is coated onto an inert carrier material.

    • The coated material is packed into a chromatography column.

    • Water is pumped through the column at a low flow rate.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of the test substance in each fraction is determined.

    • The water solubility is the average of the concentrations from at least five consecutive fractions where the concentration is constant (within ± 30%).

The following workflow diagram illustrates the column elution method.

Water_Solubility_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis Prep Coat inert support with this compound Pack Pack column with coated support Prep->Pack Pump Pump water through column at a constant rate Pack->Pump Collect Collect eluate fractions over time Pump->Collect Analyze Analyze concentration in each fraction (e.g., HPLC) Collect->Analyze Determine Determine solubility from concentration plateau Analyze->Determine

Workflow for water solubility determination (OECD 105).
Soil/Sediment Adsorption/Desorption (Based on EPA Test Guideline 796.2750)

The soil and sediment adsorption coefficient (Koc) is a critical parameter for assessing the partitioning and mobility of a chemical in the terrestrial and aquatic environments.[4][5]

  • Principle: The test substance, dissolved in a solution, is equilibrated with a known amount of soil or sediment. The concentrations of the substance in the solution and adsorbed to the solid phase are measured. The adsorption coefficient is calculated from these measurements and normalized to the organic carbon content of the solid phase.

  • Apparatus: Shaker, centrifuge, and an analytical instrument for quantification of the test substance.

  • Procedure:

    • A solution of this compound in a suitable solvent (due to low water solubility, a co-solvent may be necessary) is prepared.

    • The solution is added to replicate flasks containing known amounts of pre-characterized soil or sediment.

    • The flasks are agitated for a predetermined time to reach equilibrium.

    • The solid and liquid phases are separated by centrifugation.

    • The concentration of the test substance remaining in the liquid phase is measured.

    • The amount of substance adsorbed to the solid phase is calculated by difference.

    • The soil-water partition coefficient (Kd) is calculated, and then normalized to the organic carbon content of the soil/sediment to obtain Koc.

Biodegradation in Water (e.g., OECD Guideline 301)

Ready biodegradability tests are used to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms. Given the expected slow degradation of this compound, a prolonged test or a simulation study might be more appropriate.

  • Principle: The test substance is incubated with a microbial inoculum (e.g., activated sludge) in a mineral medium under aerobic conditions. The degradation is followed by measuring oxygen consumption or carbon dioxide evolution over a period of 28 days.

  • Apparatus: Incubation bottles, respirometer or equipment for CO2 measurement.

  • Procedure:

    • A mineral medium is prepared and inoculated with microorganisms.

    • The test substance is added as the sole carbon source.

    • The mixture is incubated in the dark at a constant temperature.

    • Oxygen consumption or CO2 production is measured at regular intervals.

    • The percentage of biodegradation is calculated based on the theoretical oxygen demand or theoretical CO2 production.

Conclusion

This compound is a high molecular weight phthalate with physicochemical properties that strongly favor partitioning to soil and sediment. Its environmental mobility is expected to be very low. While biodegradation is the primary degradation pathway, the rate is anticipated to be slow. Due to its high lipophilicity, there is a potential for bioaccumulation. A significant data gap exists for experimentally determined key environmental fate parameters for this compound. Further research is needed to accurately quantify its water solubility, Koc, biodegradation rates, and bioaccumulation potential to refine environmental risk assessments. The experimental protocols outlined in this guide provide a framework for generating such data.

References

An In-Depth Technical Guide to the Identification of Dioctadecyl Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and current understanding of the metabolism of dioctadecyl phthalate. Given the limited direct research on this compound, this document extrapolates from established metabolic pathways of other high-molecular-weight phthalates and details the analytical procedures necessary for the identification and quantification of its potential metabolites.

Introduction to this compound

This compound, also known as distearyl phthalate, is a high-molecular-weight phthalate ester. Like other phthalates, it is used as a plasticizer to enhance the flexibility and durability of polymers. Due to its widespread use, understanding its metabolic fate within biological systems is crucial for assessing potential human exposure and toxicological risk.

Predicted Metabolic Pathway of this compound

The metabolism of high-molecular-weight phthalates generally follows a two-phase process. While specific studies on this compound are not abundant, its metabolic pathway can be predicted based on the well-documented biotransformation of structurally similar long-chain phthalates such as di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DiNP), and diisodecyl phthalate (DiDP)[1][2][3][4][5][6][7][8][9][10].

Phase I Metabolism:

  • Hydrolysis: The initial step involves the hydrolysis of one of the ester linkages by carboxylesterases, primarily in the gut and liver, to form monooctadecyl phthalate (MOP) and octadecanol[5][11][12]. This monoester is often considered the primary bioactive metabolite.

  • Oxidation: The long octadecyl (C18) alkyl chain of MOP is then susceptible to oxidation by cytochrome P450 enzymes[3][9]. This can lead to a series of secondary metabolites, including hydroxylated (OH-MOP), oxo (oxo-MOP), and carboxylated (cx-MOP) derivatives. For other long-chain phthalates, these oxidized metabolites are often found in higher concentrations in urine than the simple monoester, making them important biomarkers of exposure[13][14].

Phase II Metabolism:

  • Glucuronidation: Both the primary monoester (MOP) and its oxidized metabolites can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs)[1][3][9]. This increases their water solubility and facilitates their excretion in urine and feces.

G DOP This compound MOP Monooctadecyl Phthalate (MOP) DOP->MOP Hydrolysis (Esterases) OH_MOP Hydroxy-MOP (OH-MOP) MOP->OH_MOP Oxidation (CYP450) Glucuronides Glucuronide Conjugates MOP->Glucuronides Glucuronidation (UGTs) OXO_MOP Oxo-MOP (oxo-MOP) OH_MOP->OXO_MOP Oxidation OH_MOP->Glucuronides CX_MOP Carboxy-MOP (cx-MOP) OXO_MOP->CX_MOP Oxidation OXO_MOP->Glucuronides CX_MOP->Glucuronides Excretion Excretion (Urine, Feces) Glucuronides->Excretion

Predicted metabolic pathway of this compound.

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound metabolites in biological matrices such as urine and serum require sensitive and specific analytical methods. The following protocol is a comprehensive approach adapted from established methods for other long-chain phthalate metabolites[1][3][7][15][16].

Sample Preparation: Solid-Phase Extraction (SPE)
  • Enzymatic Deconjugation: To measure the total amount of metabolites (free and glucuronidated), urine samples (1-2 mL) are first treated with β-glucuronidase to hydrolyze the glucuronide conjugates.

  • Acidification: The sample is then acidified to a pH of approximately 5-6 to ensure the analytes are in a neutral form for optimal retention on the SPE cartridge.

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with buffered water at the same pH as the sample[5][6][17].

  • Sample Loading: The prepared urine sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with water or a low-percentage organic solvent solution to remove interfering hydrophilic compounds.

  • Elution: The retained metabolites are eluted with an organic solvent such as acetonitrile or methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the analysis of phthalate metabolites due to its high sensitivity and selectivity[3][7][8][15][18].

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of the metabolites.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid to improve ionization, is employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of phthalate monoesters and their oxidized metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each metabolite and then monitoring for a specific product ion after fragmentation. This provides high specificity and reduces matrix interference.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Deconjugation Enzymatic Deconjugation (β-glucuronidase) Urine->Deconjugation Acidification Acidification Deconjugation->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Separation Chromatographic Separation (C18) LC_MS->Separation Detection MS/MS Detection (ESI-, MRM) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Experimental workflow for metabolite identification.

Quantitative Data Presentation

Due to the lack of specific quantitative data for this compound metabolism, the following table presents hypothetical target analytes and their expected mass transitions for LC-MS/MS analysis, based on the predicted metabolic pathway and data from similar long-chain phthalates.

MetaboliteAbbreviationPrecursor Ion (m/z)Product Ion (m/z)
Monooctadecyl PhthalateMOP433.3167.0
Monohydroxyoctadecyl PhthalateOH-MOP449.3167.0
Monooxooctadecyl Phthalateoxo-MOP447.3167.0
Monocarboxyoctadecyl Phthalatecx-MOP463.3167.0

Note: The precursor and product ions are hypothetical and would need to be confirmed experimentally.

Potential Signaling Pathways Affected by this compound

Phthalates and their metabolites are known to interact with various cellular signaling pathways, which can lead to a range of biological effects. While specific data for this compound is unavailable, studies on other high-molecular-weight phthalates suggest potential interactions with the following pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Phthalates can act as ligands for PPARs, which are nuclear receptors involved in lipid metabolism and inflammation[19].

  • Steroid Hormone Receptors: Some phthalate metabolites have been shown to have anti-androgenic activity by interfering with androgen receptor signaling[19].

  • PI3K/Akt/mTOR Pathway: This pathway, which is crucial for cell growth, proliferation, and survival, has been shown to be activated by certain phthalates[16].

  • MAPK/Erk Pathway: The mitogen-activated protein kinase pathway, involved in cell proliferation, differentiation, and apoptosis, can also be modulated by phthalate exposure[18].

G DOP_Metabolites This compound Metabolites PPARs PPARs DOP_Metabolites->PPARs Steroid_Receptors Steroid Receptors (e.g., Androgen Receptor) DOP_Metabolites->Steroid_Receptors PI3K_Akt PI3K/Akt/mTOR Pathway DOP_Metabolites->PI3K_Akt MAPK_Erk MAPK/Erk Pathway DOP_Metabolites->MAPK_Erk Cellular_Effects Cellular Effects (Altered Gene Expression, Cell Proliferation, etc.) PPARs->Cellular_Effects Steroid_Receptors->Cellular_Effects PI3K_Akt->Cellular_Effects MAPK_Erk->Cellular_Effects

Potential signaling pathways affected by phthalates.

Conclusion

The identification of this compound metabolites is achievable through the application of established analytical techniques, primarily SPE-LC-MS/MS. While direct experimental data for this specific compound is limited, a robust understanding of the metabolism of other high-molecular-weight phthalates provides a strong predictive framework for its biotransformation. Future research should focus on confirming the proposed metabolic pathway and quantifying the exposure to this compound in human populations to better assess any potential health risks.

References

The Environmental Persistence of High Molecular Weight Phthalates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental persistence of high molecular weight phthalates (HMWPs), a class of compounds widely used as plasticizers. Due to their extensive use, HMWPs have become ubiquitous environmental contaminants, raising concerns about their long-term fate and potential ecological impact. This document summarizes key data on their environmental half-lives, details the experimental protocols for their study, and illustrates the microbial signaling pathways involved in their degradation.

Introduction to High Molecular Weight Phthalates

High molecular weight phthalates are esters of phthalic acid with alkyl chains typically containing seven or more carbons. Common examples include Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), and Di(2-propylheptyl) phthalate (DPHP). Unlike their lower molecular weight counterparts, HMWPs are less volatile and have lower water solubility, which contributes to their persistence and accumulation in solid environmental matrices like soil and sediment.[1][2] Their primary route of environmental degradation is through microbial activity, although abiotic processes such as hydrolysis and photolysis can occur, albeit at much slower rates.[3]

Data Presentation: Environmental Half-Lives of HMWPs

The environmental persistence of HMWPs is often quantified by their half-life (t½), which is the time required for the concentration of the compound to be reduced by half. This parameter can vary significantly depending on the specific phthalate, the environmental compartment (soil, water, or sediment), and prevailing conditions such as temperature, pH, and microbial activity.[4][5][6] The following table summarizes reported half-life data for several HMWPs.

PhthalateEnvironmental MatrixHalf-Life (t½) in DaysConditions
Di(2-ethylhexyl) phthalate (DEHP) Soil15 - 300Varied soil types and temperatures.[2][4][7]
Sediment (Aerobic)5.0 - 14.8Mangrove and river sediments.[8][9]
Water2 - 22Aerobic biodegradation.[10]
Diisononyl phthalate (DINP) Soil~300 (estimated)Estimated value.[3]
Sediment3000 (estimated)Estimated value.[3]
Water1.5 - 5.3 (acclimated)Acclimated microbial conditions.[5]
Diisodecyl phthalate (DIDP) Soil28 - 52General soil conditions.[11]
Sediment (Anaerobic)>100 (no significant degradation)Anaerobic conditions.[11]
Water14 - 56Groundwater.[11]
Di(2-propylheptyl) phthalate (DPHP) Not specifiedUrinary excretion half-life in humans: 6.5 - 8.2 hours (for metabolites)Human metabolism study.[12]
Di-n-octyl phthalate (DnOP) SoilNot specified89.3% removal in 100 mg/kg soil by a bacterial consortium.[13]

Experimental Protocols

The study of HMWP persistence involves a combination of analytical chemistry to quantify their concentrations and microbiological methods to assess their biodegradation.

Quantification of HMWPs in Environmental Samples

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Soil and Sediment Samples

GC-MS is a robust and widely used technique for the analysis of phthalates in solid matrices.

  • Sample Preparation and Extraction:

    • Air-dry and sieve the soil or sediment sample to remove large debris.

    • Weigh approximately 5-10 g of the homogenized sample into a centrifuge tube.

    • Add a known amount of an internal standard (e.g., a deuterated phthalate) to correct for extraction losses.

    • Perform solvent extraction, often using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves adding an organic solvent such as acetonitrile or a mixture of dichloromethane and n-hexane, followed by the addition of salting-out agents (e.g., magnesium sulfate and sodium chloride) to induce phase separation.

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

    • Collect the organic supernatant containing the extracted phthalates.

  • Clean-up:

    • The extract is then passed through a solid-phase extraction (SPE) cartridge containing a sorbent like C18/primary secondary amine to remove interfering compounds.

    • Elute the phthalates from the SPE cartridge with a suitable solvent.

    • Concentrate the eluate under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • The GC is typically equipped with a capillary column (e.g., a TR-5MS column) that separates the different phthalates based on their boiling points and affinity for the stationary phase.[13]

    • The separated compounds then enter the mass spectrometer, which ionizes them and detects the resulting fragments, allowing for both identification and quantification.

3.1.2. High-Performance Liquid Chromatography (HPLC) for Water Samples

HPLC is a common method for analyzing phthalates in aqueous samples.

  • Sample Preparation and Extraction:

    • Filter the water sample through a 0.45 µm filter to remove suspended particles.

    • For trace-level analysis, a pre-concentration step using solid-phase extraction (SPE) is often necessary.

    • Pass a known volume of the water sample through an SPE cartridge (e.g., C18).

    • Wash the cartridge to remove interfering substances.

    • Elute the phthalates from the cartridge with a small volume of an organic solvent like methanol or acetonitrile.

  • HPLC Analysis:

    • Inject the eluate into the HPLC system.

    • Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase gradient, typically a mixture of water and an organic solvent like acetonitrile or methanol.

    • Detection is commonly performed using a UV detector or a photodiode array (PDA) detector.

Laboratory Biodegradation Study in a Soil Microcosm

This protocol, based on OECD Guideline 307, is designed to assess the rate of aerobic biodegradation of HMWPs in soil.

  • Microcosm Setup:

    • Collect fresh soil from a relevant location, sieve it, and adjust the moisture content to 40-60% of its water-holding capacity.

    • Prepare a stock solution of the target HMWP in a suitable solvent.

    • In a series of biometer flasks or similar incubation vessels, weigh out a known amount of the prepared soil (e.g., 50-100 g).[5]

    • Spike the soil with the HMWP stock solution to achieve the desired initial concentration. Include control microcosms without the phthalate and sterile controls (e.g., autoclaved soil) to account for abiotic degradation.

    • Aerate the flasks with humidified air and incubate them in the dark at a constant temperature (e.g., 20-25°C).

  • Monitoring and Analysis:

    • At regular time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice replicate microcosms from each treatment group.

    • Extract the phthalates from the soil samples using the GC-MS method described in section 3.1.1.

    • Quantify the remaining concentration of the HMWP.

  • Data Analysis:

    • Plot the concentration of the HMWP versus time.

    • Calculate the degradation rate and the half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Microbial Degradation and Signaling Pathways

The primary mechanism for the environmental breakdown of HMWPs is microbial degradation. A diverse range of bacteria and fungi possess the enzymatic machinery to metabolize these compounds.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of HMWPs is typically initiated by esterases that hydrolyze the ester bonds, releasing the phthalate monoester and then phthalic acid, along with the corresponding long-chain alcohols. The phthalic acid is then further degraded by dioxygenase enzymes.

Signaling and Regulatory Pathways

The expression of the genes encoding the enzymes for phthalate degradation is tightly regulated. In many bacteria, such as Rhodococcus and Pseudomonas species, these genes are organized into operons. The presence of phthalates or their metabolites can trigger a signaling cascade that leads to the transcription of these operons. This regulation often involves transcriptional regulators from the IclR family.[7][11]

Below is a conceptual diagram of a signaling pathway for the regulation of a phthalate catabolic operon.

Phthalate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Phthalate High Molecular Weight Phthalate Transporter Phthalate Transporter Phthalate->Transporter Uptake Phthalate_in Phthalate Transporter->Phthalate_in Regulator_inactive Inactive Transcriptional Regulator (e.g., PhtR) Phthalate_in->Regulator_inactive Binding (Inducer) Metabolism Phthalate Metabolism Phthalate_in->Metabolism Regulator_active Active Transcriptional Regulator Regulator_inactive->Regulator_active Conformational Change Operon Phthalate Catabolic Operon (pht genes) Regulator_active->Operon Binds to Promoter Region mRNA mRNA Operon->mRNA Transcription Enzymes Degradative Enzymes mRNA->Enzymes Translation Enzymes->Metabolism Catalysis

Caption: A conceptual signaling pathway for the microbial degradation of high molecular weight phthalates.

This diagram illustrates that the HMWP or its initial breakdown product acts as an inducer, binding to an inactive transcriptional regulator. This binding causes a conformational change, activating the regulator, which then binds to the promoter region of the phthalate catabolic operon, initiating the transcription and subsequent translation of the degradative enzymes.

Conclusion

High molecular weight phthalates exhibit significant environmental persistence, particularly in soil and sediment, with half-lives that can extend for months or even years. Their degradation is primarily driven by microbial activity, and the efficiency of this process is influenced by a variety of environmental factors. Understanding the detailed experimental protocols for their analysis and the underlying microbial signaling pathways that regulate their breakdown is crucial for assessing their environmental risk and developing effective bioremediation strategies. The information presented in this guide provides a technical foundation for researchers and professionals working in environmental science and drug development to further investigate the fate of these important industrial chemicals.

References

Thermal Degradation of Dioctadecyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecyl phthalate (DOP), also known as distearyl phthalate, is a high molecular weight ortho-phthalate ester. Its long alkyl chains confer low volatility and high thermal stability, making it a suitable plasticizer for various polymer applications where durability and permanence are required. Understanding the thermal degradation behavior of DOP is crucial for predicting its performance at elevated temperatures, assessing its environmental fate, and ensuring the safety and stability of materials in which it is incorporated. This technical guide provides a comprehensive overview of the thermal degradation analysis of this compound, including experimental protocols, data analysis, and degradation pathways.

Data Presentation: Thermal Degradation Characteristics

The thermal stability of a material is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters obtained from a TGA curve are the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of weight loss at different temperatures.

Although specific TGA data for this compound is scarce, the following table summarizes the expected thermal degradation profile for a generic high molecular weight phthalate ester, based on available literature for similar compounds. It is important to note that these values are illustrative and actual experimental results for this compound may vary.

ParameterTypical Value for High Molecular Weight PhthalatesDescription
Tonset (°C) 300 - 350The temperature at which significant thermal degradation and mass loss begin.
Tmax (°C) 350 - 400The temperature at which the rate of mass loss is at its maximum.
Weight Loss at 400°C (%) > 95%Indicates the extent of volatilization and decomposition at a high temperature.
Residue at 500°C (%) < 5%The amount of non-volatile material remaining after the primary degradation phase.

Experimental Protocols

A thorough thermal degradation analysis of this compound involves several key analytical techniques. The following sections detail the experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer coupled with a differential scanning calorimeter (TGA/DSC) is recommended for simultaneous analysis of mass change and heat flow.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Set the initial temperature to ambient (e.g., 25°C).

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature of approximately 600°C.

    • A linear heating rate of 10°C/min is a common starting point. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.

  • Data Acquisition: Record the sample mass, temperature, and heat flow as a function of time.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the Tmax.

    • Determine the Tonset by the intersection of the baseline with the tangent of the steepest part of the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC/MS) system.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample cup into the pyrolysis furnace.

    • Rapidly heat the sample to a predetermined pyrolysis temperature (e.g., 600°C) in an inert atmosphere (helium). The temperature can be programmed to ramp to observe the evolution of different products at different temperatures.

  • GC Separation:

    • The volatile pyrolysis products are swept from the pyrolyzer into the GC injection port.

    • Separate the individual components using a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • A typical GC oven temperature program might start at 50°C, hold for a few minutes, and then ramp up to 300°C.

  • MS Detection and Identification:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, generating a mass spectrum for each component.

    • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for TGA and Py-GC/MS, as well as the proposed thermal degradation pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of This compound pan Place in TGA pan weigh->pan load Load sample into TGA pan->load purge Purge with N2 load->purge heat Heat at 10°C/min to 600°C purge->heat record Record mass vs. temperature heat->record plot Plot TGA/DTG curves record->plot determine Determine Tonset, Tmax plot->determine

TGA Experimental Workflow

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC/MS Analysis cluster_data Data Analysis weigh Weigh 0.1-1.0 mg of This compound cup Place in pyrolysis cup weigh->cup pyrolyze Pyrolyze at 600°C cup->pyrolyze separate GC Separation pyrolyze->separate detect MS Detection separate->detect identify Identify peaks via mass spectral library detect->identify pathway Propose degradation pathway identify->pathway

Py-GC/MS Experimental Workflow

Degradation_Pathway DOP This compound intermediate Intermediate Species (e.g., monoester, radicals) DOP->intermediate Heat (Δ) phthalic_anhydride Phthalic Anhydride intermediate->phthalic_anhydride octadecene Octadecene intermediate->octadecene octadecanol Octadecanol intermediate->octadecanol co2_h2o CO2, H2O (complete combustion) phthalic_anhydride->co2_h2o Further oxidation octadecene->co2_h2o Further oxidation octadecanol->co2_h2o Further oxidation

Proposed Thermal Degradation Pathway

Discussion of Thermal Degradation Pathway

The thermal degradation of this compound, like other ortho-phthalate esters, is expected to proceed through a multi-step mechanism. The initial step upon heating involves the cleavage of the ester bonds. This can occur through several competing pathways, including:

  • β-Elimination: This is a common pathway for phthalates with long alkyl chains containing β-hydrogens. It leads to the formation of phthalic anhydride and an alkene, in this case, octadecene.

  • Ester pyrolysis: This involves the homolytic cleavage of the C-O bond of the ester group, leading to the formation of a carboxyl radical and an alkyl radical. These reactive intermediates can then undergo further reactions.

The primary and most stable degradation product typically observed from the pyrolysis of ortho-phthalates is phthalic anhydride .[1] The long octadecyl chains are likely to be eliminated as octadecene through a β-elimination reaction. Other potential degradation products include octadecanol and various smaller hydrocarbon fragments resulting from the further breakdown of the long alkyl chains at higher temperatures. In the presence of oxygen, these organic fragments will further oxidize to carbon dioxide and water.

Conclusion

This technical guide has provided a framework for the thermal degradation analysis of this compound. While specific quantitative TGA data for this compound is not widely published, the provided experimental protocols for TGA and Py-GC/MS offer a robust approach for its characterization. The expected thermal stability of this compound is high, characteristic of high molecular weight phthalates. Its degradation is likely to proceed via the formation of phthalic anhydride and octadecene as primary products. For researchers and professionals in drug development and material science, a thorough understanding of these thermal properties is essential for ensuring product quality, safety, and stability. It is recommended that experimental data be generated for specific applications to confirm the thermal degradation profile of this compound.

References

Distearyl Phthalate: A Technical Guide to Synthesis and Properties for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Distearyl phthalate, a high molecular weight phthalate ester, presents a unique profile of lipophilicity and solid-state properties that suggest its potential, albeit largely unexplored, utility in pharmaceutical formulations. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and toxicological profile of distearyl phthalate. While its direct application in drug delivery is not widely documented, this paper explores its potential as a pharmaceutical excipient based on the characteristics of high molecular weight phthalates. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its known properties in a structured format. This document aims to serve as a foundational resource for researchers investigating novel applications of distearyl phthalate in drug development.

Introduction

Phthalate esters are a class of compounds widely used as plasticizers to enhance the flexibility and durability of polymers.[1] Within this family, distearyl phthalate (dioctadecyl phthalate) is a high molecular weight ester characterized by its two long alkyl chains. While lower molecular weight phthalates like dibutyl phthalate (DBP) and diethylhexyl phthalate (DEHP) have been utilized in pharmaceutical formulations, particularly as plasticizers in enteric coatings for oral solid dosage forms, their use has been curtailed due to concerns over their potential as endocrine disruptors and reproductive toxicants.[2][3]

High molecular weight phthalates, such as distearyl phthalate, are generally considered to have a more favorable toxicological profile due to their lower bioavailability. This guide focuses on the synthesis and fundamental properties of distearyl phthalate to enable further research into its potential applications in the pharmaceutical sciences, such as in controlled-release matrices or as a component in lipid-based drug delivery systems.

Synthesis of Distearyl Phthalate

The primary method for synthesizing distearyl phthalate is through the esterification of phthalic anhydride with stearyl alcohol.[4] This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Synthesis Pathway

The synthesis of distearyl phthalate from phthalic anhydride and stearyl alcohol is a two-step esterification process.

Synthesis_Pathway Phthalic Anhydride Phthalic Anhydride Reaction Mixture Reaction Mixture Phthalic Anhydride->Reaction Mixture Stearyl Alcohol (2 eq.) Stearyl Alcohol (2 eq.) Stearyl Alcohol (2 eq.)->Reaction Mixture Acid Catalyst (e.g., H2SO4, p-TSA) Acid Catalyst (e.g., H2SO4, p-TSA) Acid Catalyst (e.g., H2SO4, p-TSA)->Reaction Mixture Heat Heat Heat->Reaction Mixture Monoester Intermediate Monoester Intermediate Reaction Mixture->Monoester Intermediate Step 1 Distearyl Phthalate Distearyl Phthalate Monoester Intermediate->Distearyl Phthalate Step 2 Water (byproduct) Water (byproduct) Sustained_Release_Workflow cluster_formulation Formulation Development cluster_testing In Vitro Release Testing API + Distearyl Phthalate API + Distearyl Phthalate Blending Blending API + Distearyl Phthalate->Blending Direct Compression / Granulation Direct Compression / Granulation Blending->Direct Compression / Granulation Matrix Tablet Matrix Tablet Direct Compression / Granulation->Matrix Tablet Dissolution Apparatus Dissolution Apparatus Matrix Tablet->Dissolution Apparatus Release Profile Analysis Release Profile Analysis Dissolution Apparatus->Release Profile Analysis Formulation Optimization Formulation Optimization Release Profile Analysis->Formulation Optimization Formulation Optimization->API + Distearyl Phthalate

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dioctadecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecyl phthalate, a high molecular weight phthalate ester, is utilized as a plasticizer in various polymer applications. Due to its potential for migration from consumer products and its classification as a substance of interest regarding environmental and human health, sensitive and reliable analytical methods for its detection and quantification are crucial. This document provides detailed application notes and experimental protocols for the analysis of this compound in various matrices, targeting researchers, scientists, and professionals in drug development who may encounter this compound in packaging, delivery systems, or environmental samples.

The primary analytical techniques for the determination of this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, required sensitivity, and the availability of instrumentation.

Analytical Methods Overview

A summary of common analytical methods for the detection of this compound and other long-chain phthalates is presented below. While specific performance data for this compound is not always available in the literature, the provided data for similar high molecular weight phthalates can serve as a guideline for method development and validation.

Analytical TechniqueTypical ColumnMobile Phase/Carrier GasDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
HPLC-UV C18 Reverse PhaseAcetonitrile/Water GradientUV/PDA~0.1 - 1 µg/mL~0.3 - 3 µg/mL>0.9985 - 115
GC-MS DB-5ms, HP-5msHeliumMass Spectrometer~0.01 - 0.1 µg/mL~0.03 - 0.3 µg/mL>0.9980 - 120
LC-MS/MS C18 Reverse PhaseAcetonitrile/Water with Ammonium AcetateTriple Quadrupole MS~0.1 - 5 pg/µL~0.3 - 15 pg/µL>0.9990 - 110

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations and less complex matrices.

a. Sample Preparation (from Polymer Matrix)

  • Weigh approximately 1 gram of the polymer sample into a glass vial.

  • Add 10 mL of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane to dissolve the polymer.

  • Once dissolved, precipitate the polymer by adding an anti-solvent like methanol or hexane.

  • Centrifuge the mixture and collect the supernatant containing the extracted phthalates.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

b. HPLC-UV Protocol

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid.[1]

    • Start with 80% acetonitrile and 20% water.

    • Linearly increase to 100% acetonitrile over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 230 nm.

  • Quantification: Based on a calibration curve prepared from this compound standard solutions of known concentrations.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Polymer Sample Dissolution Dissolve in THF Sample->Dissolution Precipitation Precipitate with Methanol Dissolution->Precipitation Centrifugation Centrifuge & Collect Supernatant Precipitation->Centrifugation Evaporation Evaporate to Dryness Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Workflow for the analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for the analysis of this compound in more complex matrices and at lower concentrations.

a. Sample Preparation (General)

  • Liquid Samples (e.g., beverages): Perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.

  • Solid Samples (e.g., food, soil): Use Soxhlet extraction or ultrasonic-assisted extraction with a suitable solvent mixture (e.g., hexane/acetone).

  • Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering compounds.

  • Concentration: Concentrate the cleaned extract under a gentle stream of nitrogen.

  • Derivatization (if necessary): For some phthalates, derivatization may improve volatility and chromatographic performance, but it is generally not required for this compound.

  • Final Volume: Adjust the final volume with a suitable solvent (e.g., hexane) for GC-MS analysis.

b. GC-MS Protocol

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for this compound should be determined from its mass spectrum (the characteristic m/z 149 fragment ion is common for many phthalates).

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentrate Extract Cleanup->Concentration Injection Inject into GC Concentration->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Quantification Quantify Detection->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the analysis of this compound, particularly in complex biological or environmental samples at trace levels.

a. Sample Preparation

Sample preparation is similar to that for HPLC-UV, but with more stringent requirements for purity to avoid ion suppression in the MS source. A final filtration step using a 0.22 µm syringe filter is recommended.

b. LC-MS/MS Protocol

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reverse-phase column suitable for UHPLC (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like ammonium acetate (e.g., 5 mM) to promote ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M+NH4]+ or [M+H]+) and specific product ions for this compound must be determined by direct infusion of a standard solution.

Logical Relationship for LC-MS/MS Method Development

LCMSMS_Logic Analyte This compound Standard Direct_Infusion Direct Infusion into MS Analyte->Direct_Infusion Precursor_Ion Determine Precursor Ion ([M+H]+, [M+NH4]+) Direct_Infusion->Precursor_Ion Fragmentation Fragment Precursor Ion Precursor_Ion->Fragmentation Product_Ions Identify Specific Product Ions Fragmentation->Product_Ions MRM_Transitions Select MRM Transitions (Precursor -> Product) Product_Ions->MRM_Transitions Integration Integrate LC and MS/MS Methods MRM_Transitions->Integration LC_Method Develop LC Separation Method LC_Method->Integration Validation Method Validation Integration->Validation

Caption: Logical steps for developing an LC-MS/MS method for this compound.

Concluding Remarks

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration range, and the available instrumentation. For all methods, it is imperative to perform thorough method validation, including assessments of linearity, accuracy, precision, and the determination of LOD and LOQ, to ensure reliable and accurate results. Due to the ubiquitous nature of phthalates, stringent measures to avoid contamination during sample preparation and analysis are essential. This includes the use of glass and solvent-rinsed labware and high-purity solvents.

References

Application Notes and Protocols for the Analysis of Dioctadecyl Phthalate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecyl phthalate, a high molecular weight phthalate ester, is utilized as a plasticizer in various polymer matrices to enhance their flexibility and durability. Due to its potential for migration from consumer products and subsequent human exposure, sensitive and reliable analytical methods for its detection and quantification are crucial. This document provides a detailed application note and protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a widely adopted and robust technique for the separation and identification of semi-volatile organic compounds.[1][2][3] The methodologies outlined herein are designed to provide a framework for researchers and professionals in pharmaceutical development and material science to establish and validate their own analytical procedures for this compound.

Materials and Methods

Reagents and Standards
  • This compound analytical standard (CAS No. 14117-96-5)

  • Internal Standard (IS): Diisodecyl phthalate-d4 (DIDP-d4) or other suitable high molecular weight deuterated phthalate.

  • Surrogate Standards: Diphenyl phthalate, Diphenyl isophthalate, Dibenzyl phthalate.[4]

  • Solvents: Hexane, Dichloromethane, Acetone (all pesticide residue or GC-MS grade).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if required.

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline and should be optimized based on the specific sample matrix.

  • Sample Weighing: Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution (e.g., DIDP-d4).

  • Extraction: Add 10 mL of hexane (or a suitable solvent mixture like hexane:acetone) to the sample tube.

  • Vortexing/Sonication: Vortex the mixture for 2 minutes or sonicate for 15 minutes to ensure efficient extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Extract Collection: Carefully transfer the supernatant (hexane layer) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, combining the supernatants.

  • Concentration: Evaporate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Instrumental Analysis: GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
InletSplit/Splitless
Injection Volume1 µL
Inlet Temperature280 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 100 °C (hold for 1 min), ramp at 15 °C/min to 320 °C (hold for 10 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Results and Discussion

Chromatographic Performance and Mass Spectrometry

Due to its high molecular weight, this compound will have a relatively long retention time under typical GC conditions for phthalates. Based on data for similar long-chain phthalates, the retention time is expected to be in the range of 20-30 minutes with the proposed GC method.

The mass spectrum of this compound under electron ionization is expected to be dominated by the characteristic phthalate fragment at a mass-to-charge ratio (m/z) of 149. Other significant fragments would arise from the loss of the octadecyl chains. For sensitive and selective quantification, Selected Ion Monitoring (SIM) is the preferred acquisition mode.[2][5]

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. It is crucial to note that the values for LOD, LOQ, and recovery are estimates based on typical performance for high molecular weight phthalates and must be experimentally determined during method validation.

AnalyteExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Expected LOD (µg/L)Expected LOQ (µg/L)Expected Recovery (%)
This compound20 - 30149167, 2791 - 103 - 3080 - 110
DIDP-d4 (Internal Std.)Similar to native compound153171, 283---

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Weighing Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Experimental workflow from sample preparation to data reporting.

logical_relationship Analyte This compound in Sample Matrix Extraction Extraction into Organic Solvent Analyte->Extraction Cleanup Sample Cleanup (Optional, e.g., SPE) Extraction->Cleanup GCMS GC-MS Analysis (Separation & Detection) Extraction->GCMS Direct Analysis Cleanup->GCMS Data Data Acquisition & Processing GCMS->Data Result Quantitative Result (Concentration) Data->Result

Logical relationship of the key analytical steps.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the determination of this compound in various matrices. The use of an appropriate internal standard and operation in SIM mode allows for accurate and reliable quantification. While the provided parameters serve as a strong starting point, it is imperative that each laboratory performs a thorough method validation to determine specific performance characteristics such as retention time, linearity, LOD, LOQ, accuracy, and precision for their unique application and sample types. This will ensure the generation of high-quality, defensible data for research, quality control, and regulatory purposes.

References

Application Notes and Protocols for the Sample Preparation of Dioctadecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of dioctadecyl phthalate (DODP), a long-chain phthalate ester used as a plasticizer. The following sections outline various extraction techniques suitable for isolating DODP from a range of sample matrices, including plastics, consumer products, and environmental samples.

Introduction

This compound (DODP) is a high molecular weight phthalate used to impart flexibility and durability to plastic products. Due to its widespread use, there is a growing need for sensitive and reliable analytical methods to determine its presence and concentration in various materials. Effective sample preparation is a critical step in the analytical workflow, ensuring the accurate quantification of DODP by removing interfering matrix components and concentrating the analyte of interest. This document details several common and effective sample preparation techniques for DODP.

The selection of an appropriate sample preparation method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique, which is often gas chromatography-mass spectrometry (GC-MS).[1][2]

Sample Preparation Techniques

Several techniques can be employed for the extraction of DODP from various matrices. These include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Soxhlet Extraction, and Ultrasonic Extraction.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3] This technique is particularly useful for extracting phthalates from liquid samples or from solid samples after an initial dissolution step.[4]

This protocol is adapted from the general approach for phthalate extraction from polyvinyl chloride (PVC) materials.[5]

  • Sample Preparation: Weigh approximately 50 mg of the plastic sample, previously cut into small pieces, into a glass vial.

  • Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial. Shake or sonicate the mixture for at least 30 minutes, or until the sample is completely dissolved. Gentle heating may be applied to aid dissolution.[5]

  • Precipitation: Add 10 mL of hexane for every 5 mL of THF used to precipitate the PVC polymer.[5]

  • Separation: Shake the mixture and allow it to stand for at least 5 minutes to let the polymer settle.

  • Filtration: Filter the THF/hexane solution through a 0.45 µm PTFE filter into a clean glass vial.[5]

  • Dilution and Analysis: Take a 0.3 mL aliquot of the filtered solution and dilute it to 1.5 mL with cyclohexane. The sample is now ready for GC-MS analysis.[5]

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Preparation s1 Weigh 50 mg of plastic sample s2 Add 5 mL THF s1->s2 s3 Dissolve sample (shake/sonicate) s2->s3 e1 Add 10 mL Hexane to precipitate polymer s3->e1 Dissolved Sample e2 Shake and let settle e1->e2 e3 Filter through 0.45 µm PTFE filter e2->e3 a1 Dilute aliquot with cyclohexane e3->a1 Filtered Extract a2 Inject into GC-MS a1->a2

Caption: Workflow for Liquid-Liquid Extraction of DODP.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a technique used for the purification and concentration of analytes from a solution by passing the solution through a solid sorbent material.[6] It is widely used for the analysis of phthalates in aqueous samples like bottled water and beverages.[7][8] The choice of sorbent is critical, with C18 cartridges being a common and effective option for phthalate extraction due to the nonpolar nature of these compounds.[6]

This protocol is a general procedure for the extraction of phthalates from water using C18 SPE cartridges.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of a methanol/water solution (e.g., 10:90 v/v) to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-20 minutes.

  • Elution: Elute the retained DODP from the cartridge by passing a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as ethyl acetate or dichloromethane, through the cartridge.

  • Concentration and Analysis: The eluate can be concentrated under a gentle stream of nitrogen if necessary.[9] The final extract is then ready for GC-MS or HPLC analysis.

SPE_Workflow s1 Condition SPE Cartridge (Methanol, then Water) s2 Load Water Sample s1->s2 s3 Wash Cartridge (Methanol/Water) s2->s3 s4 Dry Cartridge (Vacuum or Nitrogen) s3->s4 s5 Elute DODP (Ethyl Acetate) s4->s5 s6 Concentrate Eluate (Nitrogen Stream) s5->s6 s7 GC-MS Analysis s6->s7

Caption: Solid-Phase Extraction workflow for DODP.

Soxhlet Extraction

Soxhlet extraction is a classic technique for the extraction of compounds from a solid material with a limited solubility in the extracting solvent. It allows for a large number of extraction cycles with a relatively small amount of solvent, making it a very efficient, albeit time-consuming, method.[10][11]

  • Sample Preparation: Cut the plastic sample into small pieces (e.g., 1-2 g).[11]

  • Extraction Setup: Place the sample pieces into a cellulose thimble and place the thimble inside the Soxhlet extractor.

  • Solvent Addition: Add a suitable extraction solvent, such as dichloromethane, to the round-bottom flask.[11]

  • Extraction Process: Heat the solvent to reflux. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble. Once the thimble is full, the solvent will siphon back into the flask, carrying the extracted DODP with it.

  • Duration: Continue the extraction for a prolonged period, typically several hours (e.g., 16 hours), to ensure complete extraction.[11]

  • Concentration and Analysis: After extraction, the solvent is evaporated to concentrate the extract, which can then be analyzed by GC-MS.

Soxhlet_Extraction s1 Place Sample in Cellulose Thimble s2 Assemble Soxhlet Apparatus with Dichloromethane s1->s2 s3 Heat Solvent to Reflux s2->s3 s4 Continuous Extraction (e.g., 16 hours) s3->s4 s5 Cool and Disassemble s4->s5 s6 Concentrate Extract s5->s6 s7 GC-MS Analysis s6->s7

References

Application Note: Quantification of Dioctadecyl Phthalate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dioctadecyl phthalate (DODP), a high-molecular-weight phthalate ester, is utilized as a plasticizer in various polymer matrices to enhance flexibility and durability. Unlike lower-weight phthalates, DODP is less volatile and has lower migration rates. However, its quantification is crucial for quality control, regulatory compliance, and assessing material properties. Phthalates are not chemically bound to the polymer and can leach out over time, potentially posing health risks and affecting product performance.[1][2] This document provides detailed protocols for the extraction and quantification of this compound in common polymer matrices such as polyvinyl chloride (PVC) and polyethylene (PE) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Principle The analytical workflow involves the extraction of this compound from the solid polymer matrix using a suitable organic solvent, followed by chromatographic separation and detection.[3] GC-MS is the preferred technique for its high sensitivity and specificity, providing both qualitative and quantitative information.[4][5] HPLC with UV detection serves as a robust alternative method.[6] Quantification is achieved by comparing the instrumental response of the extracted sample to that of calibration standards with known concentrations.

Experimental Protocols

Protocol 1: Sample Preparation via Solvent Extraction

This protocol details the extraction of this compound from a polymer sample. The choice of solvent is critical; tetrahydrofuran (THF) is effective for dissolving polymers like PVC, while ultrasonic extraction with solvents like methylene chloride is suitable for others.[1][7][8]

Materials:

  • Polymer sample (e.g., PVC, PE)

  • Tetrahydrofuran (THF), HPLC grade

  • Hexane or Methanol, HPLC grade

  • Methylene Chloride, HPLC grade

  • Analytical balance

  • Grinder or scissors

  • Volumetric flasks (10 mL, 50 mL)

  • Centrifuge and centrifuge tubes (15 mL)

  • Syringe filters (0.45 µm, PTFE)

  • Autosampler vials

  • Ultrasonic bath

Procedure:

  • Sample Comminution: Reduce the polymer sample into small pieces (< 2 mm) using scissors or a grinder to maximize the surface area for extraction.[1]

  • Weighing: Accurately weigh approximately 0.1-0.5 g of the comminuted polymer sample into a 15 mL centrifuge tube.

  • Solvent Addition & Dissolution:

    • Method A (for PVC and soluble polymers): Add 5 mL of THF to the tube. Vortex vigorously for 1 minute to dissolve the polymer.[9][8]

    • Method B (for other polymers like PE): Add 10 mL of methylene chloride. Place the tube in an ultrasonic bath for 30 minutes to extract the phthalate.[1][10]

  • Polymer Precipitation (for Method A only): Add 10 mL of a precipitating solvent like hexane or methanol to the THF solution. Vortex for 30 seconds. This will cause the polymer to precipitate, leaving the phthalate in the solution.[9]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated polymer or any insoluble material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

  • Internal Standard (Optional but Recommended): An internal standard (e.g., a deuterated phthalate like DEHP-d4) can be added before extraction to improve quantification accuracy.[11]

G Workflow for Solvent Extraction of DODP A 1. Sample Comminution (Cut polymer into <2mm pieces) B 2. Weigh Sample (0.1-0.5 g) A->B C 3. Add Solvent (e.g., THF or Methylene Chloride) B->C D 4. Extraction (Vortex/Ultrasonication) C->D E 5. Polymer Precipitation (Add Hexane/Methanol, if using THF) D->E For THF Method F 6. Centrifugation (4000 rpm, 10 min) D->F For Ultrasonic Method E->F G 7. Filtration (0.45 µm PTFE filter) F->G H Sample ready for GC-MS or HPLC analysis G->H

Figure 1. Workflow for solvent extraction of DODP.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for analyzing phthalates.[4][12] The following parameters are a starting point and should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[4][13]

Procedure:

  • Calibration: Prepare a series of calibration standards of this compound in the extraction solvent (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Injection: Inject 1 µL of the filtered sample extract into the GC-MS system.

  • Data Acquisition: Acquire data in both full scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification) to enhance sensitivity.[5][12] The characteristic m/z ion for most phthalates is 149, but for higher molecular weight phthalates, other specific ions should be monitored. For DODP, monitor ions such as m/z 149, 167, and specific higher mass fragments.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of DODP in the sample extract from this curve.

G GC-MS Analysis Logical Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Split/Splitless Temp: 280-300°C Column GC Column HP-5ms (30m) Temperature Program Injector->Column Carrier Gas (Helium/Hydrogen) IonSource Ion Source Electron Ionization (EI) 70 eV Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer Quadrupole IonSource->MassAnalyzer Detector Detector Electron Multiplier MassAnalyzer->Detector Data Data System (Quantification) Detector->Data Sample Filtered Sample Extract Sample->Injector

Figure 2. Logical workflow for GC-MS analysis.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a viable alternative, particularly for high-molecular-weight, low-volatility phthalates.[14]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[15]

Procedure:

  • Calibration: Prepare calibration standards as described for the GC-MS method, using the mobile phase as the diluent.

  • Sample Injection: Inject 10-20 µL of the filtered sample extract.

  • Chromatography: Elute the column with a gradient of mobile phases (e.g., water and acetonitrile/methanol) to separate the analytes.

  • Detection: Monitor the column effluent at a wavelength where phthalates absorb, typically around 230 nm.[14][15]

  • Quantification: Construct a calibration curve and calculate the concentration of DODP in the sample as described previously.

Data Presentation

Quantitative data should be clearly organized to allow for easy interpretation and comparison.

Table 1: GC-MS Instrumental Parameters

Parameter Value
GC System Agilent 8890 GC or equivalent[13]
MS System Agilent 5977B MSD or equivalent[12]
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 290 °C
Injection Mode Splitless, 1 µL
Oven Program 100 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 10 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Acquisition Mode SIM/Scan

| SIM Ions (m/z) | 149, 167, 279 |

Table 2: HPLC-UV Instrumental Parameters

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent[14]
Detector UV or Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Volume 10 µL

| Detection λ | 230 nm[15] |

Table 3: Representative Method Validation Data This table presents typical performance characteristics for phthalate analysis methods. Values should be established for DODP specifically during method validation.

ParameterGC-MSHPLC-UV
Linear Range 0.5 - 200 µg/mL1 - 200 µg/mL[6]
Correlation (r²) > 0.995> 0.999[15]
LOD ~0.1 µg/mL~0.5 µg/mL[6]
LOQ ~0.3 µg/mL~1.5 µg/mL
Recovery 85 - 110%90 - 105%[15]
Precision (%RSD) < 10%< 5%[15]

Calculation of DODP Concentration in Polymer:

Concentration (mg/kg) = (C_extract × V_extract) / W_sample

  • C_extract: Concentration of DODP in the extract (µg/mL or mg/L) from the calibration curve.

  • V_extract: Final volume of the sample extract (mL or L).

  • W_sample: Weight of the initial polymer sample (g or kg).

Conclusion The protocols described provide robust and reliable methods for the quantification of this compound in polymer matrices. The choice between GC-MS and HPLC-UV will depend on available instrumentation, required sensitivity, and laboratory workflow. Proper sample preparation is critical to ensure accurate results.[16] For regulatory purposes and trace-level analysis, GC-MS is generally the superior technique due to its enhanced sensitivity and selectivity.[4] Adherence to good laboratory practices, including the use of blanks and controls to monitor for background contamination, is essential for reliable phthalate analysis.[11][16]

References

Application Notes and Protocols for Dioctadecyl Phthalate as a Plasticizer in PVC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecyl phthalate (DODP) is a high molecular weight ortho-phthalate ester utilized as a plasticizer for polyvinyl chloride (PVC). Its long aliphatic chains enhance its permanence within the polymer matrix, suggesting lower migration and volatility compared to lower molecular weight phthalates like dioctyl phthalate (DOP). These characteristics make DODP a candidate for applications requiring long-term flexibility, durability, and reduced plasticizer leaching.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of DODP as a plasticizer in PVC formulations.

Note on Data Availability: Publicly available quantitative performance data specifically for this compound in PVC is limited. The data presented in the following tables are representative values for high-molecular-weight phthalate plasticizers and should be considered illustrative of expected performance. Researchers are encouraged to generate specific data for their formulations using the protocols provided.

Application and Performance Characteristics

DODP is primarily used to increase the flexibility and durability of PVC products.[1] By embedding itself between the PVC polymer chains, DODP reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) and imparting a softer, more pliable nature to the otherwise rigid polymer.[3][4]

Key Performance Attributes:

  • Plasticizing Efficiency: Refers to the concentration of plasticizer required to achieve a desired level of flexibility. While specific data for DODP is scarce, higher molecular weight phthalates may require slightly higher concentrations to achieve the same softness as DOP.

  • Permanence: High molecular weight and long alkyl chains generally correlate with lower volatility and reduced migration, leading to better permanence of the plasticizer within the PVC matrix.[1]

  • Thermal Stability: The incorporation of plasticizers affects the thermal degradation profile of PVC. The stability of the plasticizer itself at processing temperatures is also a critical factor.

  • Mechanical Properties: The addition of DODP will alter the tensile strength, elongation at break, and hardness of the PVC material.

Quantitative Data on Plasticizer Performance in PVC

The following tables summarize typical quantitative data for high-molecular-weight phthalate plasticizers in PVC. These values are intended to serve as a benchmark for the evaluation of DODP.

Table 1: Mechanical Properties of Plasticized PVC

Plasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
4020 - 25250 - 30085 - 90
5018 - 22300 - 35080 - 85
6015 - 20350 - 40075 - 80

*phr: parts per hundred resin

Table 2: Thermal Properties of Plasticized PVC

Plasticizer Concentration (phr)Onset of Degradation (°C) (TGA, N2 atmosphere)Temperature at 10% Weight Loss (°C)
40220 - 240260 - 280
50215 - 235255 - 275
60210 - 230250 - 270

Table 3: Migration Resistance of Plasticized PVC

Plasticizer Concentration (phr)Weight Loss (%) in Hexane (24h, 25°C)Weight Loss (%) in Olive Oil (10 days, 60°C)
501.0 - 2.50.5 - 1.5

Experimental Protocols

Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC sheets with varying concentrations of this compound for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DODP)

  • Thermal stabilizer (e.g., Ba/Zn or Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for preparing sheets of desired thickness

Procedure:

  • Formulation: Prepare formulations with varying concentrations of DODP (e.g., 40, 50, 60 phr). A typical formulation might be: 100 parts PVC resin, X parts DODP, 2 parts thermal stabilizer, and 0.5 parts lubricant.

  • Dry Blending: Thoroughly mix the dry components in a high-speed mixer until a homogeneous powder blend is obtained.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 150-160°C. Mill the compound for 5-10 minutes until a uniform, molten sheet is formed.

  • Molding: Place the milled sheet into a mold of the desired dimensions. Press the material in a hydraulic press at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.

  • Cooling: Cool the mold under pressure to approximately 40°C before removing the PVC sheet.

  • Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

Objective: To determine the effect of DODP concentration on the tensile strength, elongation at break, and hardness of PVC.

Apparatus:

  • Universal Testing Machine (UTM)

  • Shore A Durometer

Protocols:

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned PVC sheets.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the maximum load and the elongation at the point of fracture.

    • Calculate tensile strength and elongation at break.

  • Hardness Testing (ASTM D2240):

    • Place the conditioned PVC sheet on a hard, flat surface.

    • Press the Shore A durometer indenter firmly and quickly onto the surface of the material.

    • Read the hardness value within 1-2 seconds of firm contact.

    • Take at least five readings at different locations on the sample and calculate the average.

Evaluation of Thermal Stability

Objective: To assess the effect of DODP on the thermal degradation of PVC using thermogravimetric analysis (TGA).

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Protocol (ASTM E1131):

  • Cut a small, representative sample (5-10 mg) from the conditioned PVC sheet.

  • Place the sample in the TGA sample pan.

  • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the sample weight as a function of temperature.

  • Determine the onset of degradation temperature and the temperature at different percentages of weight loss (e.g., 5%, 10%, 50%).

Evaluation of Plasticizer Migration

Objective: To quantify the migration of DODP from the PVC matrix into a liquid medium.

Apparatus:

  • Analytical balance

  • Constant temperature oven or water bath

  • Beakers or flasks

  • Extraction solvent (e.g., n-hexane, olive oil)

Protocol (Solvent Extraction Method based on ASTM D1239):

  • Cut precisely dimensioned samples (e.g., 50 mm x 50 mm) from the conditioned PVC sheets and weigh them accurately (W1).

  • Immerse the samples in a specified volume of the extraction solvent in a sealed container.

  • Store the container at a constant temperature for a defined period (e.g., 24 hours at 25°C for n-hexane, or 10 days at 60°C for olive oil).

  • After the specified time, remove the samples from the solvent, gently wipe off excess solvent with a lint-free cloth, and allow them to air-dry for a short period.

  • Weigh the samples again (W2).

  • Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(W1 - W2) / W1] * 100.

Visualizations

Experimental_Workflow_for_PVC_Plasticizer_Evaluation cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_data Data Analysis prep1 PVC Formulation (Varying DODP conc.) prep2 Dry Blending prep1->prep2 prep3 Two-Roll Milling prep2->prep3 prep4 Compression Molding prep3->prep4 prep5 Conditioning prep4->prep5 test1 Mechanical Testing (ASTM D638, D2240) prep5->test1 test2 Thermal Analysis (TGA - ASTM E1131) prep5->test2 test3 Migration Testing (Solvent Extraction) prep5->test3 data1 Tensile Strength, Elongation, Hardness test1->data1 data2 Degradation Profile test2->data2 data3 Weight Loss (%) test3->data3 data_analysis Comparative Analysis of DODP Performance data1->data_analysis data2->data_analysis data3->data_analysis

Caption: Workflow for the evaluation of DODP as a PVC plasticizer.

Logical_Relationship_Plasticizer_Concentration_Properties cluster_properties PVC Properties concentration DODP Concentration flexibility Flexibility / Elongation concentration->flexibility Increases hardness Hardness / Tensile Strength concentration->hardness Decreases permanence Permanence (Migration Resistance) concentration->permanence Decreases (Generally)

Caption: Effect of DODP concentration on key PVC properties.

References

Application Notes and Protocols for the Analysis of Dioctadecyl Phthalate in Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of dioctadecyl phthalate in food contact materials (FCMs). The methodologies outlined below are based on established analytical techniques for phthalate analysis, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a high molecular weight phthalate ester used as a plasticizer in various polymers, including those intended for food contact applications. Due to the potential for migration of phthalates from packaging into foodstuffs and subsequent human exposure, regulatory bodies worldwide have established limits on their presence in FCMs. Accurate and sensitive analytical methods are crucial for ensuring compliance and safeguarding consumer health. Phthalates are not chemically bound to the polymer matrix, which allows them to migrate into food.[1][2] The analysis of phthalates can be challenging due to their ubiquitous presence in laboratory environments, necessitating stringent contamination control measures.[3][4]

Analytical Methodologies

The primary analytical techniques for the determination of this compound and other phthalates in FCMs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity required for detecting trace levels of these compounds.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for phthalate analysis.[6][7] It provides excellent separation of volatile and semi-volatile compounds like phthalates and allows for their confident identification based on their mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative, particularly for the analysis of a wide range of phthalates, including isomers, with high sensitivity and specificity.[3][8][9] This technique is advantageous as it often requires less sample derivatization compared to GC-MS.

Experimental Protocols

Sample Preparation and Extraction

The choice of sample preparation and extraction method depends on the nature of the food contact material and the food simulant or food matrix being analyzed. The primary goal is to efficiently extract this compound while minimizing matrix interference and background contamination.[4] All glassware must be thoroughly cleaned, and the use of plastic labware should be strictly avoided to prevent contamination.[3][4]

Protocol 1: Solvent Extraction from Solid Food Contact Materials

This protocol is suitable for the direct analysis of phthalates in polymer samples.

  • Sample Comminution: Reduce the size of the food contact material sample by cutting, grinding, or cryo-milling to increase the surface area for extraction.

  • Solvent Selection: Select an appropriate organic solvent in which this compound is soluble, such as dichloromethane, hexane, or toluene.[10]

  • Extraction:

    • Weigh approximately 1 gram of the comminuted sample into a glass vial.

    • Add 10 mL of the selected solvent.

    • Perform extraction using one of the following methods:

      • Ultrasonic Extraction: Place the vial in an ultrasonic bath for 30 minutes.[11]

      • Soxhlet Extraction: Extract the sample for 6 hours.

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm PTFE syringe filter.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Migration Testing with Food Simulants

This protocol simulates the migration of this compound from the FCM into food. The choice of food simulant depends on the type of food the material is intended to come into contact with (e.g., aqueous, acidic, alcoholic, fatty).[12]

  • Selection of Food Simulants:

    • Simulant A: 10% ethanol (v/v) for aqueous foods.

    • Simulant B: 3% acetic acid (w/v) for acidic foods.

    • Simulant C: 20% or 50% ethanol (v/v) for alcoholic foods.

    • Simulant D1: Vegetable oil (e.g., olive oil) for fatty foods.

  • Migration Conditions:

    • Place a known surface area of the FCM in contact with a specific volume of the food simulant.

    • Expose the sample to conditions of time and temperature that represent the intended use, for example, 10 days at 40°C for long-term storage at room temperature.

  • Extraction from Food Simulants:

    • Aqueous Simulants (A, B, C):

      • Liquid-Liquid Extraction (LLE): Extract an aliquot of the simulant with n-hexane or another suitable solvent.

      • Solid-Phase Extraction (SPE): Pass the simulant through a C18 SPE cartridge. Elute the phthalates with a suitable solvent.[13]

    • Fatty Food Simulant (D1):

      • Acetonitrile Extraction: Dilute the oil sample with n-hexane and extract with acetonitrile. The phthalates will partition into the acetonitrile layer.[4]

  • Concentration and Analysis: Concentrate the extracts as described in Protocol 1 before instrumental analysis.

Instrumental Analysis: GC-MS

Instrumentation: An Agilent 7890A GC System coupled to an Agilent 5975C GC/MSD or equivalent.[13]

  • GC Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp to 220°C at 20°C/min, hold for 1 min.

    • Ramp to 300°C at 5°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Injection Mode: Splitless.[1]

  • MSD Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for this compound would need to be determined from its mass spectrum (e.g., m/z 149, which is a characteristic phthalate fragment).

Instrumental Analysis: LC-MS/MS

Instrumentation: A SCIEX QTRAP 6500+ System or equivalent.[8]

  • LC Column: A reversed-phase column such as a Phenomenex Kinetex Biphenyl (2.6 µm, 100 Å, 100 x 3 mm).[8]

  • Mobile Phase:

    • A: 0.05% (v/v) acetic acid in water.[8]

    • B: Methanol.[8]

  • Flow Rate: 0.425 mL/min.[8]

  • Gradient: A gradient elution is used to separate the phthalates. A typical gradient might start at 60% B, ramp to 100% B, and then return to initial conditions.

  • Injection Volume: 3 µL.[8]

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for this compound need to be optimized.

Data Presentation

Quantitative data for phthalate analysis is typically presented in tables summarizing key method performance parameters. While specific data for this compound is less common in the provided literature, the following tables present typical values for other phthalates, which can serve as a benchmark.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Phthalates in Food Simulants

PhthalateMatrixLOD (µg/L)LOQ (µg/L)Reference
DBPWater0.08-[1]
BBPWater0.31-[1]
VariousFood Simulants-0.10 - 0.24[14]
DBPWater0.03-[1]
DEHPFood Simulants-0.025 ng/mL[8]

Table 2: Recovery Data for Phthalate Analysis

PhthalateMatrixRecovery (%)Reference
VariousFood Packaging90.2 - 111[14]
VariousToys90.6 - 111.7[11]
DBP, DEHP, etc.Liquid and Solid Foods72.9 - 124.9[15]

Visualization of Workflows

Experimental Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Food Contact Material Comminution Comminution Sample->Comminution Extraction Solvent Extraction Comminution->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration GCMS GC-MS System Concentration->GCMS Inject Extract Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for GC-MS analysis of this compound.

Migration Testing and LC-MS/MS Analysis Workflow

Migration and LC-MSMS Workflow cluster_migration Migration Testing cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis FCM Food Contact Material Incubation Incubation (Time & Temp) FCM->Incubation Simulant Food Simulant Simulant->Incubation LLE_SPE LLE or SPE Incubation->LLE_SPE Extract Simulant Concentrate Concentration LLE_SPE->Concentrate LCMSMS LC-MS/MS System Concentrate->LCMSMS Inject Extract DataAcq Data Acquisition (MRM) LCMSMS->DataAcq Quantification Quantification DataAcq->Quantification

Caption: Migration testing and LC-MS/MS analysis workflow.

Conclusion

The analysis of this compound in food contact materials can be effectively performed using GC-MS or LC-MS/MS. Careful sample preparation to avoid contamination is paramount for achieving accurate and reliable results. The protocols and data presented here provide a comprehensive guide for researchers and scientists in this field. Adherence to good laboratory practices and the use of validated methods are essential for ensuring regulatory compliance and consumer safety.

References

Application Notes & Protocols for Leaching Studies of Dioctadecyl Phthalate from Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the leaching of dioctadecyl phthalate (DODP), a high molecular weight phthalate plasticizer, from various plastic materials. Understanding the migration of DODP is critical for assessing potential human exposure and ensuring the safety of pharmaceutical packaging, medical devices, and food contact materials.

Introduction to this compound (DODP) Leaching

This compound (DODP) is utilized in plastic formulations, particularly in polyvinyl chloride (PVC), to impart flexibility and durability. However, as DODP is not chemically bound to the polymer matrix, it can migrate or "leach" from the plastic into contacting substances over time.[1] The rate and extent of this leaching are influenced by several factors, including the type of plastic, the nature of the contacting medium (e.g., food simulants, pharmaceutical formulations), temperature, and duration of contact.[1][2] Due to the potential for human exposure and the classification of some phthalates as endocrine disruptors, rigorous testing for DODP migration is a crucial aspect of product safety and regulatory compliance.[2]

Experimental Protocols

This section outlines detailed protocols for conducting DODP leaching studies, from sample preparation to analytical quantification.

Protocol for Migration Testing from Plastic Sheeting into Food Simulants

This protocol is adapted from established methods for testing phthalate migration from food contact materials.[3][4]

Objective: To quantify the migration of DODP from plastic sheeting into various food simulants under controlled conditions.

Materials:

  • Plastic sheeting containing DODP

  • Food Simulants:

    • 10% (v/v) ethanol in deionized water (Simulant A)

    • 3% (w/v) acetic acid in deionized water (Simulant B)

    • 50% (v/v) ethanol in deionized water (Simulant D2, for fatty foods)

    • Olive oil (alternative for Simulant D2)

  • Glass migration cells or containers with inert lids

  • Incubator or oven capable of maintaining constant temperature

  • Analytical balance

  • Hexane (HPLC grade)

  • Internal standard (e.g., deuterated DODP or another high molecular weight phthalate not present in the sample)

  • Gas chromatograph with mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Cut the plastic sheeting into uniform pieces with a known surface area (e.g., 1 dm²). Clean the surface of the plastic samples with a lint-free cloth to remove any surface contaminants.

  • Migration Setup: Place a prepared plastic sample into a glass migration cell. Add a specific volume of the pre-conditioned food simulant to achieve a surface area-to-volume ratio of 6 dm²/L. Seal the cell tightly with an inert lid.

  • Incubation: Place the migration cells in an incubator at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 10 days for long-term storage simulation). The exact conditions should reflect the intended use of the plastic material.

  • Sample Collection: After the incubation period, remove the cells from the incubator and allow them to cool to room temperature. Carefully remove the plastic sample.

  • Extraction:

    • For Aqueous Simulants (A and B): Transfer a known volume of the simulant to a separatory funnel. Add a known amount of internal standard. Perform a liquid-liquid extraction with hexane (e.g., 3 x 30 mL). Combine the hexane extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

    • For Ethanolic Simulant (D2): The simulant can often be directly injected into the GC-MS after the addition of an internal standard. If concentration is needed, a similar liquid-liquid extraction with hexane can be performed.

    • For Olive Oil: A more complex extraction and clean-up procedure may be required, such as solid-phase extraction (SPE), to remove the fatty matrix before GC-MS analysis.

  • Analytical Quantification: Analyze the final extract using GC-MS. The quantification of DODP is achieved by comparing the peak area of DODP to that of the internal standard and using a calibration curve.

Protocol for Leaching from Plastic Tubing into Pharmaceutical Solvents

This protocol is designed to simulate the leaching of DODP from plastic tubing used in pharmaceutical manufacturing or medical applications.

Objective: To determine the amount of DODP that leaches from plastic tubing into various pharmaceutical solvents.

Materials:

  • Plastic tubing containing DODP

  • Pharmaceutical Solvents (e.g., Water for Injection (WFI), saline, ethanol solutions, lipid emulsions)

  • Peristaltic pump

  • Glass collection vessels

  • Analytical instrumentation (GC-MS or HPLC-UV)

  • Hexane (HPLC grade)

  • Internal standard

Procedure:

  • System Setup: Create a closed-loop system where the pharmaceutical solvent is circulated through a known length of the plastic tubing using a peristaltic pump. The entire system, including the solvent reservoir, should be made of inert materials (e.g., glass, stainless steel).

  • Leaching Study: Fill the system with a known volume of the test solvent. Circulate the solvent at a defined flow rate and temperature for a specified duration (e.g., 24, 48, and 72 hours).

  • Sample Collection: At each time point, collect an aliquot of the solvent from the reservoir.

  • Sample Preparation: Prepare the collected samples for analysis. For aqueous solutions, a liquid-liquid extraction with hexane is typically performed. For organic solvents, direct injection or dilution may be possible. Add an internal standard to each sample before extraction or dilution.

  • Analysis: Quantify the concentration of DODP in the samples using a validated analytical method such as GC-MS or HPLC-UV.

Data Presentation

The following tables present illustrative data for the leaching of high molecular weight phthalates from plastic materials. Note that specific quantitative data for DODP is limited in publicly available literature; therefore, data for similar long-chain phthalates are provided as examples.

Table 1: Illustrative Migration of High Molecular Weight Phthalates from PVC into Food Simulants. This table provides example data on the migration of Di-isononyl phthalate (DINP) and Di-isodecyl phthalate (DIDP) from PVC into food simulants after 10 days at 40°C.

Food SimulantDINP Migration (mg/kg)DIDP Migration (mg/kg)
10% Ethanol0.80.5
3% Acetic Acid0.30.2
50% Ethanol2.51.8
Olive Oil5.24.1

Data are hypothetical and for illustrative purposes based on typical migration behavior of high molecular weight phthalates.

Table 2: Illustrative Leaching of DEHP from PVC Tubing into Different Solvents over Time. This table shows example data for the leaching of Di(2-ethylhexyl) phthalate (DEHP), another common plasticizer, from PVC tubing at room temperature.

Time (hours)Leached DEHP in Saline (µg/mL)Leached DEHP in 5% Dextrose (µg/mL)Leached DEHP in Lipid Emulsion (µg/mL)
240.50.815.2
480.91.528.9
721.42.345.7

This data is illustrative and based on the known behavior of DEHP leaching into various intravenous fluids.

Mandatory Visualizations

Experimental Workflow for DODP Leaching Study

G cluster_prep Sample Preparation cluster_leaching Leaching/Migration cluster_extraction Sample Extraction cluster_analysis Analysis prep1 Cut Plastic to Known Surface Area prep2 Clean Plastic Surface prep1->prep2 leach1 Place Sample in Inert Container prep2->leach1 leach2 Add Food Simulant/ Solvent leach1->leach2 leach3 Incubate at Controlled Temperature & Time leach2->leach3 ext1 Collect Simulant/ Solvent leach3->ext1 ext2 Add Internal Standard ext1->ext2 ext3 Liquid-Liquid or Solid-Phase Extraction ext2->ext3 ext4 Concentrate Extract ext3->ext4 ana1 GC-MS or HPLC Analysis ext4->ana1 ana2 Quantify DODP using Calibration Curve ana1->ana2

Caption: Experimental workflow for a typical DODP leaching study.

Generalized Metabolic Pathway of High Molecular Weight Phthalates

High molecular weight phthalates like DODP are generally metabolized in a two-phase process.[5] The initial step involves the hydrolysis of one of the ester bonds, followed by oxidation of the long alkyl chain.[5]

G DODP This compound (DODP) Monoester Mono-octadecyl Phthalate (MODP) DODP->Monoester Phase I: Hydrolysis (Esterases/Lipases) Oxidized_Metabolites Oxidized Metabolites (e.g., hydroxylated, carboxylated) Monoester->Oxidized_Metabolites Phase I: Oxidation (CYP450 enzymes) Conjugates Glucuronide Conjugates Oxidized_Metabolites->Conjugates Phase II: Glucuronidation Excretion Urinary & Fecal Excretion Conjugates->Excretion

Caption: Generalized metabolic pathway for high molecular weight phthalates.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the leaching of this compound from plastic materials. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is essential for risk assessment and the development of safer products for the pharmaceutical, medical, and food industries. While specific quantitative data for DODP remains an area for further research, the methodologies outlined here provide the necessary tools to generate such critical information.

References

Application Notes and Protocols: Dioctadecyl Phthalate as a Lubricant in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctadecyl phthalate, also known as distearyl phthalate, is a high molecular weight ortho-phthalate ester utilized as a specialty chemical in various industrial processes. A primary application of this compound is as an internal lubricant in the processing of polymers, most notably polyvinyl chloride (PVC).[1] Internal lubricants are crucial additives that reduce the frictional forces within the polymer matrix during processing, thereby lowering melt viscosity and improving flow characteristics. This document provides detailed application notes, experimental protocols for performance evaluation, and quantitative data on the efficacy of this compound as a lubricant.

Principle of Action as an Internal Lubricant

In PVC processing, lubricants are essential for a smooth and efficient operation. They are broadly categorized as internal or external lubricants.

  • Internal Lubricants: These are generally compatible with the PVC matrix at processing temperatures. Their primary function is to reduce the intermolecular friction between PVC chains, which in turn lowers the melt viscosity and elasticity. This facilitates a more homogenous melt and can reduce processing temperatures and energy consumption. This compound functions predominantly as an internal lubricant.

  • External Lubricants: These have limited compatibility with PVC and tend to migrate to the surface of the melt. They form a lubricating layer between the polymer melt and the hot metal surfaces of the processing equipment (e.g., extruder barrel, screw, and die), preventing the PVC from sticking and degrading.

The effective processing of PVC often relies on a balanced system of internal and external lubricants to achieve optimal melt flow and surface finish of the final product.

Industrial Applications

The primary industrial application for this compound as a lubricant is in the extrusion and molding of PVC. Specific use cases include:

  • PVC Profiles: Window frames, door frames, and siding.

  • Pipes and Fittings: Rigid PVC pipes for construction and plumbing.

  • Fencing and Decking: Durable outdoor PVC products.

  • Wire and Cable Jacketing: Flexible and rigid PVC coatings for electrical wires and cables.

The use of this compound in these applications can lead to several processing benefits, including reduced power consumption, lower scrap rates, and increased production output.

Performance Data

The efficacy of this compound as a lubricant can be quantified through various rheological and extrusion studies. The following tables summarize comparative performance data.

Table 1: Extrusion Performance of PVC Dry Blends

A study comparing different lubricant systems in a tin-stabilized PVC profile formulation on a twin-screw extruder yielded the following results.

Lubricant SystemMachine Load (%)Melt Pressure (bar)
Standard Lubricant (Control)71.3362
Hydrogenated Tallow57.9313
Distearyl Phthalate 70.9 354

Data sourced from a patent on lubricant combinations, where distearyl phthalate was used as a standard for comparison.[2]

Table 2: Comparative Extrusion Performance in a Profile Formulation

Performance evaluations of different lubricant packages were conducted on a parallel, twin-screw extruder for a profile formulation.

Lubricant SystemPower Consumption (Amps)Back Pressure (psig)
Pentaerythritol Adipate Stearate~26~2700
Distearyl Phthalate ~23 ~2200
High-Performance Lubricant (HPL)~18~1600

Data is estimated from graphical representations in a technical brochure. The results demonstrate that distearyl phthalate reduces power consumption and back pressure compared to pentaerythritol adipate stearate.[3]

Table 3: Torque Rheometry Data for PVC Fusion

A Brabender torque rheometer was used to evaluate the fusion characteristics of PVC dry blends. The addition of a high-performance lubricant system containing distearyl phthalate showed a significant reduction in energy consumption.

ParameterObservation
Fusion TorqueSignificantly reduced with the high-performance lubricant package.[3]
Equilibrium TorqueNot negatively affected.[3]
Energy ConsumptionReduced by 24% over the processing range of the test.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a lubricant in PVC.

Protocol 1: Evaluation of PVC Fusion Characteristics using a Torque Rheometer (e.g., Brabender Plasti-Corder)

Objective: To determine the effect of this compound on the fusion time, fusion torque, and equilibrium torque of a rigid PVC compound.

Apparatus:

  • Torque rheometer (e.g., Brabender Plasti-Corder) equipped with a heated mixing bowl (e.g., 600 series) and roller-style rotors.

  • Balance for weighing materials.

  • Stopwatch.

Materials:

  • PVC resin (suspension grade).

  • Heat stabilizer (e.g., tin or calcium/zinc based).

  • Impact modifier.

  • Processing aid.

  • Fillers (e.g., calcium carbonate), if applicable.

  • External lubricant (e.g., paraffin wax).

  • This compound (internal lubricant) at varying concentrations (e.g., 0.5, 1.0, 1.5 phr - parts per hundred resin).

Procedure:

  • Dry Blend Preparation: Accurately weigh all components of the PVC formulation and mix them in a high-speed mixer to create a homogenous dry blend.

  • Rheometer Setup: Set the mixing bowl temperature (e.g., 170°C) and rotor speed (e.g., 60 rpm) on the torque rheometer. Allow the system to reach thermal equilibrium.

  • Sample Loading: Load a pre-weighed amount of the PVC dry blend (e.g., 65 g) into the mixing chamber.[4] This will cause an initial loading peak in the torque reading.

  • Data Recording: Start the data acquisition software to record torque and melt temperature as a function of time.

  • Fusion Process Monitoring: Observe the torque curve. After the initial loading peak, the torque will decrease as the powder becomes more mobile. As the PVC particles begin to fuse due to heat and shear, the viscosity increases, leading to a second peak known as the "fusion peak."

  • Equilibrium State: Following the fusion peak, the torque will decrease and eventually stabilize, indicating a homogenous melt. This is the "equilibrium torque."

  • Test Duration: Continue the test for a predetermined time (e.g., 10-15 minutes) to observe the stability of the compound.

  • Data Analysis: From the resulting plastogram (torque vs. time curve), determine the following parameters:

    • Fusion Time: The time from the lowest torque value after loading to the fusion peak.

    • Fusion Torque: The maximum torque value at the fusion peak.

    • Equilibrium Torque: The steady-state torque value after the fusion peak.

  • Comparison: Repeat the procedure for formulations with different concentrations of this compound and compare the results to a control formulation without the internal lubricant.

Protocol 2: Evaluation of Lubricity in a Twin-Screw Extruder

Objective: To assess the effect of this compound on power consumption, back pressure, and output rate during the extrusion of a PVC compound.

Apparatus:

  • Laboratory-scale twin-screw extruder.

  • Strand die.

  • Water bath for cooling the extrudate.

  • Pelletizer.

  • Sensors for measuring motor amperage (power consumption), melt pressure, and melt temperature.

Materials:

  • Pre-prepared PVC dry blends with varying levels of this compound, as described in Protocol 1.

Procedure:

  • Extruder Startup: Turn on the extruder and set the temperature profile for the different heating zones of the barrel and the die (e.g., 170-190°C). Set the screw speed to a desired value (e.g., 20 rpm).

  • Material Feeding: Once the extruder has reached the set temperatures, start feeding the PVC dry blend into the hopper at a constant rate.

  • Process Stabilization: Allow the extrusion process to run for a sufficient amount of time to reach a steady state. This is indicated by stable readings for motor amps, melt pressure, and temperature.

  • Data Collection: Record the steady-state values for:

    • Motor amperage (Amps).

    • Melt pressure at the die (psig or bar).

    • Melt temperature (°C).

    • Screw speed (rpm).

  • Output Rate Measurement: Collect the extruded strands over a specific period (e.g., 1 minute), and weigh them to determine the output rate ( g/min or kg/hr ).

  • Varying Conditions: Increase the screw speed in increments (e.g., to 30, 40, 50 rpm) and repeat steps 3-5 for each setting to evaluate performance under different shear conditions.

  • Comparative Analysis: Repeat the entire procedure for each formulation containing different levels of this compound.

  • Data Interpretation: Plot the collected data (e.g., power consumption vs. output rate, back pressure vs. screw speed) to compare the lubricating efficiency of the different formulations. A more efficient lubricant will typically result in lower power consumption and back pressure for a given output rate.[3]

Visualizations

Experimental Workflow for Lubricant Evaluation

G cluster_prep Formulation & Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis & Optimization formulation PVC Formulation Design (Varying Lubricant Levels) dry_blend High-Speed Mixing (Dry Blend Creation) formulation->dry_blend rheometry Torque Rheometry (Brabender) dry_blend->rheometry extrusion Twin-Screw Extrusion dry_blend->extrusion data_analysis1 Rheology Data Analysis rheometry->data_analysis1 Fusion Time Fusion Torque Equilibrium Torque data_analysis2 Extrusion Data Analysis extrusion->data_analysis2 Power Consumption Back Pressure Output Rate optimization Optimize Lubricant Level data_analysis1->optimization data_analysis2->optimization

Caption: Workflow for evaluating this compound in PVC.

Logical Relationship of Internal Lubrication

G start PVC Processing (Extrusion/Molding) lubricant Addition of This compound start->lubricant mechanism Reduced Intermolecular Friction (Between PVC Chains) lubricant->mechanism effect1 Lower Melt Viscosity mechanism->effect1 effect2 Improved Melt Flow mechanism->effect2 outcome1 Reduced Energy Consumption effect1->outcome1 outcome2 Increased Production Rate effect2->outcome2 outcome3 Homogenous Melt effect2->outcome3

Caption: Functional mechanism of this compound as an internal lubricant.

References

Application Note: Determination of Dioctadecyl Phthalate in Environmental Samples by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the determination of dioctadecyl phthalate (DODP), a long-chain phthalate ester, in various environmental matrices, including water, soil, sediment, and sludge. The method utilizes ultrasonic-assisted extraction (UAE) for solid samples and solid-phase extraction (SPE) for aqueous samples, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This protocol provides the necessary steps for sample preparation, instrumental analysis, and data interpretation to achieve reliable quantification of this compound at trace levels.

Introduction

Phthalate esters are widely used as plasticizers to enhance the flexibility and durability of polymeric materials. This compound (DODP), with its long alkyl chains, is utilized in applications requiring low volatility and high permanence. Due to its widespread use, DODP can be released into the environment and accumulate in various compartments.[1] As a potential endocrine disruptor, monitoring its presence in environmental samples is of significant concern. This application note provides a comprehensive method for the analysis of DODP in complex environmental matrices, addressing the challenges associated with its low volatility and potential for background contamination.

Experimental

Sample Preparation

1.1. Water Samples: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract and concentrate this compound from water samples.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (50:50, v/v) to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add an appropriate internal standard (e.g., Benzyl Benzoate) prior to GC-MS analysis.

1.2. Soil, Sediment, and Sludge Samples: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a rapid and efficient technique for the extraction of this compound from solid matrices.[2][3][4]

Protocol:

  • Sample Preparation: Homogenize and air-dry the solid sample. Weigh 5 g of the dried sample into a glass centrifuge tube.

  • Spiking (for QC): For quality control samples, spike the sample with a known concentration of this compound standard solution.

  • Extraction Solvent: Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the sample.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Extraction Repetition: Decant the supernatant into a clean collection tube. Repeat the extraction process (steps 3-5) two more times with fresh solvent.

  • Combined Extracts: Combine the supernatants from all three extractions.

  • Concentration: Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add an appropriate internal standard (e.g., Benzyl Benzoate) prior to GC-MS analysis.

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MS (or equivalent)

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5][6]

GC-MS Parameters:

ParameterValue
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 149
Qualifier Ions m/z 167, 279

Note: The oven temperature program may need to be optimized for specific instrumentation and to ensure complete elution of the high molecular weight this compound.

Data Presentation

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for long-chain phthalates and should be verified by the user.

ParameterWater (SPE-GC-MS)Soil/Sediment/Sludge (UAE-GC-MS)
Limit of Detection (LOD) 0.05 µg/L5 µg/kg
Limit of Quantification (LOQ) 0.15 µg/L15 µg/kg
Recovery 85 - 110%80 - 115%
Relative Standard Deviation (RSD) < 15%< 20%

Visualizations

experimental_workflow cluster_water Water Sample Preparation cluster_solid Soil/Sediment/Sludge Sample Preparation w_start 500 mL Water Sample w_spe Solid-Phase Extraction (C18) w_start->w_spe w_elute Elute with Ethyl Acetate w_spe->w_elute w_conc Concentrate to 1 mL w_elute->w_conc analysis GC-MS Analysis w_conc->analysis s_start 5 g Solid Sample s_uae Ultrasonic-Assisted Extraction (Hexane:Acetone) s_start->s_uae s_conc Concentrate to 1 mL s_uae->s_conc s_conc->analysis

Figure 1. Experimental workflow for the analysis of this compound.

environmental_fate cluster_sources Sources of this compound cluster_environment Environmental Compartments cluster_transport Transport & Fate plastics Plastic Products (e.g., PVC) leaching Leaching plastics->leaching industrial Industrial Discharge water Water industrial->water adsorption Adsorption water->adsorption biodegradation Biodegradation water->biodegradation soil Soil soil->biodegradation sediment Sediment sludge Sewage Sludge leaching->water leaching->soil adsorption->sediment adsorption->sludge

Figure 2. Conceptual diagram of the environmental fate of this compound.

Conclusion

This application note provides a detailed and reliable method for the determination of this compound in a range of environmental samples. The combination of efficient extraction techniques with sensitive GC-MS analysis allows for the accurate quantification of this compound at environmentally relevant concentrations. Adherence to the described quality control measures is essential for obtaining high-quality data. This method can be readily implemented in environmental monitoring laboratories for the routine analysis of this compound.

References

Application Note: Analysis of Dioctadecyl Phthalate in Medical Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are esters of phthalic acid used extensively as plasticizers to impart flexibility and durability to polymers like polyvinyl chloride (PVC). While regulatory focus has centered on lower molecular weight phthalates such as Di(2-ethylhexyl) phthalate (DEHP) due to their classification as carcinogenic, mutagenic, or toxic to reproduction (CMR) and/or as endocrine disruptors (ED), the analysis of all potential leachables from medical devices is critical for a comprehensive risk assessment.[1][2] Dioctadecyl phthalate (DODP) is a high molecular weight phthalate used in some polymer applications.

As plasticizers are not covalently bound to the polymer matrix, they can leach from medical devices during clinical use and expose patients to these chemicals.[2][3] Factors influencing migration include the lipophilicity of the contacting fluid, temperature, and duration of contact.[1][2] European regulations, such as the Medical Device Regulation (MDR, (EU) 2017/745), require manufacturers to justify the presence of CMR or ED phthalates above 0.1% w/w and to perform a thorough benefit-risk assessment.[4] Therefore, robust and validated analytical methods are essential for the identification and quantification of plasticizers like DODP in medical device materials.

This application note provides detailed protocols for the extraction and analysis of this compound from medical devices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Analysis

The analysis of DODP from a medical device involves two primary stages:

  • Extraction: The DODP is separated from the polymer matrix. This can be achieved through exhaustive solvent extraction to determine the total content or through simulated-use migration studies to quantify potential patient exposure.

  • Instrumental Analysis: The extract is then analyzed using chromatographic techniques (GC or LC) to separate DODP from other components, followed by mass spectrometry for definitive identification and quantification.[5][6][7]

Experimental Protocols

Protocol 1: Sample Preparation and Solvent Extraction

This protocol determines the total DODP content in a device component.

  • Sample Preparation:

    • Select a representative portion of the medical device (e.g., tubing, catheter, bag).

    • Using clean stainless steel tools, cut the sample into small pieces (e.g., approximately 2x2 mm) to maximize the surface area for extraction.

    • Accurately weigh approximately 0.5 g of the cut polymer into a clean extraction vessel.

  • Extraction Procedure (Ultrasonic Method):

    • Add 20 mL of a suitable solvent, such as Dichloromethane (DCM) or a Hexane/Isopropanol mixture, to the vessel containing the sample.[8]

    • Place the vessel in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).

    • Allow the sample to cool to room temperature.

    • Carefully decant the solvent extract into a clean volumetric flask.

    • Repeat the extraction process two more times with fresh solvent, combining the extracts in the same volumetric flask.

    • Bring the final extract to a known volume (e.g., 50 mL) with the extraction solvent.

    • Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter. The sample is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Migration Study (Simulated Use)

This protocol estimates the amount of DODP that may leach during clinical use.

  • Simulant Selection: Choose a simulant fluid appropriate for the device's intended use. An ethanol/water mixture can be used as a simulant for blood contact devices.[9] For devices contacting lipophilic drugs, an appropriate lipid emulsion should be used.

  • Sample Preparation:

    • Take a whole device or a clinically relevant component (e.g., a 30 cm section of tubing).

    • Fill the device with the selected simulant fluid, ensuring all patient-contacting surfaces are exposed.

  • Incubation:

    • Seal the device to prevent evaporation.

    • Incubate under conditions that simulate clinical use. For example, maintain the device at 37°C for a period representing the maximum expected patient contact time (e.g., 24 hours).[1]

  • Extract Collection and Preparation:

    • After incubation, collect the simulant fluid.

    • Perform a liquid-liquid extraction (LLE) by mixing the simulant with an immiscible solvent like hexane to extract the DODP.

    • Collect the organic layer, concentrate it under a gentle stream of nitrogen, and reconstitute in a suitable solvent for analysis.

Protocol 3: GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of semi-volatile compounds like phthalates.[5][10][11]

  • Instrument Conditions: Set up the GC-MS system according to the parameters in Table 1. Note that due to the high molecular weight and boiling point of DODP, a high final oven temperature and an appropriate injection technique are necessary.

  • Calibration: Prepare a series of calibration standards of DODP in the final sample solvent (e.g., hexane) over a relevant concentration range (e.g., 0.1 to 50 µg/mL).

  • Analysis: Inject the prepared sample extracts and calibration standards into the GC-MS system.

  • Quantification: Identify DODP by its retention time and characteristic mass spectrum. The primary ion for phthalates is often m/z 149; however, specific qualifier ions for DODP should be used for confirmation. Quantification is performed using the calibration curve generated from the standards.

Protocol 4: LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and can be advantageous for complex matrices or for analyzing thermally sensitive compounds.[12]

  • Instrument Conditions: Set up the LC-MS/MS system according to the parameters in Table 2.

  • Calibration: Prepare a series of calibration standards of DODP in the mobile phase starting composition (e.g., 0.1 to 500 ng/mL).

  • Analysis: Inject the prepared sample extracts and calibration standards.

  • Quantification: Identify DODP by its retention time and specific Multiple Reaction Monitoring (MRM) transitions. Develop an MRM method by selecting a precursor ion (e.g., [M+H]+ or [M+NH4]+) and 2-3 characteristic product ions. Quantification is based on the area of the primary product ion peak relative to the calibration curve.

Data Presentation

Quantitative data for method validation and analysis should be clearly structured.

Table 1: Example GC-MS Instrumental Parameters for DODP Analysis

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film
Inlet Temperature 280 °C
Injection Mode Pulsed Splitless
Carrier Gas Helium or Hydrogen, Constant Flow (e.g., 1.2 mL/min)
Oven Program Initial 100°C, hold 1 min; ramp to 320°C at 15°C/min; hold 10 min
MS System Agilent 5977 MSD or equivalent
Ion Source Electron Ionization (EI)
Source Temp 230 °C
Quad Temp 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 149

| Qualifier Ions | To be determined from DODP mass spectrum |

Table 2: Example LC-MS/MS Instrumental Parameters for DODP Analysis

Parameter Setting
LC System Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 80% B to 100% B over 5 min, hold 2 min
Flow Rate 0.4 mL/min
Column Temp 40 °C
MS/MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode

| MRM Transitions | Precursor Ion -> Product Ion 1 (Quant), Product Ion 2 (Qual) |

Table 3: Representative Method Validation Data Note: This data is illustrative for a typical high molecular weight phthalate analysis, as specific DODP validation data in medical devices is not widely published.

Parameter GC-MS LC-MS/MS
Linearity (R²) > 0.995 > 0.998
Limit of Detection (LOD) ~0.05 µg/mL ~0.5 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL ~1.5 ng/mL
Recovery (%) 85 - 110% 90 - 115%

| Precision (RSD%) | < 10% | < 8% |

Visualizations

Analytical Workflow Diagram

G cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Medical Device Sample Selection Cut 2. Cut into Small Pieces Sample->Cut Weigh 3. Weigh Sample Cut->Weigh Extract 4. Solvent or Simulated Use Extraction Weigh->Extract Filter 5. Filter Extract Extract->Filter GCMS 6a. GC-MS Analysis Filter->GCMS LCMS 6b. LC-MS/MS Analysis Filter->LCMS Process 7. Data Processing & Integration GCMS->Process LCMS->Process Quant 8. Quantification vs. Standards Process->Quant Report 9. Final Report Quant->Report

Caption: Experimental workflow for DODP analysis in medical devices.

Risk Assessment Logic Diagram

G Device Medical Device (e.g., PVC Tubing) Plasticizer Contains DODP (Plasticizer) Device->Plasticizer Leaching Potential for Leaching during Clinical Use Plasticizer->Leaching Exposure Patient Exposure (Parenteral, Dermal, etc.) Leaching->Exposure Analysis Requirement for Chemical Analysis (E&L) Leaching->Analysis Risk Potential Biological Risk (Toxicological Assessment) Exposure->Risk Regulation Regulatory Scrutiny (e.g., EU MDR) Risk->Regulation Regulation->Analysis BRA Benefit-Risk Assessment Analysis->BRA

Caption: Logical flow for the risk assessment of DODP in medical devices.

References

Application Notes and Protocols for the Detection of Dioctadecyl Phthalate in Cosmetic Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dioctadecyl phthalate, a long-chain phthalate ester, is utilized in various industries for its plasticizing properties. Within the cosmetics industry, it may be found in products as a fragrance fixative, to enhance flexibility in films (e.g., nail polishes and hair sprays), or as a contaminant from plastic packaging.[1][2][3] Due to potential health concerns associated with phthalates, regulatory bodies and quality control laboratories require robust analytical methods for their detection and quantification in cosmetic formulations.[4][5] This document provides detailed protocols for the analysis of this compound in various cosmetic matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and professionals in drug development and cosmetic safety.

Data Presentation: Quantitative Analysis of Phthalates in Cosmetics

The following table summarizes representative quantitative data for various phthalates found in cosmetic products. While specific data for this compound is not as prevalent in the cited literature as for other phthalates like DEP and DBP, the table illustrates the range of concentrations that can be expected for phthalate esters in cosmetics.

Cosmetic CategoryPhthalate DetectedConcentration Range (µg/g)Reference
FragrancesDiethyl phthalate (DEP)Not Detected - 36,006[6]
Nail PolishDibutyl phthalate (DBP)Not Detected - 62,607[6]
Creams and LotionsDi(2-ethylhexyl) phthalate (DEHP)0.578 - 25.8[1]
Lip Gloss and LipsticksDi(2-ethylhexyl) phthalate (DEHP)Variable, detected above 1 µg/mL[1]
Baby Care ProductsDiethyl phthalate (DEP)Not Detected - 274[6]
Various CosmeticsDi-(2-ethylhexyl) phthalate (DEHP)1.22 - 5289 (total phthalates)[7]

Experimental Protocols

Protocol 1: Detection of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the determination of volatile and semi-volatile compounds like this compound in complex cosmetic matrices.[4][8]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Creams and Lotions [5][9]

  • Objective: To extract this compound from the cosmetic matrix into an organic solvent suitable for GC-MS analysis.

  • Materials:

    • Cosmetic sample (cream, lotion)

    • Tert-butyl methyl ether (TBME)

    • Ethanol

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm)

  • Procedure:

    • Weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 10 mL of ethanol to disperse the sample and vortex for 1 minute.

    • Add 20 mL of TBME and vortex vigorously for 5 minutes to extract the phthalates.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

    • Collect the upper organic layer (TBME) and pass it through a column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Analysis [5][9]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).[8]

    • Capillary Column: Cross-linked 5%-phenyl/95%-dimethylpolysysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5][9]

  • GC Conditions:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium or Hydrogen[10]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: 15°C/min to 250°C, hold for 5 minutes.

      • Ramp 2: 10°C/min to 320°C, hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)[5][9]

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

    • Characteristic Ions for this compound: m/z 149 (base peak for many phthalates), and other specific fragment ions.

3. Quantification

  • Quantification is typically performed using an external calibration curve with an internal standard.[5][9] A suitable internal standard for this compound would be another long-chain phthalate not expected to be in the sample or a deuterated analog.

Protocol 2: Detection of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable alternative for the analysis of less volatile phthalates and can be used for a wide range of cosmetic products.[11]

1. Sample Preparation: Ultrasonic-Assisted Extraction (UAE) [7][12]

  • Objective: To extract this compound from the cosmetic sample using sonication.

  • Materials:

    • Cosmetic sample (e.g., lipstick, nail polish)

    • Methanol

    • Ultrasonic bath

    • High-speed centrifuge

    • Syringe filters (0.45 µm)

  • Procedure:

    • Weigh 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.

    • Add 10 mL of methanol.

    • Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Collect the supernatant (methanol extract).

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis [11]

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm).[11]

  • HPLC Conditions:

    • Mobile Phase: Gradient of acetonitrile and water.

      • Start with 60% acetonitrile, increase to 100% over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 230 nm.[11]

3. Quantification

  • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from standard solutions of known concentrations.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Weigh Cosmetic Sample disperse 2. Disperse in Ethanol sample->disperse extract 3. Extract with TBME disperse->extract centrifuge 4. Centrifuge extract->centrifuge collect 5. Collect Organic Layer centrifuge->collect dry 6. Dry with Na2SO4 collect->dry concentrate 7. Concentrate dry->concentrate filter 8. Filter concentrate->filter inject Inject into GC filter->inject separate Separate on Column inject->separate detect Detect by MS (SIM) separate->detect quantify Quantify vs. Calibration Curve detect->quantify

GC-MS Experimental Workflow

experimental_workflow_hplc cluster_prep Sample Preparation (UAE) cluster_analysis HPLC Analysis cluster_data Data Processing sample 1. Weigh Cosmetic Sample add_solvent 2. Add Methanol sample->add_solvent sonicate 3. Sonicate add_solvent->sonicate centrifuge 4. Centrifuge sonicate->centrifuge collect 5. Collect Supernatant centrifuge->collect filter 6. Filter collect->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect by UV/DAD separate->detect quantify Quantify vs. Calibration Curve detect->quantify

HPLC Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Dioctadecyl Phthalate GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of dioctadecyl phthalate using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound GC-MS analysis?

A1: In GC-MS analysis, matrix effects refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components from the sample matrix. In gas chromatography, this phenomenon is often observed as a "matrix-induced chromatographic response enhancement."[1] This enhancement occurs because non-volatile matrix components can accumulate in the GC inlet liner, masking active sites that would otherwise cause the thermal degradation of the analyte.[2] This protective effect leads to a higher amount of the analyte reaching the detector, resulting in an artificially inflated signal.

Q2: Why is this compound particularly susceptible to matrix effects?

A2: this compound is a high-molecular-weight phthalate, which makes it less volatile and more prone to interactions within the GC system. The matrix effect is influenced by the physicochemical properties of the analyte, including molecular polarity and volume.[1] Larger molecules like this compound have a greater surface area for potential interactions with active sites in the injector and column, making them more susceptible to degradation. The protective effect of the matrix is therefore more pronounced for such compounds.

Q3: What are the common signs of matrix effects in my this compound analysis?

A3: The most common indicator of matrix effects is an unexpectedly high recovery (e.g., >120%) when analyzing samples against a calibration curve prepared in a pure solvent.[2] Other signs can include poor peak shape, such as tailing or broadening, and inconsistent results across different sample batches or dilutions.

Q4: How can I mitigate matrix effects for this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This is a highly recommended approach where the calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix-induced enhancement, leading to more accurate quantification.

  • Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., this compound-d4) is a robust method. The internal standard is added to the sample prior to extraction and co-elutes with the native analyte, experiencing the same matrix effects. The ratio of the analyte to the internal standard is used for quantification, effectively canceling out the matrix effect.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal. However, this may compromise the limit of detection for trace-level analysis.

  • Enhanced Sample Cleanup: Implementing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), can help remove interfering matrix components before GC-MS analysis.[3]

  • Analyte Protectants: The addition of "analyte protectants" to both the sample and standard solutions can help to equalize the response by masking active sites in the GC system, though this is less common in routine analysis.

Q5: What are the typical sources of this compound contamination in the laboratory?

A5: Phthalates are ubiquitous plasticizers and can be found in many laboratory consumables. Potential sources of contamination include plastic tubing, pipette tips, vials, caps, and even solvents.[4] It is crucial to use glassware whenever possible and to run procedural blanks to monitor for and identify sources of contamination.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; contamination.- Deactivate the inlet liner with silylation. - Replace the liner and septum. - Trim the analytical column (10-15 cm from the inlet side). - Ensure thorough cleanup of sample extracts.
High Blank Levels Contamination from solvents, glassware, or plasticware.- Use high-purity solvents designated for trace analysis.[4] - Meticulously clean all glassware with solvent rinses. - Avoid all plastic materials during sample preparation.[5] - Analyze a solvent blank to confirm system cleanliness.
Inconsistent Recoveries Variable matrix effects between samples; inconsistent sample preparation.- Employ matrix-matched calibration or an isotope-labeled internal standard. - Ensure the homogenization of the sample matrix before extraction. - Automate sample preparation steps where possible to improve consistency.
Analyte Carryover Adsorption of high-molecular-weight this compound in the injector or column.- Increase the injector temperature. - Use a post-run bake-out in the GC oven profile to elute residual compounds.[7] - Inject a solvent blank after a high-concentration sample to check for carryover.
Low Signal Intensity Analyte degradation in the injector; leaks in the system.- Check for leaks in the GC-MS system. - Use a deactivated inlet liner. - Consider using a pulsed splitless injection to minimize residence time in the hot injector.[8]

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for phthalate analysis in various matrices. While specific data for this compound is limited, these values for other phthalates provide a general indication of the extent of matrix effects.

Phthalate Matrix Analytical Method Recovery (%) Matrix Effect (%) Reference
Di-n-hexyl phthalateWheatQuEChERS-GC/MS84.8 - 120.3+53.7 (Enhancement)[2]
Diisobutyl phthalateWheatQuEChERS-GC/MS84.8 - 120.3+5.4 (Enhancement)[2]
Various PhthalatesMedical Infusion SetsGC-MS/MS91.8 - 122Not specified[9]
Various PhthalatesPolymer MaterialsGC/MS76 - 100Not specified[10][11]

Experimental Protocols

Sample Preparation from Polymer Matrix (e.g., PVC)

This protocol is adapted from the US Consumer Product Safety Commission (CPSC) Test Method CPSC-CH-C1001-09.3 for the determination of phthalates in consumer products.[12]

  • Sample Dissolution: Accurately weigh approximately 50 mg of the polymer sample into a glass vial. Add 5 mL of tetrahydrofuran (THF) and mix vigorously until the sample is completely dissolved. This may require extended mixing time (e.g., 2+ hours).[12]

  • Polymer Precipitation: Add 10 mL of hexane for every 5 mL of THF used to precipitate the PVC polymer.[12]

  • Settling: Shake the mixture and allow the polymer to settle for at least 5 minutes.[12]

  • Filtration: Filter the THF/hexane solution through a 0.45 µm PTFE filter into a clean glass vial.[12]

  • Dilution: Combine 0.3 mL of the filtered solution with 0.2 mL of an internal standard solution (if used), and dilute to a final volume of 1.5 mL with cyclohexane.[12]

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.[12]

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of this compound. Optimization will be required based on the specific instrument and column used.

  • GC System: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MS (or equivalent)

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet: Split/splitless injector

  • Inlet Temperature: 280-300°C

  • Injection Mode: Pulsed Splitless

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 60°C, hold for 1 min

    • Ramp 1: 20°C/min to 280°C

    • Ramp 2: 5°C/min to 320°C, hold for 5 min

    • A post-run bake-out may be necessary to prevent carryover.[7]

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • MSD Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Suggested Ions for this compound: m/z 149 (quantifier), and at least two qualifier ions (e.g., 167, 279).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh Polymer Sample dissolve Dissolve in THF weigh->dissolve precipitate Precipitate with Hexane dissolve->precipitate filter Filter Extract precipitate->filter dilute Dilute for Analysis filter->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantify Data detect->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Poor Chromatographic Result issue Identify Issue start->issue peak_tailing Peak Tailing issue->peak_tailing Shape? high_blank High Blank issue->high_blank Blank? bad_recovery Inconsistent Recovery issue->bad_recovery Quant.? solution_tailing Check/Replace Liner & Septum Trim Column peak_tailing->solution_tailing solution_blank Use High Purity Solvents Clean Glassware high_blank->solution_blank solution_recovery Use Matrix-Matched Standards Use Isotope-Labeled ISTD bad_recovery->solution_recovery

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: Overcoming Dioctadecyl Phthalate Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome dioctadecyl phthalate (DOP) contamination in laboratory analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my analysis?

This compound, also known as distearyl phthalate, is a high-molecular-weight phthalate ester with the chemical formula C44H78O4 and a molecular weight of 671.1 g/mol . Phthalates are commonly used as plasticizers to increase the flexibility and durability of plastics. Because they are not chemically bound to the polymer matrix, they can easily leach into samples, solvents, and reagents, causing significant contamination. This is a major concern in sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where even trace amounts can interfere with the detection and quantification of target analytes, leading to inaccurate results and false positives.

Q2: What are the common sources of this compound contamination in the laboratory?

This compound and other phthalates are ubiquitous in the laboratory environment. Common sources of contamination include:

  • Plastic Labware: Polyvinyl chloride (PVC) and other flexible plastics are major sources. This includes tubing, gloves, pipette tips, syringes, sample vials and caps, and storage containers.[1][2]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[3] Contamination can be introduced during manufacturing, packaging, or transfer.

  • Water Purification Systems: Plastic components within deionized water systems can leach phthalates into the purified water.

  • Laboratory Environment: Phthalates can be present in flooring materials, paints, adhesives, and even as airborne dust particles that can settle into samples.[1]

  • Sample Handling and Storage: The use of Parafilm®, plastic-lined caps, and improper storage containers can introduce phthalates.

dot graph TD { A[Laboratory Environment] --> B{Sources of DOP Contamination}; B --> C[Plastic Consumables]; B --> D[Solvents & Reagents]; B --> E[Water Purification System]; B --> F[Lab Infrastructure]; C --> G["Tubing (PVC)"]; C --> H["Gloves"]; C --> I["Pipette Tips"]; C --> J["Vials & Caps"]; F --> K["Flooring"]; F --> L["Paints"]; F --> M["Adhesives"]; subgraph "Analytical Workflow" direction LR N[Sample Preparation] --> O[Analysis (GC/MS, LC/MS)]; end B --> N;

} end_dot

Sources of this compound (DOP) Contamination.

Q3: How can I identify this compound contamination in my analytical data?

In GC-MS analysis, phthalates often produce a characteristic fragment ion at m/z 149. While this is a common indicator, this compound, being a larger molecule, may show other characteristic ions. It's crucial to analyze a solvent blank alongside your samples. If you observe peaks corresponding to phthalates in your blank, it's a clear sign of contamination. In LC-MS, you may see protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonia [M+NH4]+. For dioctyl phthalate, common adducts are observed at m/z 391 [M+H]+ and 413 [M+Na]+.[4]

Troubleshooting Guides

Issue 1: Persistent Phthalate Peaks in Blanks

If you consistently observe phthalate peaks in your solvent blanks, follow this troubleshooting workflow:

G

Troubleshooting Workflow for Phthalate Contamination.

Issue 2: Sample-Specific Phthalate Contamination

If contamination appears only in certain samples, consider the following:

  • Sample Matrix: Some matrices may enhance the leaching of phthalates from containers or labware.

  • Sample Collection and Storage: Investigate the materials used during sample collection and storage. Plastic containers are a likely source.

  • Specific Reagents: A reagent used for only a subset of samples could be the source of contamination.

Data Presentation: Phthalate Leaching from Laboratory Consumables

Laboratory ConsumablePhthalate DetectedMaximum Leaching (µg/cm²)
Pipette TipsDiethylhexyl phthalate (DEHP)0.36
Diisononyl phthalate (DINP)0.86
Plastic SyringesDiethylhexyl phthalate (DEHP)Significant leaching observed
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49
Regenerated Cellulose FiltersDibutyl phthalate (DBP)0.61
Cellulose Acetate FiltersDimethyl phthalate (DMP)5.85
Parafilm®Diethylhexyl phthalate (DEHP)0.50

Data summarized from a study on phthalate contamination in an environmental analytical laboratory.[5]

Experimental Protocols

Protocol 1: Rigorous Cleaning of Laboratory Glassware

This protocol is designed to remove trace organic contaminants, including phthalates, from laboratory glassware.

  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent (e.g., Alconox) in hot tap water. Use appropriate brushes to clean the interior surfaces thoroughly.[6][7]

  • Tap Water Rinse: Rinse the glassware at least six times with hot tap water.[6]

  • Deionized Water Rinse: Rinse another six times with deionized water.[6]

  • Solvent Rinses (in a fume hood):

    • Rinse three times with methanol.[6]

    • Rinse three times with acetone.[6]

    • Rinse three times with high-purity hexane.[6]

  • Drying: Allow the glassware to air dry on a rack or in a drying oven. To prevent re-contamination from airborne particles, loosely cover the openings with hexane-rinsed aluminum foil.[6]

  • Baking (Optional but Recommended): For the most critical applications, bake the glassware in a muffle furnace at a high temperature (e.g., 450-550°C) for several hours. This will thermally degrade any remaining organic residues. Ensure the glassware is rated for such temperatures.

Protocol 2: Sample Preparation to Minimize Phthalate Contamination

This protocol outlines best practices for preparing samples for sensitive analysis of low-level analytes where phthalate contamination is a concern.

  • Use of Phthalate-Free Consumables: Whenever possible, use glassware instead of plastic. If plastic is unavoidable, use items certified as "phthalate-free." This includes pipette tips, vials, and caps.

  • Solvent and Reagent Purity: Use the highest purity solvents available (e.g., pesticide residue grade, LC-MS grade). Test new bottles of solvent by running a blank before use. Consider redistilling solvents for highly sensitive analyses.

  • Minimize Contact with Plastics:

    • Avoid using plastic squirt bottles for rinsing.

    • Do not use Parafilm® to cover beakers or flasks. Use hexane-rinsed aluminum foil instead.

    • Use glass syringes with metal needles for liquid transfers.

  • Glove Selection: Wear powder-free nitrile gloves. Be aware that even these can be a source of contamination, so minimize contact with solvents and sample solutions.

  • Blank Preparation: Prepare a "method blank" that goes through the entire sample preparation process alongside your actual samples. This will help to identify and quantify any background contamination.

G

Optimized Sample Preparation Workflow to Minimize Phthalate Contamination.

Protocol 3: GC-MS System Decontamination

If you suspect your GC-MS system is contaminated with phthalates, the following steps can help.

  • Injector Maintenance:

    • Replace the injector liner and septum. These are common sites for contamination to accumulate.

    • Clean the injector port with appropriate solvents.

  • Column Bake-out: Disconnect the column from the detector and bake it at its maximum rated temperature for several hours.

  • Solvent Line Flush: Flush all solvent lines with high-purity solvent.

  • Source Cleaning (MS): If contamination persists, the mass spectrometer source may need to be cleaned according to the manufacturer's instructions. This is a more involved process and should be performed by an experienced user.

For LC-MS systems, a similar approach of flushing the system with a series of strong solvents is recommended. A common aggressive cleaning solution is a mixture of isopropanol, acetonitrile, dichloromethane, and cyclohexane.[4]

References

Technical Support Center: Dioctadecyl Phthalate Extraction from Fatty Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of dioctadecyl phthalate extraction from fatty food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty foods.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete Extraction: The solvent may not be effectively penetrating the fatty matrix to dissolve the this compound. This compound has a high affinity for the apolar fatty matrix.[1][2] Analyte Loss During Cleanup: The cleanup step, intended to remove lipids, might also be removing the target analyte.Optimize Extraction Solvent: Use a non-polar solvent like n-hexane or a mixture of dichloromethane and cyclohexane to co-extract the phthalate with the fat.[3] Alternatively, use acetonitrile for a more selective extraction, as fat has low solubility in it.[3] Enhance Extraction: Employ techniques like ultrasonic-assisted extraction or microwave-assisted extraction to improve solvent penetration.[3] Refine Cleanup: If using Solid Phase Extraction (SPE), ensure the sorbent and elution solvent are appropriate for this compound. For Gel Permeation Chromatography (GPC), verify that the elution window for the analyte is correctly calibrated to prevent its co-elution with the discarded fat fraction.[4][5]
High Background Contamination / Blank Issues Contaminated Solvents/Reagents: Phthalates are ubiquitous and can be present in solvents, water, and other reagents.[6][7] Leaching from Labware: Plastic materials (e.g., pipette tips, containers, tubing) can leach phthalates into the sample.[3][8] Even glassware and aluminum foil can be sources of contamination.[3] Laboratory Environment: Phthalates can be present in laboratory air and dust.[3]Use High-Purity Solvents: Utilize pesticide-grade or phthalate-free solvents. Consider redistilling solvents or cleaning them with thermally treated aluminum oxide.[3] Avoid Plastic: Use scrupulously clean glassware for all sample handling and preparation steps.[3][8] Rinse glassware with water, followed by acetone and hexane.[8] Minimize Environmental Exposure: Prepare samples in a clean environment, potentially in a dedicated lab space with minimal plastic. Installing a charcoal filter in the gas supply for the GC can reduce instrument blanks.[3]
Matrix Effects in GC-MS/LC-MS Analysis Co-elution of Matrix Components: Lipids and other fatty components that were not completely removed during cleanup can co-elute with this compound, causing ion suppression or enhancement.[1] Instrument Contamination: Buildup of non-volatile fatty material in the GC injector or MS source can lead to poor peak shape, decreased sensitivity, and signal instability.Improve Cleanup: Implement a more rigorous cleanup method. Gel Permeation Chromatography (GPC) is highly effective for removing high-molecular-weight lipids.[4][5][9] Solid Phase Extraction (SPE) with sorbents like Primary Secondary Amine (PSA) or C18 can also be effective.[10][11] The QuEChERS method often incorporates a dispersive SPE (dSPE) cleanup step.[10][12] Injector Maintenance: Use a high injector temperature (e.g., 320 °C) in the GC to help volatilize high molecular weight phthalates and prevent adsorption.[3][8] Regular cleaning of the injector liner and MS source is crucial.
Poor Chromatographic Peak Shape Active Sites in GC System: Phthalates can interact with active sites in the injector liner or column, leading to tailing peaks. Co-eluting Interferences: Matrix components can interfere with the peak shape.Use an Inert Flow Path: Employ deactivated injector liners and columns. Enhance Cleanup: As mentioned above, improved sample cleanup to remove matrix interferences is critical.
Inconsistent Results Non-homogenous Sample: The distribution of this compound within the fatty food may not be uniform. Variability in Manual Procedures: Inconsistent execution of extraction and cleanup steps can introduce variability.Thorough Homogenization: Ensure the food sample is thoroughly homogenized before taking a subsample for extraction.[3] Automate Sample Preparation: Where possible, use automated systems for liquid handling and extraction to improve reproducibility.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for this compound in high-fat foods?

A1: For high-fat foods, two main strategies are employed. The first is a non-polar solvent extraction using solvents like n-hexane, dichloromethane, or mixtures of dichloromethane with cyclohexane.[3] This approach extracts both the fat and the lipophilic phthalates together, requiring a subsequent cleanup step to remove the lipids. The second strategy involves using acetonitrile, which is more polar. Fat has limited solubility in acetonitrile, allowing for a more selective extraction of phthalates from the fatty matrix.[3]

Q2: How can I effectively remove lipids from my sample extract?

A2: Gel Permeation Chromatography (GPC) is a highly effective technique for separating high-molecular-weight interferences like lipids from the target analytes based on size.[4][5][14] Other common methods include Solid Phase Extraction (SPE) with cartridges containing sorbents like C18 and Primary Secondary Amine (PSA), or the dispersive SPE (dSPE) cleanup step used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11]

Q3: What is the QuEChERS method and is it suitable for fatty foods?

A3: QuEChERS is a sample preparation technique that involves an initial extraction with acetonitrile and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[10] It is a popular method due to its speed and simplicity. For fatty matrices, the dSPE step is crucial and often includes C18 sorbent to remove lipids.[10][11] Modified QuEChERS protocols have been successfully applied to the analysis of phthalates in edible oils and other fatty samples.[12]

Q4: How do I prevent background contamination when analyzing for this compound?

A4: Preventing background contamination is critical for accurate phthalate analysis.[6][7] Key measures include:

  • Avoiding Plastics: Use glass or stainless steel for all sample preparation steps. Avoid plastic containers, pipette tips, and vial caps with plastic septa.[3][8]

  • Using High-Purity Solvents: Employ phthalate-free or pesticide-grade solvents and reagents.[8]

  • Thorough Glassware Cleaning: Wash all glassware meticulously, followed by rinsing with acetone and hexane.[8]

  • Running Blanks: Always include procedural blanks with each batch of samples to monitor for contamination.

Q5: Which analytical technique is most suitable for detecting this compound?

A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and robust technique for the analysis of phthalates.[3] It provides good separation and definitive identification. Liquid Chromatography with Mass Spectrometry (LC-MS) can also be used and may offer higher sensitivity for some phthalates.[15]

Quantitative Data on Extraction Efficiency

The following table summarizes recovery data from various studies on phthalate extraction from fatty foods. Note that recovery can be highly matrix-dependent.

Extraction Method Matrix Analyte(s) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERS with dSPE (PSA)Edible OilsPhthalate Esters84 - 1061.0 - 9.4[12]
Solid Phase Extraction (SPE)Fatty Food20 Phthalate Esters>75N/A[16]
Liquid-Liquid Extraction with n-hexaneSolid Food Samples6 Phthalate Esters72.9 - 124.9< 3.30[17]
Direct Immersion-SPME after Acetonitrile ExtractionVegetable OilsVarious Phthalates85.5 - 110.44.3 - 10.2[18]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Edible Oils

This protocol is adapted from methods described for the analysis of phthalates in fatty matrices.[12]

  • Sample Preparation: Weigh 2 g of the homogenized oil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent and 300 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm PTFE syringe filter into a GC vial.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Gel Permeation Chromatography (GPC) Cleanup for Fatty Extracts

This protocol outlines a general procedure for GPC cleanup, a highly effective method for removing lipids.[4][19]

  • Initial Extraction:

    • Homogenize 5-10 g of the fatty food sample.

    • Extract with a suitable solvent such as a 1:1 mixture of dichloromethane and cyclohexane. This can be done via sonication or shaking.

    • Filter the extract to remove solid particles.

    • Concentrate the extract to a small volume (e.g., 5 mL) using a rotary evaporator.

  • GPC System Preparation:

    • Equilibrate the GPC column (e.g., packed with Bio-Beads S-X3) with the mobile phase (e.g., 1:1 ethyl acetate/cyclohexane) at a constant flow rate (e.g., 5 mL/min).

  • Calibration (if necessary):

    • Inject a calibration standard containing corn oil (representing the fat) and the target phthalate(s) to determine the retention times and establish the "collect" and "dump" windows. Lipids will elute first.

  • Sample Cleanup:

    • Inject the concentrated sample extract onto the GPC column.

    • Collect the fraction corresponding to the elution time of this compound, while diverting the earlier-eluting lipid fraction to waste.

  • Post-Cleanup Concentration:

    • Concentrate the collected fraction to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

Visualizations

GPC_Workflow cluster_extraction Initial Extraction cluster_gpc GPC Cleanup cluster_analysis Final Analysis Sample Fatty Food Sample Homogenize Homogenize Sample->Homogenize Extract Extract with Solvent (e.g., Dichloromethane/ Cyclohexane) Homogenize->Extract Concentrate Concentrate Extract Extract->Concentrate GPC_System Inject into GPC System Concentrate->GPC_System Crude Extract Separation Size Exclusion Separation GPC_System->Separation Fractionation Fraction Collection Separation->Fractionation Concentrate_Final Concentrate Analyte Fraction Fractionation->Concentrate_Final Phthalate Fraction Waste Waste Fractionation->Waste Lipid Fraction GCMS GC-MS Analysis Concentrate_Final->GCMS

Caption: Workflow for this compound extraction using GPC cleanup.

QuEChERS_Workflow cluster_dSPE Dispersive SPE Cleanup Start Weigh Fatty Food Sample Extraction Add Acetonitrile & QuEChERS Salts Start->Extraction Shake Vortex/Shake Vigorously Extraction->Shake Centrifuge1 Centrifuge to Separate Layers Shake->Centrifuge1 Transfer Transfer Acetonitrile Supernatant Centrifuge1->Transfer Supernatant dSPE_Salts Add MgSO4, PSA, C18 Transfer->dSPE_Salts Vortex2 Vortex dSPE_Salts->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Analysis Filter & Analyze by GC-MS Centrifuge2->Analysis Clean Extract

Caption: QuEChERS workflow for fatty food sample preparation.

Troubleshooting_Logic Start Low Analyte Recovery? Check_Contamination High Blank Signal? Start->Check_Contamination No Improve_Extraction Optimize Extraction (Solvent, Method) Start->Improve_Extraction Yes Check_Matrix Poor Peak Shape? Check_Contamination->Check_Matrix No Check_Solvents Use High-Purity Solvents Check_Contamination->Check_Solvents Yes Improve_Cleanup Refine Cleanup (GPC, SPE) Check_Matrix->Improve_Cleanup Yes Final Re-analyze Check_Matrix->Final No Improve_Extraction->Final Maintain_GC Clean Injector/Source Improve_Cleanup->Maintain_GC Check_Labware Use Clean Glassware Check_Solvents->Check_Labware Check_Labware->Final Maintain_GC->Final

Caption: Decision tree for troubleshooting low recovery and interference issues.

References

Technical Support Center: Optimization of Dioctadecyl Phthalate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dioctadecyl phthalate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

This compound is synthesized through the esterification reaction between phthalic anhydride and octadecanol (stearyl alcohol). The reaction typically proceeds in two steps: a rapid formation of the monoester followed by a slower, reversible conversion to the diester with the removal of water.[1][2]

Q2: What are the key reaction parameters to control for optimal synthesis?

The critical parameters to control for a successful synthesis include:

  • Molar Ratio of Reactants: An excess of octadecanol is typically used to drive the reaction towards the formation of the diester.

  • Reaction Temperature: The temperature is a crucial factor influencing the reaction rate and the formation of side products.

  • Catalyst Type and Concentration: The choice of catalyst significantly impacts the reaction rate, product purity, and color.

  • Reaction Time: Sufficient time must be allowed for the second esterification step to reach completion.

  • Removal of Water: Continuous removal of the water byproduct is essential to shift the equilibrium towards the product.

Q3: What types of catalysts are commonly used, and what are their advantages and disadvantages?

Catalysts for this reaction are broadly categorized as acidic and non-acidic.[3]

  • Acidic Catalysts: Examples include concentrated sulfuric acid and p-toluenesulfonic acid (p-TSA).[3][4] They are highly active, allowing for lower reaction temperatures (around 140-160°C).[4] However, they can lead to darker colored products, more side reactions, and complex post-reaction neutralization steps.[3]

  • Non-Acidic Catalysts: This category includes metallic compounds like tin oxide, titanates (e.g., tetra-n-butyl titanate), and aluminates (e.g., sodium aluminate).[3] These catalysts generally produce a lighter-colored product with fewer side reactions and better overall quality.[3] However, they may require higher reaction temperatures (200°C or higher) to achieve high conversion rates.[4]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Yield of this compound 1. Incomplete reaction. 2. Reversible reaction shifting towards reactants. 3. Suboptimal catalyst activity. 4. Insufficient reaction temperature.1. Increase reaction time to allow for complete conversion of the monoester to the diester. Monitor reaction progress using TLC or GC. 2. Ensure efficient removal of water using a Dean-Stark apparatus or by applying a vacuum during the later stages of the reaction. 3. Increase catalyst concentration within the recommended range. If using a solid catalyst, ensure it is properly dispersed in the reaction mixture. Consider switching to a more active catalyst. 4. Gradually increase the reaction temperature, but be mindful of potential side reactions at excessively high temperatures.
Product is Darkly Colored 1. Use of a strong acid catalyst. 2. High reaction temperatures leading to thermal degradation. 3. Presence of impurities in the reactants.1. Switch to a non-acidic catalyst such as tin oxide or a titanate.[3] 2. Optimize the reaction temperature to the lowest effective level. 3. Use high-purity phthalic anhydride and octadecanol. 4. Purify the crude product using activated carbon for decolorization.
Presence of Phthalic Anhydride in the Final Product 1. Incomplete initial reaction. 2. Insufficient reaction time or temperature.1. Ensure the initial reaction to form the monoester goes to completion. This is typically a rapid and exothermic step. 2. Increase the reaction time and/or temperature to drive the reaction forward.
High Content of Monoester in the Final Product 1. The second esterification step is incomplete. 2. Inefficient water removal.1. Increase the reaction time and consider a moderate increase in temperature towards the end of the reaction. 2. Check the efficiency of the water separator (e.g., Dean-Stark trap). Applying a vacuum during the final stages can aid in water removal.
Difficulty in Removing Excess Octadecanol 1. Inefficient vacuum distillation.1. Ensure a sufficiently high vacuum (e.g., -0.06 to -0.099 MPa) and an appropriate distillation temperature (e.g., 200-270°C) are used.[3] 2. The distillation apparatus should be properly set up to handle high-boiling point alcohols.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Example 1 [3]Example 2 [3]Example 3 [3]
Catalyst Tin OxideSodium AluminateTetra-n-butyl titanate
Catalyst Conc. (% of total reactants) 0.2%0.3%0.25%
Molar Ratio (Phthalic Anhydride:Octadecanol) 1 : 3.21 : 3.11 : 3.0
Reaction Temperature (°C) 230210240
Reaction Time (h) 695
Dealcoholization Temp. (°C) 270250260
Dealcoholization Pressure (MPa) -0.06-0.075-0.070
Phthalic Anhydride Conversion Rate >96%>96%>96%
This compound Yield >99%>99%>99%

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on common practices in the literature.[3] Researchers should adapt it based on their specific equipment and safety protocols.

Materials:

  • Phthalic Anhydride

  • Octadecanol (Stearyl Alcohol)

  • Catalyst (e.g., Tin Oxide)

  • Nitrogen gas supply

  • Solvents for cleaning and analysis (e.g., ethanol, hexane)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Water separator (Dean-Stark apparatus) with a condenser

  • Heating mantle

  • Vacuum pump and gauge

  • Distillation apparatus

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and water separator. Ensure all glassware is dry.

  • Charging Reactants: Charge the calculated amounts of phthalic anhydride and octadecanol into the flask. A molar excess of octadecanol (e.g., a ratio of 1:2.6 to 1:3.6) is recommended.[3]

  • Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.

  • Heating and Stirring: Begin stirring the mixture and heat it using the heating mantle.

  • Catalyst Addition: Once the reactants have melted and the temperature reaches approximately 180-190°C, add the catalyst. The amount of catalyst is typically a small percentage of the total reactant weight (e.g., 0.1-0.3%).[3]

  • Esterification Reaction: Increase the temperature to the desired reaction temperature (e.g., 200-240°C) and maintain it for the specified reaction time (e.g., 4-10 hours).[3] Continuously remove the water of reaction using the water separator.

  • Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected or by taking small samples for analysis (e.g., by measuring the acid value).

  • Dealcoholization: Once the reaction is complete, configure the apparatus for vacuum distillation. Apply a vacuum and increase the temperature to distill off the excess octadecanol.

  • Product Isolation: The remaining product in the flask is the crude this compound.

  • Purification (Optional): If further purification is required to improve color or remove impurities, the crude product can be treated with activated carbon and/or filtered through silica gel.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Phthalic Anhydride and Octadecanol Inert Purge with Nitrogen Reactants->Inert Heat Heat and Stir Inert->Heat Catalyst Add Catalyst Heat->Catalyst Esterification Esterification (200-240°C, 4-10h) Collect Water Catalyst->Esterification Vacuum Vacuum Distillation (Remove Excess Alcohol) Esterification->Vacuum Crude Crude this compound Vacuum->Crude Purify Optional Purification (Activated Carbon/Silica Gel) Crude->Purify Final Pure this compound Crude->Final If sufficiently pure Purify->Final Troubleshooting_Tree Start Problem with Synthesis LowYield Low Yield? Start->LowYield DarkColor Dark Product Color? LowYield->DarkColor No IncreaseTime Increase Reaction Time/ Temperature LowYield->IncreaseTime Yes HighMonoester High Monoester Content? DarkColor->HighMonoester No NonAcidicCat Use Non-Acidic Catalyst DarkColor->NonAcidicCat Yes IncreaseTime2 Increase Reaction Time HighMonoester->IncreaseTime2 Yes CheckWaterRemoval Improve Water Removal IncreaseTime->CheckWaterRemoval ChangeCatalyst Optimize Catalyst CheckWaterRemoval->ChangeCatalyst LowerTemp Lower Reaction Temperature NonAcidicCat->LowerTemp PurifyCarbon Purify with Activated Carbon LowerTemp->PurifyCarbon CheckWaterRemoval2 Improve Water Removal IncreaseTime2->CheckWaterRemoval2 Reaction_Mechanism cluster_step1 Step 1: Monoester Formation (Fast) cluster_step2 Step 2: Diester Formation (Slow, Reversible) PA Phthalic Anhydride Monoester Mono-octadecyl Phthalate PA->Monoester ROH1 Octadecanol ROH1->Monoester Diester This compound Monoester->Diester ROH2 Octadecanol ROH2->Diester Water Water (removed) Diester->Water

References

Technical Support Center: Stability of Dioctadecyl Phthalate Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of dioctadecyl phthalate analytical standards. Researchers, scientists, and drug development professionals can use this information to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound analytical standards?

A1: To ensure the long-term stability of this compound analytical standards, they should be stored at refrigerated temperatures, typically between 2°C and 10°C.[1] The standard should be protected from direct sunlight and stored in a tightly sealed container to prevent contamination and solvent evaporation if in solution.[2][3][4]

Q2: What is the expected shelf life of a this compound analytical standard?

A2: The shelf life of a this compound analytical standard can vary by manufacturer and whether it is a neat material or a prepared solution. Always refer to the expiration date provided on the product's certificate of analysis.[5] For solutions prepared in the lab, it is best practice to replace them after six months, or sooner if quality control checks indicate any degradation.[4]

Q3: My analytical results using the this compound standard are inconsistent. What could be the cause?

A3: Inconsistent results can stem from the degradation of the analytical standard. The primary degradation pathway for phthalate esters is hydrolysis, which breaks down the ester into phthalic acid and octadecanol. This process can be accelerated by exposure to moisture, high temperatures, and non-neutral pH conditions. Thermal decomposition can also occur at elevated temperatures.[2][6]

Q4: How can I check if my this compound standard has degraded?

A4: You can assess the integrity of your standard by using chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][7] The appearance of new peaks corresponding to degradation products (e.g., phthalic acid, octadecanol) or a decrease in the peak area of this compound relative to an internal standard can indicate degradation. Regularly running a quality control sample with a fresh standard can help identify these changes.

Q5: Can I use a this compound standard that has passed its expiration date?

A5: It is not recommended to use an analytical standard beyond its expiration date. The manufacturer's expiration date is based on stability studies that guarantee the product's integrity within that timeframe. Using an expired standard can lead to inaccurate and unreliable analytical results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Drifting Calibration Curve Degradation of the standard in solution.Prepare fresh calibration standards from a stock solution that has been properly stored. If the issue persists, use a new stock solution.
Appearance of Extra Peaks in Chromatogram The standard has degraded into phthalic acid and octadecanol.Confirm the identity of the extra peaks using mass spectrometry. Discard the degraded standard and obtain a new one.
Consistently Low Assay Values The concentration of the standard has decreased due to degradation.Re-qualify the standard against a new, certified reference material. If degradation is confirmed, replace the standard.
Physical Changes in the Standard (e.g., discoloration, precipitation) Significant degradation or contamination of the standard.Do not use the standard. Discard it according to your institution's safety protocols and obtain a new one.

Stability Data for Long-Chain Phthalate Esters

Condition Parameter Value Implication for Stability
Hydrolysis Estimated Half-life at pH 77.7 yearsStable under neutral aqueous conditions.
Estimated Half-life at pH 8280 daysModerately stable under slightly basic conditions. Susceptible to degradation over longer periods.
Thermal Decomposition Activation Energy35.4 kcal/molHigh energy is required for thermal decomposition, suggesting good thermal stability at typical laboratory temperatures.
Onset of Decomposition> 250 °CThe standard is stable at ambient and moderately elevated temperatures but will degrade at high temperatures.[2][6]

Note: Data presented is for didecyl phthalate and serves as an estimate for this compound due to structural similarity.

Experimental Protocols

Protocol for Assessing the Stability of a this compound Standard Solution

This protocol outlines a method to evaluate the stability of a this compound standard in a specific solvent under defined storage conditions.

  • Preparation of the Stability Study Sample:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., isooctane, hexane) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[4]

    • Divide the stock solution into multiple amber glass vials with Teflon-lined screw caps.[4]

  • Storage Conditions:

    • Store the vials under the desired conditions for the stability study. Recommended conditions to test include:

      • Refrigerated: 2-8°C (recommended storage)

      • Room Temperature: 20-25°C

      • Accelerated: 40°C

    • Protect all samples from light.[4]

  • Testing Frequency:

    • Analyze the samples at predetermined time points. A typical schedule would be:

      • Initial analysis (Time 0)

      • 1 month, 3 months, 6 months, and 12 months.

  • Analytical Method:

    • Use a validated stability-indicating method, typically GC-MS.

    • At each time point, inject the stored standard solution and a freshly prepared standard solution of the same concentration.

    • Compare the peak area of the this compound in the stored sample to that of the freshly prepared sample.

    • Monitor for the appearance of any new peaks that could be degradation products.

  • Evaluation of Results:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • A significant decrease in concentration (e.g., >5%) or the appearance of significant degradation peaks indicates instability under those storage conditions.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Analytical Results check_standard Check Standard Preparation and Storage Conditions start->check_standard improper_storage Improper Storage or Preparation? check_standard->improper_storage correct_storage Correct Storage and Preparation Procedures improper_storage->correct_storage Yes check_degradation Analyze for Degradation Products (e.g., via GC-MS) improper_storage->check_degradation No reanalyze Re-analyze Sample correct_storage->reanalyze issue_resolved Issue Resolved? reanalyze->issue_resolved end_resolved End Troubleshooting issue_resolved->end_resolved Yes investigate_instrument Investigate Instrument Performance issue_resolved->investigate_instrument No degradation_detected Degradation Detected? check_degradation->degradation_detected replace_standard Discard and Replace Standard degradation_detected->replace_standard Yes degradation_detected->investigate_instrument No replace_standard->end_resolved end_unresolved Contact Technical Support investigate_instrument->end_unresolved

Caption: Troubleshooting workflow for inconsistent analytical results.

G cluster_1 Stability Testing Workflow prep Prepare Standard Solution in Vials store Store Vials at Different Conditions (Refrigerated, RT, Accelerated) prep->store time_points Analyze at Time Points (0, 1, 3, 6, 12 months) store->time_points analyze GC-MS Analysis vs. Fresh Standard time_points->analyze evaluate Evaluate Data: - % Concentration Remaining - Degradation Products analyze->evaluate report Determine Shelf-Life and Optimal Storage Conditions evaluate->report

Caption: Experimental workflow for stability assessment.

References

Reducing background interference in phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in their phthalate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phthalate contamination in a laboratory setting?

A1: Phthalate contamination is a pervasive issue in laboratory analysis due to their widespread use as plasticizers.[1][2] Common sources of contamination include:

  • Laboratory Consumables: Many plastic laboratory items can leach phthalates. These include pipette tips, plastic syringes, filter holders, and sample vials.[3][4] Even Parafilm® has been shown to be a source of contamination.[3][4]

  • Solvents and Reagents: Solvents can become contaminated from storage containers or during transfer. It's crucial to use high-purity, phthalate-free solvents.[5][6]

  • Laboratory Environment: Phthalates are present in the air and dust of a laboratory.[5][7] They can originate from flooring materials, paints, cables, adhesives, and tubing.[1] This airborne contamination can settle on glassware and other surfaces.

  • Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates and contribute to sample contamination.[8]

  • Instrumentation: Components of analytical instruments, such as tubing and syringe needles, can be sources of phthalate contamination.[7][9]

Q2: I am observing high background levels of Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) in my blanks. What are the likely causes and how can I troubleshoot this?

A2: High levels of DEHP and DBP are common due to their extensive use.[5] To troubleshoot, systematically investigate potential sources:

  • Isolate the Source: Begin by running a "system blank" with only the solvent to check for contamination from the analytical instrument itself. If the blank is clean, the contamination is likely introduced during sample preparation.

  • Evaluate Consumables: Test each consumable used in your workflow (e.g., pipette tips, vials, filters) by exposing them to a clean solvent and analyzing the solvent for phthalates.

  • Check Glassware Cleaning Procedures: Your glassware cleaning protocol may be insufficient. Implement a more rigorous cleaning procedure specifically for phthalate analysis.

  • Assess the Laboratory Air: If other sources have been ruled out, airborne contamination may be the culprit. Consider measures to minimize dust and use fume hoods when preparing samples.[7]

Q3: What are the best practices for cleaning glassware to minimize phthalate background?

A3: A meticulous glassware cleaning protocol is essential for accurate phthalate analysis.[10][11][12] Here are some best practices:

  • Initial Cleaning: Wash glassware as soon as possible after use.[11][12] Use a laboratory-grade, phosphate-free detergent.[13][14]

  • Solvent Rinsing: After washing and rinsing with tap and deionized water, rinse the glassware with a high-purity solvent known to be free of phthalates, such as acetone or hexane.[10][14]

  • Thermal Treatment: For glassware that can withstand high temperatures, baking in a muffle furnace at 400-450°C is a highly effective method for removing phthalate residues.[1][7][8]

  • Proper Storage: After cleaning, cover glassware with aluminum foil that has been baked to prevent contamination from laboratory air and dust.[6]

Q4: Can my sample preparation method be a source of contamination?

A4: Yes, every step in the sample preparation process is a potential source of phthalate contamination.[7] Key areas to scrutinize include:

  • Extraction Solvents: Ensure all solvents are of the highest purity and are certified as phthalate-free. It is good practice to redistill solvents in-house if contamination is suspected.[6][15]

  • Plasticware: Avoid the use of plastic containers, pipettes, and other consumables whenever possible.[10][15] If plasticware is unavoidable, select products made from materials known to have low phthalate content and test them for leaching prior to use.

  • Solid Phase Extraction (SPE): SPE cartridges can be a source of contamination. It is advisable to wash the cartridges with a clean solvent before use.

Troubleshooting Guides

Guide 1: Identifying the Source of Phthalate Contamination

This guide provides a systematic approach to pinpointing the source of background interference in your phthalate analysis.

Troubleshooting Flowchart for Phthalate Contamination

G Troubleshooting Phthalate Contamination start High Phthalate Background Detected instrument_blank Run Instrument Blank (Solvent Only) start->instrument_blank instrument_contaminated Instrument Contamination instrument_blank->instrument_contaminated Contaminated prep_blank Run Method Blank (All Reagents, No Sample) instrument_blank->prep_blank Clean end Problem Resolved instrument_contaminated->end Clean/Service Instrument reagent_contamination Reagent/Solvent Contamination prep_blank->reagent_contamination Contaminated consumable_check Test Individual Consumables (Vials, Pipette Tips, etc.) prep_blank->consumable_check Clean reagent_contamination->end Replace Reagents/Solvents consumable_contamination Contaminated Consumable Identified consumable_check->consumable_contamination Contaminated air_check Evaluate Lab Environment (Air/Dust Contamination) consumable_check->air_check Clean consumable_contamination->end Replace Consumable air_contamination Airborne Contamination Likely air_check->air_contamination Contamination Persists air_contamination->end Improve Lab Hygiene/Air Filtration

Caption: A flowchart to systematically identify phthalate contamination sources.

Guide 2: Quantitative Data on Phthalate Leaching

The following table summarizes data from a study investigating phthalate leaching from various laboratory consumables. This data can help in selecting appropriate materials for your analysis.

Laboratory ConsumablePhthalate DetectedMaximum Leaching (µg/cm²)
Plastic SyringesDi(2-ethylhexyl) phthalate (DEHP)0.36[3][4]
Diisononyl phthalate (DINP)0.86[3][4]
Pipette TipsDi(2-ethylhexyl) phthalate (DEHP)0.36[3][4]
Diisononyl phthalate (DINP)0.86[3][4]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49[3][4]
Regenerated Cellulose FilterDibutyl phthalate (DBP)0.61[3][4]
Cellulose Acetate FilterDimethyl phthalate (DMP)5.85[3][4]
Parafilm®Di(2-ethylhexyl) phthalate (DEHP)0.50[3][4]

Experimental Protocols

Protocol 1: Rigorous Cleaning of Laboratory Glassware for Phthalate Analysis

This protocol details a comprehensive cleaning procedure for glassware to minimize phthalate background.

Workflow for Glassware Cleaning

G Glassware Cleaning Protocol for Phthalate Analysis start Used Glassware wash Wash with Laboratory-Grade, Phosphate-Free Detergent start->wash rinse_tap Rinse Thoroughly with Tap Water wash->rinse_tap rinse_di Rinse 3-4 Times with Deionized Water rinse_tap->rinse_di rinse_solvent Rinse 2-3 Times with High-Purity Acetone rinse_di->rinse_solvent bake Bake in Muffle Furnace at 400°C for at least 2 hours rinse_solvent->bake store Cool and Store Covered with Baked Aluminum Foil bake->store end Ready for Use store->end

References

Technical Support Center: Dioctadecyl Phthalate Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the gas chromatography (GC) analysis of dioctadecyl phthalate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half. This distortion can lead to inaccurate peak integration and reduced resolution between closely eluting compounds.[1][2][3]

Q2: Why is this compound particularly susceptible to peak tailing?

This compound is a high molecular weight, low-volatility compound. These characteristics present several challenges in GC analysis that can contribute to peak tailing:

  • Incomplete Vaporization: Insufficient temperature in the GC inlet can lead to slow or incomplete vaporization of the large this compound molecule, causing it to enter the column in a broad band.

  • Thermal Degradation: Conversely, excessively high inlet temperatures can cause thermal decomposition of the phthalate ester, leading to the formation of degradation products that may co-elute or interfere with the main peak, sometimes appearing as a tail.[4]

  • Adsorption: Active sites within the GC system, such as in the inlet liner, at the head of the column, or on particulate matter, can interact with the polar phthalate molecule, causing some molecules to be retained longer than others and resulting in a tailing peak.[4][5]

  • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column, leading to peak distortion, including tailing.[1]

Q3: Can contamination cause peak tailing for this compound?

Yes, contamination is a significant cause of peak tailing. Phthalates are ubiquitous in laboratory environments and can leach from plastic components.[6] Contamination can manifest in several ways to cause peak tailing:

  • Active Sites: Non-volatile residues from previous injections can accumulate in the inlet liner and at the head of the column, creating active sites that adsorb this compound.[3]

  • Co-elution: Contaminants that co-elute with this compound can distort the peak shape.

  • System Bleed: High temperatures can cause the column's stationary phase to bleed, which can contribute to baseline noise and interact with the analyte.

Troubleshooting Guide

Use the following sections to diagnose and resolve peak tailing issues with this compound.

Initial Assessment

Before making any changes to your GC system, assess the nature of the peak tailing.

  • Examine the Peak Shape: Is it a slight asymmetry or a severe, drawn-out tail?

  • Review the Entire Chromatogram: Are other peaks in your analysis also tailing? If all peaks are tailing, it could indicate a system-wide issue like a leak or improper column installation. If only the this compound peak is tailing, the issue is more likely related to the specific properties of this analyte.

  • Check System Performance: When was the last time the system performed well? Review your maintenance logs to see if any recent changes correlate with the onset of peak tailing.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this compound peak tailing.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Address System-Wide Issues: - Check for leaks (septum, ferrules) - Verify proper column installation - Check carrier gas flow rate check_all_peaks->system_issue Yes analyte_specific Focus on Analyte-Specific Causes check_all_peaks->analyte_specific No problem_resolved Problem Resolved? system_issue->problem_resolved inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum - Clean the injection port analyte_specific->inlet_maintenance column_maintenance Perform Column Maintenance: - Trim the first 10-20 cm of the column - Condition the column inlet_maintenance->column_maintenance method_optimization Optimize GC Method Parameters: - Adjust inlet temperature - Optimize temperature program - Check injection volume column_maintenance->method_optimization method_optimization->problem_resolved problem_resolved->start No, Re-evaluate end Analysis Complete problem_resolved->end Yes

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Detailed Troubleshooting Steps and Methodologies

Inlet System

The inlet is a common source of problems for high molecular weight compounds.

  • Liner Selection: For high molecular weight, low-volatility compounds like this compound, a single taper liner with glass wool is often recommended for splitless injections.[7][8] The glass wool aids in sample vaporization and traps non-volatile residues. Ensure the liner is highly inert to prevent adsorption.

  • Inlet Temperature: This is a critical parameter. Too low, and the sample won't vaporize efficiently. Too high, and you risk thermal degradation.

    • Methodology for Optimizing Inlet Temperature:

      • Start with a conservative inlet temperature, for example, 250 °C.

      • Inject a standard of this compound and observe the peak shape.

      • Increase the inlet temperature in 10-20 °C increments (e.g., 270 °C, 290 °C, 310 °C), injecting the standard at each temperature.

      • Monitor the peak shape and area. An improvement in peak shape and an increase in peak area may indicate better vaporization.

      • Be vigilant for signs of degradation, such as the appearance of smaller peaks before the main analyte peak or a decrease in the main peak's area at very high temperatures.

  • Septum and O-ring: Regularly replace the septum and inlet liner O-ring. A leaking or cored septum can introduce contaminants and cause flow path disruptions.

GC Column

The column is where the separation occurs, and its condition is vital for good peak shape.

  • Column Choice: A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point for phthalate analysis. These columns offer good thermal stability.

  • Column Contamination: The front of the column can accumulate non-volatile residues, leading to active sites.

    • Methodology for Column Maintenance:

      • Cool the oven and inlet.

      • Carefully disconnect the column from the inlet.

      • Using a ceramic scoring wafer, cut 10-20 cm from the inlet end of the column. Ensure a clean, square cut.

      • Reinstall the column to the correct depth in the inlet.

      • Condition the column according to the manufacturer's instructions to remove any contaminants and stabilize the stationary phase.

Carrier Gas and Flow
  • Gas Purity: Use high-purity carrier gas (e.g., Helium 99.999%) and install traps to remove oxygen and moisture, which can degrade the column's stationary phase.

  • Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions. An incorrect flow rate can lead to band broadening.

Injection Technique
  • Injection Volume: Overloading the column can cause peak distortion. If you suspect overloading, try reducing the injection volume or diluting the sample.

Quantitative Data Summary

The following tables provide example data to illustrate the impact of different parameters on peak asymmetry for a high molecular weight phthalate. Note: This is representative data for illustrative purposes.

Table 1: Effect of Inlet Temperature on Peak Asymmetry

Inlet Temperature (°C)Peak Asymmetry (As)Observations
2502.1Significant tailing, likely due to incomplete vaporization.
2801.5Improved peak shape, better vaporization.
3101.2Symmetrical peak, optimal vaporization.
3401.4Tailing begins to reappear, possible onset of degradation.

Table 2: Impact of Column Maintenance on Peak Asymmetry

Maintenance ActionPeak Asymmetry (As) BeforePeak Asymmetry (As) After
Trim 15 cm from column inlet1.91.3
Replace Inlet Liner2.01.4
System Bakeout1.81.5

Potential Degradation Pathway

High temperatures in the GC inlet can lead to the degradation of this compound. One potential pathway is the intramolecular elimination of an alkene from one of the octadecyl chains, leading to a mono-octadecyl phthalate and octadecene. Further degradation can also occur.

G Potential Thermal Degradation of this compound dop This compound heat High Inlet Temperature dop->heat products Degradation Products: - Mono-octadecyl phthalate - Octadecene - Other fragments heat->products tailing Peak Tailing/ Distortion products->tailing

Caption: High temperatures can lead to the degradation of this compound.

By following this structured troubleshooting guide, you can systematically identify and resolve the root causes of peak tailing for this compound, leading to more accurate and reliable chromatographic results.

References

Technical Support Center: Method Ruggedness for Dioctadecyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of dioctadecyl phthalate. It focuses on ensuring method ruggedness, a critical component of method validation that demonstrates the reliability of an analytical procedure under minor, expected variations in experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is method ruggedness and why is it crucial for this compound analysis?

A1: Method ruggedness is the ability of an analytical method to remain unaffected by small, deliberate variations in procedural parameters. It is a measure of the method's reproducibility under normal testing conditions. For this compound, a compound often analyzed at trace levels, ruggedness is critical to ensure that results are consistent and reliable across different laboratories, analysts, instruments, and even on different days.[1] Establishing ruggedness is a key part of method validation, ensuring data integrity for regulatory submissions and product quality control.

Q2: What are the most common analytical techniques for this compound analysis?

A2: The most prevalent techniques are chromatographic methods due to their high separation efficiency and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for its excellent resolution and specificity, making it a powerful tool for identifying and quantifying phthalates.[2]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) , often coupled with UV or mass spectrometry detectors (LC-MS), are also common.[3][4][5][6] These methods are particularly useful for samples that are not easily volatilized.

Q3: What typical parameters should be evaluated in a ruggedness test for this compound analysis?

A3: During a ruggedness study, several key parameters of the analytical method are intentionally varied to assess the impact on the results. Minor deviations in these conditions should not significantly affect the final analyte concentrations.[1] For a typical chromatographic analysis of this compound, these include variations in instrument settings, sample preparation, and mobile/gas phases.

Troubleshooting Guide

Issue 1: High Blank Values and Sample Contamination

Q: My blank samples show significant peaks for this compound. What are the potential sources of contamination and how can I minimize them?

A: Phthalates are ubiquitous environmental and laboratory contaminants, making blank contamination a common and significant challenge.[7][8]

Potential Sources:

  • Laboratory Air: Phthalates can be absorbed from the air onto lab equipment, especially the outer wall of GC syringe needles.[9]

  • Consumables: Plastic materials such as pipette tips, vials, caps, and tubing can leach phthalates.[8][10]

  • Solvents and Reagents: Mobile phases, extraction solvents, and even water can be sources of contamination.[11]

  • Sample Preparation: Contamination can be introduced during steps like solid-phase extraction (SPE).[12]

Troubleshooting Steps:

  • Solvent & Reagent Check: Run "solvent blanks" by injecting the solvents used in your sample preparation and mobile phase directly into the instrument.

  • Use Phthalate-Free Labware: Whenever possible, use glassware and rinse it thoroughly with a suitable solvent (e.g., hexane or acetone) before use. Avoid plastic containers for sample and standard storage.

  • Minimize Air Exposure: Keep sample and standard vials capped. Reduce the time the syringe needle is exposed to lab air before injection.[9]

  • Install a Contamination Trap: For HPLC systems, installing a reversed-phase column between the solvent mixer and the injector can help by retaining phthalates from the mobile phase, creating a delay between the contaminant peak and the analyte peak from the sample.[11]

  • Dedicated Glassware: Use glassware dedicated solely to phthalate analysis to prevent cross-contamination.

Start High Blank Signal Detected CheckSolvents Run Solvent Blanks Start->CheckSolvents ContaminatedSolvent Signal Present in Blank? CheckSolvents->ContaminatedSolvent ReplaceSolvents Use High-Purity or Phthalate-Free Solvents ContaminatedSolvent->ReplaceSolvents Yes CheckLabware Test Labware Leachate ContaminatedSolvent->CheckLabware No ReplaceSolvents->CheckLabware ContaminatedLabware Signal Present in Leachate? CheckLabware->ContaminatedLabware UseGlassware Switch to Glassware Rinse with Solvent ContaminatedLabware->UseGlassware Yes CheckAir Minimize Air Exposure (e.g., needle cleaning) ContaminatedLabware->CheckAir No UseGlassware->CheckAir InstallTrap Consider Mobile Phase Contaminant Trap (HPLC) CheckAir->InstallTrap Resolved Problem Resolved InstallTrap->Resolved

Diagram 1: Troubleshooting workflow for high blank contamination.
Issue 2: Poor Peak Shape or Shifting Retention Times

Q: I'm observing peak tailing and my retention times are inconsistent. What are the likely causes?

A: These issues often point to problems with the chromatographic system or mobile phase composition.

Potential Causes & Solutions:

  • Column Degradation: The analytical column can degrade over time. Try washing the column according to the manufacturer's instructions or replace it if it's old.

  • Mobile Phase Issues (HPLC): The composition of the mobile phase significantly impacts retention time.[4] Ensure it is prepared accurately and consistently. The pH of the buffer should be stable, as shifts can affect analyte retention.[5] Using pre-mixed mobile phases can improve consistency.

  • Temperature Fluctuations (GC/HPLC): Inconsistent column oven temperature will cause retention times to drift. Ensure the oven temperature is stable and calibrated.

  • Flow Rate Instability: Check the pump for leaks or bubbles, which can cause an unstable flow rate and lead to retention time variability. Degassing the mobile phase is crucial.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting the sample.

Issue 3: Low Sensitivity or Poor Analyte Recovery

Q: My method is not sensitive enough, or my recovery from sample preparation is low. How can I improve this?

A: Low sensitivity or recovery can stem from sample preparation, instrument settings, or the detection method itself.

Potential Causes & Solutions:

  • Suboptimal Sample Preparation: this compound is lipophilic, so its extraction efficiency depends heavily on the chosen solvent and technique (e.g., LLE, SPE).[7] Optimize the extraction solvent and SPE cartridge type (e.g., C18 is common).[5] Ensure complete elution from the SPE cartridge by testing different elution solvents and volumes.

  • Detector Settings (MS): For mass spectrometry, ensure you are using the optimal ions for quantification in Selected Ion Monitoring (SIM) mode.[13][14] Many phthalates share a common base peak ion (m/z 149), which can be used for screening, but more specific ions should be used for quantification to avoid interference.[2][15]

  • Carrier Gas Issues (GC): While hydrogen is a cost-effective alternative to helium as a carrier gas, it can sometimes cause in-source reactions or reduced sensitivity for certain compounds.[10][14] Method optimization may be required if switching from helium.

  • Injector Temperature (GC): Ensure the injector temperature is high enough to efficiently volatilize the high-molecular-weight this compound without causing thermal degradation.

Data Presentation: Ruggedness Testing Parameters

The following table outlines typical parameters and their variations for a ruggedness test of a this compound method. The goal is to show that these small changes do not lead to a significant change in the final reported value (e.g., %RSD < 2%).

Parameter CategoryParameter VariedTypical Variation (Level -1)Nominal ValueTypical Variation (Level +1)
Sample Preparation Extraction Time15 minutes20 minutes25 minutes
Sample pH4.55.05.5
Elution Solvent Volume4.5 mL5.0 mL5.5 mL
HPLC Parameters Column Temperature38 °C40 °C42 °C
Mobile Phase pH4.85.05.2
Flow Rate0.98 mL/min1.00 mL/min1.02 mL/min
GC Parameters Injector Temperature275 °C280 °C285 °C
Carrier Gas Flow1.1 mL/min1.2 mL/min1.3 mL/min
General AnalystAnalyst A-Analyst B
InstrumentInstrument 1-Instrument 2

Experimental Protocols

Protocol 1: General Method Ruggedness Test

This protocol describes a systematic approach to evaluating the ruggedness of an established analytical method for this compound.

  • Define Parameters and Levels: Identify 5-7 critical method parameters that could potentially vary during routine use (refer to the table above). For each parameter, define a nominal level and two other levels representing slight variations (e.g., ±5%).

  • Experimental Design: Use a fractional factorial design (e.g., a Plackett-Burman design) to minimize the number of experiments while still obtaining meaningful data about the effect of each parameter.

  • Sample Preparation: Prepare a homogenous batch of a quality control (QC) sample with a known concentration of this compound.

  • Execution: Perform the series of experiments as dictated by the chosen design. For each run, set the parameters to their specified levels and analyze the QC sample in triplicate.

  • Data Analysis:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the this compound concentration for each experimental run.

    • Use statistical analysis (e.g., ANOVA) to determine if any of the parameter variations have a statistically significant effect on the measured concentration.

  • Acceptance Criteria: The method is considered rugged if the %RSD of the results across all tested conditions is within the predefined acceptance limit (e.g., < 5%) and no single parameter variation causes a significant change in the result.

cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion P1 Identify Critical Method Parameters P2 Define Nominal & Varied Levels (e.g., ±5%) P1->P2 P3 Select Experimental Design (e.g., Plackett-Burman) P2->P3 E1 Prepare Homogenous QC Samples P3->E1 E2 Execute Analytical Runs According to Design E1->E2 A1 Calculate Results for Each Condition E2->A1 A2 Perform Statistical Analysis (e.g., ANOVA) A1->A2 A3 Compare Results to Acceptance Criteria A2->A3 C1 Method is Rugged A3->C1 Pass C2 Identify Influential Parameters & Tighten Method Control A3->C2 Fail

Diagram 2: Experimental workflow for a method ruggedness test.

References

Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of Dioctadecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace-level detection of dioctadecyl phthalate (DOP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section is designed to provide rapid solutions to specific issues you may encounter during the analysis of this compound at trace levels.

Contamination Issues

Question: I am observing high background levels of phthalates, including this compound, in my procedural blanks. What are the common sources of contamination and how can I minimize them?

Answer: Phthalate contamination is a pervasive issue in trace analysis due to their ubiquitous presence in laboratory environments.[1][2][3][4][5] Here are the primary sources and mitigation strategies:

  • Solvents and Reagents: Solvents like methylene chloride, ethyl acetate, and acetone can contain phthalate impurities.[1] Deionized water systems with plastic components are also a known source.[1]

    • Solution: Use high-purity, phthalate-free solvents. Test new batches of solvents by concentrating them and analyzing for phthalates. Consider cleaning solvents with aluminum oxide, which can be left in the reservoirs.[4][5]

  • Laboratory Consumables: Many common lab items can leach phthalates. These include pipette tips, syringe filters, plastic tubing, parafilm, and even some glass vials with plastic caps.[6][7][8]

    • Solution: Whenever possible, use glassware instead of plastic. Rinse all glassware with a high-purity solvent known to be free of phthalates before use.[5] If plastic consumables are unavoidable, pre-rinse them with solvent to remove surface contaminants. Bake glassware at a high temperature (e.g., 400°C) to remove adsorbed phthalates.[5]

  • Laboratory Environment: Phthalates can be present in laboratory air and dust, originating from flooring, paints, and equipment.[1][5] These can adsorb onto the surfaces of glassware and other equipment.

    • Solution: Keep samples and extracts covered as much as possible. Work in a clean, well-ventilated area, and consider using a fume hood with a charcoal filter. Regularly clean laboratory surfaces.

  • Sample Preparation Steps: Each step in your sample preparation workflow is a potential point of contamination.

    • Solution: Minimize the number of sample preparation steps.[9] For example, consider direct immersion solid-phase microextraction (SPME) or other simplified extraction techniques.[10]

A systematic approach to identifying the source of contamination is crucial. This can be achieved by analyzing blanks from each stage of your analytical process.

start High Phthalate Background in Blank check_solvent Analyze Concentrated Solvent Blank start->check_solvent solvent_ok Solvent is Clean check_solvent->solvent_ok No Peak solvent_bad Solvent Contaminated check_solvent->solvent_bad Peak Detected check_consumables Analyze Leachate from Consumables (e.g., tips, vials) solvent_ok->check_consumables remedy_solvent Use High-Purity Solvent Test New Batches solvent_bad->remedy_solvent consumables_ok Consumables are Clean check_consumables->consumables_ok No Peak consumables_bad Consumables Contaminated check_consumables->consumables_bad Peak Detected check_environment Expose Solvent-Rinsed Glassware to Lab Air consumables_ok->check_environment remedy_consumables Use Glassware Pre-rinse Plastics Bake Glassware consumables_bad->remedy_consumables environment_ok Lab Air is Clean check_environment->environment_ok No Peak environment_bad Lab Air Contaminated check_environment->environment_bad Peak Detected remedy_environment Work in Fume Hood Keep Samples Covered environment_bad->remedy_environment

Troubleshooting workflow for identifying sources of phthalate contamination.
Low Sensitivity and Poor Recovery

Question: My instrument sensitivity for this compound is low, and the recovery from spiked samples is poor. How can I improve this?

Answer: Low sensitivity and poor recovery for a high molecular weight, lipophilic compound like this compound can stem from several factors related to both the sample preparation and the analytical instrumentation.

  • Inadequate Extraction: DOP is highly nonpolar and may not be efficiently extracted from complex matrices.

    • Solution: Optimize your extraction solvent and method. For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) can be effective.[6][11] For liquid samples, ensure sufficient solvent volume and mixing time during liquid-liquid extraction (LLE). Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) can also be effective.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of DOP in the mass spectrometer source, leading to signal suppression.

    • Solution: Enhance sample cleanup procedures. This can include additional SPE steps or the use of dispersive SPE (dSPE) as in the QuEChERS method.[12] Using a matrix-matched calibration curve is essential to compensate for these effects.[12]

  • Instrumental Conditions:

    • Gas Chromatography-Mass Spectrometry (GC-MS): High molecular weight phthalates can be challenging for GC analysis due to their low volatility.

      • Solution: Ensure the GC inlet temperature is high enough to prevent analyte condensation, but not so high as to cause thermal degradation.[13] Use a high-quality, low-bleed capillary column suitable for high-temperature applications. A splitless injection mode is typically preferred for trace analysis to maximize the amount of analyte reaching the column.[13]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Phthalates can interact with stainless steel components in the LC system, leading to peak tailing and reduced sensitivity.

      • Solution: Employing inert LC hardware can significantly improve peak shape and sensitivity for phthalates, with reported increases in peak height of 5-76%.[14] Using a delay column installed before the injector can help to chromatographically separate target analytes from phthalate contaminants originating from the LC system itself.[14]

  • Adsorption to Surfaces: DOP can adsorb to the surfaces of glassware and sample containers.

    • Solution: Silanize glassware to reduce active sites for adsorption. Minimize sample transfer steps.

Chromatographic and Mass Spectrometry Issues

Question: I am observing co-elution of this compound with other isomers or matrix components. How can I improve chromatographic resolution?

Answer: Co-elution is a common challenge in phthalate analysis due to the structural similarity of different phthalates and the complexity of sample matrices.

  • GC-MS:

    • Solution: Optimize the GC temperature program. A slower temperature ramp can improve the separation of closely eluting compounds. Select a GC column with a different stationary phase to alter selectivity. For example, Rtx-440 and Rxi-XLB columns have shown good resolution for complex phthalate mixtures.[15]

  • LC-MS/MS:

    • Solution: Adjust the mobile phase composition and gradient. Using a different column chemistry (e.g., biphenyl instead of C18) can provide alternative selectivity.

  • Mass Spectrometry:

    • Solution: If chromatographic separation is not fully achievable, using tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) can provide the necessary selectivity. Many phthalates share a common fragment ion at m/z 149, which can make identification difficult in the presence of co-eluting phthalates.[15][16] Therefore, it is crucial to select unique precursor and product ion transitions for this compound.

Quantitative Data Summary

The following tables summarize key performance metrics for phthalate analysis from various studies. While data specifically for this compound is limited, the provided information for other long-chain phthalates can serve as a valuable reference.

Table 1: Detection and Quantitation Limits for Phthalates in Various Matrices

PhthalateAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
DEHPGC-MSWheat2.5 µg/kg5.0 µg/kg[12]
DBPGC-MSWheat0.5 µg/kg1.0 µg/kg[12]
DEHPLC-MS/MSDistilled Beverages-< 1 µg/L[17][18]
DINPLC-MS/MSDistilled Beverages-< 1 µg/L[17][18]
DEPUHPLC-UVDrinking Water-0.05 µg/mL[19]
DEHPMIP-based SensorDI Water25 µg/L-[20]
PhthalatesSBSE-LD/LVI-GC-MSDrinking Water3-40 ng/L-

Table 2: Recovery Rates and Matrix Effects for Phthalate Analysis

PhthalateMethodMatrixAverage Recovery (%)Relative Standard Deviation (%)Matrix Effect (%)Reference
DIBPQuEChERS-GC/MSWheat84.8 - 120.30.6 - 9.0+5.4[12]
DnHPQuEChERS-GC/MSWheat84.8 - 120.30.6 - 9.0+53.7[12]
VariousSoxhlet ExtractionPVC Toys92 - 107< 7-[11]
DINPSolvent ExtractionFood Contact Materials96.83.1-[14]
DNOPSolvent ExtractionFood Contact Materials96.42.0-[14]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound.

Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up liquid samples such as water or beverages prior to GC-MS or LC-MS analysis.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Pass 100 mL of the liquid sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the phthalates from the cartridge with 10 mL of ethyl acetate into a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for injection into the GC-MS or LC-MS system.

cluster_prep SPE Sample Preparation condition 1. Condition C18 Cartridge (Ethyl Acetate -> Methanol -> DI Water) load 2. Load Sample condition->load wash 3. Wash Cartridge (Methanol/Water) load->wash dry 4. Dry Cartridge (Nitrogen Stream) wash->dry elute 5. Elute DOP (Ethyl Acetate) dry->elute concentrate 6. Concentrate Eluate elute->concentrate analysis 7. Ready for Analysis concentrate->analysis

Workflow for Solid-Phase Extraction (SPE) of this compound.
Protocol 2: GC-MS Analysis of this compound

This protocol provides a general framework for the GC-MS analysis of DOP.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Column: A low-bleed, mid-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 310°C, hold for 10 minutes.

  • MS Interface Temperature: 300°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • SIM Ions for DOP: Due to the long alkyl chains, characteristic fragment ions will be different from smaller phthalates. Monitor the molecular ion and key fragment ions. For dioctyl phthalate (a similar compound), m/z 149, 167, and 279 are often used. For DOP, specific ions would need to be determined from a standard.

    • MRM Transitions for DOP (Hypothetical): A suitable precursor ion (e.g., the molecular ion or a major fragment) and product ions would be selected based on infusion of a DOP standard.

cluster_gcms GC-MS Workflow inject Sample Injection (Splitless Mode) separate Chromatographic Separation (DB-5ms Column) inject->separate ionize Ionization (Electron Ionization) separate->ionize detect Mass Detection (SIM/MRM Mode) ionize->detect quantify Data Analysis & Quantification detect->quantify

General workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Quantification of Dioctadecyl Phthalate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dioctadecyl phthalate (DOP) in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a high background signal for this compound in my blank samples. What are the potential sources and how can I minimize them?

A: High background levels of phthalates are a common issue due to their ubiquitous presence in laboratory environments.

Potential Sources of Contamination:

  • Solvents and Reagents: Phthalates can leach from plastic containers, bottle caps, and tubing.

  • Sample Collection and Preparation Materials: Plastic tubes, pipette tips, vials, and septa are significant sources of contamination.[1]

  • Instrumentation: Components of the chromatography system, such as pump seals, tubing, and the autosampler, can introduce phthalates. A contaminated syringe needle in the autosampler is also a known source.[2]

  • Laboratory Environment: Phthalates can be present in laboratory air and settle on surfaces.[2]

Troubleshooting Steps:

  • Use Glassware: Whenever possible, use glassware for all sample preparation steps. If plastics are unavoidable, ensure they are certified phthalate-free.

  • Solvent Purity: Use high-purity, LC-MS or GC-grade solvents. It's advisable to test new batches of solvents for phthalate contamination.

  • Minimize Plastic Contact: Reduce the contact time of samples and solvents with plastic materials.

  • Instrument Cleaning: Implement a rigorous cleaning protocol for your analytical instrument. This may include flushing the system with a series of solvents. Placing a trap column between the autosampler and the pump can help mitigate contamination from the UHPLC system.[3]

  • Dedicated Labware: Use labware that is exclusively dedicated to phthalate analysis to avoid cross-contamination.

  • Procedural Blanks: Always include procedural blanks with each batch of samples to monitor for contamination.

Q2: My this compound peak is co-eluting with another compound. How can I resolve this?

A: Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, making accurate quantification difficult.[4] Many phthalates share a common base peak ion (m/z 149), which complicates identification and quantification of co-eluting phthalates.[5][6]

Troubleshooting Steps:

  • Modify Chromatographic Conditions:

    • Gradient Elution (LC): Adjust the gradient profile (slope, duration) to improve separation.

    • Temperature Program (GC): Optimize the temperature ramp rate and hold times.

    • Mobile/Stationary Phase: Experiment with a different mobile phase composition or a column with a different stationary phase chemistry. For GC-MS, Rtx-440 and Rxi-XLB columns have shown good resolution for complex phthalate mixtures.[5][6]

  • Mass Spectrometry Resolution (MS):

    • Select Unique Ions: If the co-eluting compounds have different mass spectra, select unique quantifier and qualifier ions for this compound that are not present in the interfering compound's spectrum.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with very similar m/z values.

    • Tandem Mass Spectrometry (MS/MS): Use Multiple Reaction Monitoring (MRM) mode to specifically detect precursor-product ion transitions for this compound, which can significantly enhance selectivity.

Q3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do to mitigate this?

A: Matrix effects are a common challenge in complex matrices, where co-eluting endogenous components interfere with the ionization of the target analyte.

Mitigation Strategies:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively extract this compound and remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selectivity of the extraction.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method can be adapted for phthalate analysis in some matrices. A study on wheat samples showed positive matrix effects for several phthalates.[7]

  • Chromatographic Separation: Improve the chromatographic separation to resolve this compound from the majority of matrix components.

  • Use of Internal Standards:

    • Isotopically Labeled Internal Standard: The ideal approach is to use a stable isotope-labeled internal standard of this compound (e.g., DOP-d4). This will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

    • Structural Analog Internal Standard: If an isotopically labeled standard is unavailable, use a structural analog that has similar chromatographic behavior and ionization efficiency but does not interfere with the analyte.

  • Standard Addition: This method involves adding known amounts of the standard to the sample matrix to create a calibration curve within the matrix itself, which can compensate for matrix effects.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is a general guideline and should be optimized for the specific matrix and analyte concentration.

  • Sample Pre-treatment: For urine or serum samples that may contain conjugated phthalates, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) can be performed.[8]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.[8]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of ultrapure water to remove polar interferences.[8]

  • Elution: Elute the this compound and other phthalates with 3 mL of methanol into a clean glass tube.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[8]

2. LC-MS/MS Analysis

  • Chromatographic System: A UHPLC system is recommended for fast and efficient separations.[3]

  • Column: A C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used for phthalate analysis.[3]

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like ammonium acetate is often employed.[9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[3][9]

  • Ionization: Electrospray ionization (ESI) in negative mode is often used for phthalate metabolites, while positive mode may be suitable for the parent esters.[8]

3. GC-MS Analysis

  • Gas Chromatograph: A system with a temperature-programmable oven and a split/splitless injector.

  • Column: A low-bleed capillary column such as a 5-type (e.g., DB-5ms) is frequently used.[6]

  • Carrier Gas: Helium is traditionally used, but hydrogen can be an alternative with appropriate system modifications.[1]

  • Injection: Pulsed splitless injection can maximize the transfer of analytes to the column.[1]

  • Mass Spectrometer: A quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode is common for target analysis.

Quantitative Data Summary

The following table summarizes typical performance data for phthalate analysis in various matrices. Note that these values can vary significantly depending on the specific phthalate, matrix, instrumentation, and method.

ParameterLC-MS/MSGC-MSReference
Limit of Detection (LOD) 0.125 - 5 pg/µL1 - 10 ng/mL[1][3]
Limit of Quantification (LOQ) 1 - 10 ppb (in distilled beverages)5.5 - 110 µg/kg (in edible oils)[10]
Linear Dynamic Range R² > 0.99Linear for most phthalates[1][3]
Recovery 71% - 107% (in biological fluids)84.8% - 120.3% (in wheat)[7][8]
Precision (RSD) < 15%< 9.0%[3][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Biological Fluid) Pretreatment Pre-treatment (e.g., Enzymatic Hydrolysis) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS LC-MS/MS Path GCMS GC-MS Analysis Evaporation->GCMS GC-MS Path Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic Problem Poor Quantification Result High_Blank High Blank Signal? Problem->High_Blank Coelution Peak Co-elution? High_Blank->Coelution No Check_Contamination Check for Contamination Sources (Solvents, Labware, Instrument) High_Blank->Check_Contamination Yes Matrix_Effect Matrix Effects? Coelution->Matrix_Effect No Modify_Chroma Modify Chromatographic Conditions Coelution->Modify_Chroma Yes Improve_Sample_Prep Improve Sample Preparation (SPE, LLE) Matrix_Effect->Improve_Sample_Prep Yes Use_IS Use Isotopically Labeled Internal Standard Improve_Sample_Prep->Use_IS

Caption: Troubleshooting logic for this compound quantification issues.

References

Technical Support Center: Minimizing Phthalate Leaching During Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing phthalate leaching during sample storage. Phthalates are ubiquitous plasticizers that can easily contaminate laboratory samples, leading to inaccurate experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate sources of phthalate contamination.

Troubleshooting Guide: Identifying and Eliminating Phthalate Contamination

Use this guide to systematically troubleshoot and address potential sources of phthalate contamination in your experimental workflow.

Issue: High background levels of phthalates detected in blanks and samples.

Potential Cause Troubleshooting Steps Recommended Action
Contaminated Solvents Analyze a fresh bottle of solvent directly. Run a solvent blank through your entire analytical system.Redistill solvents if contamination is detected.[1] Purchase HPLC-grade or phthalate-free certified solvents.
Leaching from Labware Test leachates from all plasticware (tubes, pipette tips, containers) by incubating with a clean solvent.Switch to glassware or phthalate-free plastic alternatives like polypropylene (PP) or high-density polyethylene (HDPE).[2][3][4][5] If using glassware, ensure it is thoroughly cleaned.
Environmental Contamination Place a clean, empty container open on the lab bench for a period, then rinse with a clean solvent and analyze the rinse.Maintain a clean and dust-free laboratory environment.[1] Avoid using products containing soft PVC in the lab.[1]
Contaminated Reagents or Water Prepare a blank using Milli-Q or HPLC-grade water and analyze. Test other aqueous reagents similarly.Use freshly prepared reagents and high-purity water.[1] Check deionized water systems, as storage tanks can be a source of phthalates.[6]
Leaching from Gloves Submerge a glove in a clean solvent, agitate, and then analyze the solvent.Use nitrile gloves instead of vinyl/PVC gloves.[1]

Frequently Asked Questions (FAQs)

Q1: What are phthalates and why are they a problem in the lab?

Phthalates are chemical compounds used as plasticizers to increase the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[7][8][9][10] They are not chemically bound to the polymer matrix and can easily leach into samples upon contact.[6][11][12] This is a significant issue in a laboratory setting as it can lead to sample contamination, resulting in inaccurate and unreliable analytical data.[7] The ubiquitous nature of phthalates in the lab environment makes controlling this "phthalate blank problem" a major challenge.[7]

Q2: What are the most common sources of phthalate contamination in a laboratory?

Common sources of phthalate contamination in a laboratory setting include:

  • Plastic Labware: Soft plastics, especially those made of PVC, are a primary source. This includes items like tubing, gloves, and some sample containers.[1]

  • Solvents and Reagents: Phthalates can be present as impurities in solvents and other chemical reagents.[1]

  • Laboratory Environment: Dust and air in the lab can contain phthalates from various sources like flooring, paints, and cables.[6][7]

  • Consumables: Items such as pipette tips, plastic syringes, filter holders, and sealing films (e.g., Parafilm®) have been shown to leach phthalates.[13][14][15]

  • Water Purification Systems: Plastic components within deionized water systems can leach phthalates into the purified water.[6]

Q3: How does temperature affect phthalate leaching during sample storage?

Higher storage temperatures significantly increase the rate of phthalate leaching from plastic containers into samples.[16][[“]][18] Studies have shown a positive correlation between rising temperatures and the concentration of leached phthalates like DEHP and DBP.[16][18][19] For instance, the concentration of DEHP released from polypropylene cups systematically increased with temperatures from 40°C to 100°C.[18] Therefore, it is recommended to store samples at lower temperatures, such as in a refrigerator at 4°C, to minimize leaching.[19][20]

Q4: Which solvents are most likely to cause phthalate leaching?

Hydrophobic or organic solvents can accelerate the leaching of phthalates from plastics.[21][22] Because phthalates themselves are hydrophobic, they are more soluble in non-polar solvents.[12] For example, ethanol and n-hexane have been used in studies to simulate and measure phthalate leaching from plastic materials.[11][23][24] Alcoholic beverages are at a particular risk for phthalate contamination when stored in plastic containers due to the solubility of phthalates in ethanol.[7]

Q5: What are the best materials for storing samples to avoid phthalate contamination?

To minimize phthalate contamination, the following materials are recommended for sample storage:

  • Glass: Borosilicate glass is an excellent choice as it does not contain phthalates.[2][5]

  • Phthalate-Free Plastics: If plastic is necessary, use containers made from polypropylene (PP), high-density polyethylene (HDPE), or polyethylene terephthalate (PET).[3][4][5] Always verify with the manufacturer that the product is certified as phthalate-free.

  • Aluminum Foil: For wrapping samples, aluminum foil is a good alternative to plastic wraps.[1]

Q6: Are there any cleaning procedures to remove phthalate contamination from glassware?

Yes. Thoroughly rinsing glassware with high-purity solvents can help remove phthalate contamination.[1] For persistent contamination, a rinse with 30% nitric acid followed by a rinse with 2M NH4OH can be effective.[25] Some labs also bake their glassware at high temperatures (e.g., 400°C) to volatilize any leachable phthalates.[6]

Quantitative Data on Phthalate Leaching

Table 1: Leaching of Common Phthalates from Laboratory Consumables

Consumable Phthalate Detected Maximum Leaching (µg/cm²)
Plastic Syringes, Pipette TipsDiethylhexyl phthalate (DEHP)0.36
Diisononyl phthalate (DINP)0.86
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49
Plastic Filter Holders (Regenerated Cellulose)Dibutyl phthalate (DBP)0.61
Plastic Filter Holders (Cellulose Acetate)Dimethyl phthalate (DMP)5.85
Parafilm®Diethylhexyl phthalate (DEHP)0.50
(Data sourced from Reid et al., 2007)[13][14][15]

Table 2: Effect of Storage Temperature on DEHP and DnOP Leaching in PET-Bottled Water (6-Month Storage)

Storage Temperature DEHP Concentration (ng/mL) DnOP Concentration (ng/mL)
4°C (Refrigeration)~2.5 - 5.0~1.5 - 3.0
25°C (Room Temperature)~15.0 - 27.6~7.5 - 12.6
40°C~5.0 - 10.0~3.0 - 5.0
(Data interpreted from a study by Nur Amira Syazwan et al., 2021)[19]

Experimental Protocols

Protocol 1: Screening for Phthalate Leaching from Labware

Objective: To determine if laboratory plasticware is a source of phthalate contamination.

Materials:

  • Representative samples of plasticware to be tested (e.g., centrifuge tubes, pipette tips, storage vials).

  • High-purity, phthalate-free solvent (e.g., HPLC-grade hexane or methanol).

  • Clean glassware (pre-rinsed with solvent).

  • Analytical instrument for phthalate detection (e.g., GC-MS or LC-MS).

Procedure:

  • Place a piece of the plasticware into a clean glass vial.

  • Add a known volume of the high-purity solvent, ensuring the plastic is fully submerged.

  • Seal the vial with a phthalate-free cap.

  • Prepare a solvent-only blank in a separate clean glass vial.

  • Incubate the samples and the blank under conditions that mimic your typical sample storage (e.g., room temperature for 24 hours).

  • After incubation, transfer the solvent from each vial into a clean analysis vial.

  • Analyze the solvent samples and the blank for the presence of phthalates using a validated analytical method.[23][26]

  • Compare the phthalate levels in the samples exposed to plasticware with the blank. Elevated levels in the samples indicate leaching.

Protocol 2: Cleaning Glassware to Remove Phthalate Contamination

Objective: To establish a robust cleaning procedure for glassware to minimize background phthalate levels.

Materials:

  • Contaminated glassware.

  • High-purity solvent (e.g., methylene chloride or methanol).

  • High-temperature oven or furnace.

Procedure:

  • Thoroughly rinse the glassware with a high-purity solvent like methylene chloride.[6]

  • Place the rinsed glassware in an oven or furnace.

  • Heat the glassware to 400°C to volatilize any residual leachable phthalates.[6]

  • Allow the glassware to cool completely in a clean environment before use.

  • Alternative for stubborn contamination: Rinse with 30% nitric acid, followed by a rinse with 2M NH4OH, and then a final rinse with high-purity water.[25]

Visualizations

Phthalate_Leaching_Pathway cluster_source Sources of Phthalates cluster_process Leaching Process cluster_sample Sample Contamination cluster_factors Influencing Factors Plasticware Plastic Labware (PVC, etc.) Leaching Leaching Plasticware->Leaching Solvents Solvents & Reagents Solvents->Leaching Environment Lab Environment (Dust, Air) Environment->Leaching Sample Stored Sample Leaching->Sample Temperature Temperature Temperature->Leaching Time Storage Time Time->Leaching SolventType Solvent Type SolventType->Leaching Experimental_Workflow_Screening start Start: Select Plasticware to Test prepare_sample Submerge Plastic in Phthalate-Free Solvent start->prepare_sample prepare_blank Prepare Solvent-Only Blank start->prepare_blank incubate Incubate Sample and Blank (Simulate Storage Conditions) prepare_sample->incubate prepare_blank->incubate analyze Analyze Solvents via GC-MS or LC-MS incubate->analyze compare Compare Phthalate Levels in Sample vs. Blank analyze->compare result Result: Identify Leaching Source compare->result

References

Technical Support Center: Analysis of Dioctadecyl Phthalate Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis and identification of dioctadecyl phthalate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: this compound, a long-chain phthalate ester, is expected to degrade primarily through the hydrolysis of its ester bonds. This process can occur via microbial or chemical pathways. The primary degradation products are typically monooctadecyl phthalate and phthalic acid, with the release of octadecanol.[1][2][3] Under certain conditions, further degradation of the aromatic ring can occur, leading to smaller molecules.[1]

Q2: Which analytical techniques are most suitable for identifying these degradation products?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques for the identification and quantification of phthalate degradation products.[4][5] GC-MS is well-suited for volatile and semi-volatile compounds, while LC-MS is advantageous for less volatile and more polar analytes like phthalic acid and its monoesters without the need for derivatization.[5][6]

Q3: How can I differentiate between this compound and its monoester degradation product in my analysis?

A3: Differentiation can be achieved based on their chromatographic retention times and mass spectra. This compound will have a longer retention time in reversed-phase chromatography compared to the more polar monooctadecyl phthalate. In mass spectrometry, they will exhibit different molecular ions and fragmentation patterns. For example, a common fragment for many phthalates is m/z 149, representing the protonated phthalic anhydride fragment.[6] However, specific fragmentation patterns should be established using standards.

Troubleshooting Guides

Issue 1: Contamination and High Background in Blanks

Q: I am observing significant peaks for phthalates in my solvent blanks. What is the source of this contamination and how can I eliminate it?

A: Phthalates are ubiquitous environmental and laboratory contaminants, often leaching from plastic labware, solvents, and even the air.[7][8]

  • Troubleshooting Steps:

    • Solvent and Reagent Check: Use high-purity, phthalate-free solvents. If contamination is suspected, try a new bottle or a different supplier.[8]

    • Glassware and Equipment: Avoid all plastic containers, pipette tips, and vial caps unless they are confirmed to be phthalate-free. Use glassware exclusively and rinse it thoroughly with a high-purity solvent before use. Baking glassware at high temperatures can also help remove organic contaminants.[9]

    • Sample Preparation: Minimize the number of sample preparation steps to reduce the chances of introducing contamination.[9]

    • GC-MS System: Contamination can arise from the syringe needle, septum, or other parts of the injection port.[7] Cleaning the syringe needle just before injection or using a low-temperature, fast injection might reduce carryover from airborne contamination.[7]

    • Laboratory Environment: The laboratory air itself can be a source of phthalate contamination.[7] Prepare samples in a clean environment, and keep solvent vials capped.

Issue 2: Poor Peak Shape or Disappearing Peaks in GC-MS

Q: My internal standard or analyte peaks are tailing, or have disappeared after a few injections. What could be the cause?

A: This can be due to a variety of issues ranging from sample stability to problems with the GC-MS system.[10]

  • Troubleshooting Steps:

    • Check for Leaks: Poor peak shape, such as tailing or fronting, and a general decrease in sensitivity can indicate a leak in the GC system.[10] Check all fittings and connections.

    • Analyte Stability: Ensure your standards and samples are stored correctly. Some compounds may be sensitive to light or temperature.[10] Prepare fresh solutions to see if the problem persists.

    • Injection Port Issues: Active sites in the GC inlet liner can cause degradation of sensitive analytes. Deactivated liners should be used and replaced regularly.

    • Column Performance: A contaminated or degraded GC column can lead to poor peak shape. Try baking the column according to the manufacturer's instructions or trimming a small portion from the inlet side.

    • Method Parameters: Accidental use of a different method with incorrect temperature or flow settings can cause peaks to shift or disappear.[10]

Data and Protocols

Table 1: Common Degradation Products of Phthalate Esters
Parent CompoundDegradation PathwayPrimary Degradation ProductsSecondary Degradation Products
This compoundMicrobial HydrolysisMonooctadecyl Phthalate, OctadecanolPhthalic Acid
Phthalate Esters (General)Chemical HydrolysisMonoalkyl Phthalate, AlcoholPhthalic Acid
Phthalate Esters (General)PhotodegradationHydroxylated intermediates, Ring-opening productsBenzoic acid derivatives
Phthalate Esters (General)Bacterial OxidationPhthalic Acid, ProtocatechuateCentral carbon pathway intermediates

This table is a generalized representation based on common phthalate degradation pathways.[1][2][11]

Table 2: Key Mass Spectrometry Fragments for Phthalate Identification
m/zIon IdentitySignificance
121.0295Deprotonated benzoate ion [C6H5COO]-Common fragment for phthalate metabolites in negative ion mode ESI-MS.[6]
147.0088Deprotonated o-phthalic anhydride ionSpecific fragment for most phthalate metabolites.[6]
149Protonated phthalic anhydrideA characteristic fragment for many phthalate esters in positive ion mode EI-MS.
165.0193[M-H-R]-A fragment observed for phthalate carboxylate metabolites.[6]

Note: Specific fragmentation patterns for this compound and its metabolites should be confirmed with authentic standards.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of Phthalates from Water Samples

This protocol is a general guideline and may require optimization for specific sample matrices and target analytes.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[12][13] Ensure the cartridge does not go dry.

  • Sample Loading: Pass the water sample (e.g., 100-500 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[12]

  • Washing: Wash the cartridge with a small volume of deionized water to remove any interfering polar compounds.

  • Elution: Elute the retained phthalates with a suitable organic solvent. A mixture of methanol and dichloromethane (1:1 v/v) is often effective.[12] Collect the eluate in a clean glass tube.

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.[12]

  • Analysis: The concentrated extract is now ready for GC-MS or LC-MS analysis.

Protocol 2: General GC-MS Analysis of Phthalates

This is a starting point for developing a GC-MS method for phthalate analysis.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250-280°C.

    • Carrier Gas: Helium or Hydrogen.[14]

    • Column: A low-bleed, non-polar column such as a DB-5MS or equivalent is commonly used.

    • Oven Program:

      • Initial temperature: 60-80°C, hold for 1-2 minutes.

      • Ramp: 10-20°C/min to 300-320°C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for improved sensitivity and quantification of target analytes.[4]

    • Mass Range: 50-550 amu for full scan.

Visualizations

G cluster_degradation Microbial Degradation Pathway of Phthalate Esters DOP This compound Esterase Esterase DOP->Esterase MOP Monooctadecyl Phthalate + Octadecanol Esterase->MOP Hydrolysis Hydrolysis MOP->Hydrolysis PA Phthalic Acid Hydrolysis->PA Dioxygenase Dioxygenase PA->Dioxygenase PCA Protocatechuate Dioxygenase->PCA RingCleavage Ring Cleavage PCA->RingCleavage Metabolites Central Metabolites (e.g., Acetyl-CoA) RingCleavage->Metabolites G cluster_workflow Experimental Workflow for Degradation Product Analysis Sample 1. Sample Collection (e.g., Water, Soil) Extraction 2. Extraction (e.g., SPE, LLE) Sample->Extraction Concentration 3. Concentration (Nitrogen Evaporation) Extraction->Concentration Analysis 4. Instrumental Analysis (GC-MS or LC-MS) Concentration->Analysis DataProcessing 5. Data Processing (Peak Integration, Library Search) Analysis->DataProcessing Identification 6. Identification & Quantification (Comparison with Standards) DataProcessing->Identification G cluster_troubleshooting Troubleshooting Workflow: Phthalate Peak in Blank Start Phthalate Peak in Blank? CheckSolvent Analyze Fresh Solvent? Start->CheckSolvent CheckGlassware Use New/Cleaned Glassware? CheckSolvent->CheckGlassware No SolventContaminated Solvent is Contaminated CheckSolvent->SolventContaminated Yes CheckSystem Run Empty Injection? CheckGlassware->CheckSystem No GlasswareContaminated Glassware is Contaminated CheckGlassware->GlasswareContaminated Yes SystemContaminated GC System is Contaminated CheckSystem->SystemContaminated Yes Resolved Problem Resolved SolventContaminated->Resolved GlasswareContaminated->Resolved SystemContaminated->Resolved

References

Technical Support Center: Accurate Measurement of Dioctadecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate measurement of dioctadecyl phthalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on calibration strategies, analytical methodologies, and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for measuring this compound?

A1: The most common and effective techniques for the analysis of this compound and other high molecular weight phthalates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] GC-MS is a robust and widely used method, often employing a single quadrupole mass spectrometer.[3][5] LC-MS/MS offers high sensitivity and selectivity, which can be advantageous for complex matrices.[2][6][7]

Q2: How can I prepare a calibration curve for this compound?

A2: A multi-point calibration curve is essential for accurate quantification. This involves preparing a series of standard solutions of this compound at different known concentrations in a suitable solvent (e.g., hexane, isooctane, or methanol).[8][9] It is crucial to include a blank and to prepare the standards in the same solvent as the final sample extract to minimize solvent effects. For complex matrices, matrix-matched calibration standards are recommended to compensate for matrix effects.

Q3: What is an appropriate internal standard for this compound analysis?

A3: An ideal internal standard should be chemically similar to the analyte but not present in the samples. For phthalates, deuterated analogs of the target analyte are the best choice as they have very similar chemical properties and elution behavior. If a deuterated standard for this compound is not available, a deuterated standard of another high molecular weight phthalate, such as Di(2-ethylhexyl) phthalate-d4 (DEHP-d4), can be used.[10] Alternatively, compounds like benzyl benzoate have been used as internal standards for general phthalate analysis.[1][8]

Q4: What are the common sources of background contamination in phthalate analysis?

A4: Phthalates are ubiquitous in the laboratory environment, leading to a high risk of contamination. Common sources include plastic labware (e.g., pipette tips, vials, tubing), solvents, septa, and even laboratory air.[11][12] To minimize contamination, it is imperative to use glassware for all sample and standard preparations and to rinse it thoroughly with high-purity solvents.[8][11] Running procedural blanks with each batch of samples is critical to monitor and subtract background levels.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High background signal or contamination in blanks Phthalates leaching from plastic labware (vials, caps, pipette tips).[12] Contaminated solvents or reagents.[11] Contamination from laboratory air.Use glass volumetric flasks, syringes, and vials.[8] Pre-rinse all glassware with high-purity acetone and hexane.[11] Purchase high-purity solvents suitable for trace analysis. Test new batches of solvents for phthalate contamination. Use PTFE-lined caps for vials.
Poor peak shape (tailing or fronting) for this compound Active sites in the GC inlet liner or on the column.[13] Incompatible solvent for injection. High injection volume. Column degradation.Use a deactivated inlet liner.[13] Perform inlet maintenance, including replacing the septum and liner. Trim the first few centimeters of the analytical column. Ensure the sample is dissolved in a solvent compatible with the column's stationary phase. Reduce the injection volume. Replace the analytical column if it is old or has been used extensively.
Low or no recovery of this compound Inefficient extraction from the sample matrix. Adsorption of the analyte to glassware or instrument components.[8] Degradation of the analyte during sample processing.Optimize the extraction method (e.g., solvent choice, extraction time, and temperature). Use a deuterated internal standard to correct for recovery losses. Silylate glassware to reduce active sites for adsorption. Ensure sample processing steps (e.g., evaporation) are not too harsh.
Inconsistent or non-reproducible results Variability in manual sample preparation steps. Instrument instability. Matrix effects affecting ionization in MS detection.[14][15]Use an autosampler for consistent injection volumes.[16] Allow the instrument to stabilize before analysis. Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.[14][15]
Co-elution with interfering peaks Isomeric compounds or matrix components with similar retention times.Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in LC).[1] Use a different stationary phase column.[3] For MS detection, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of specific fragment ions to enhance selectivity.[5]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve for this compound

Objective: To prepare a set of calibration standards for the quantification of this compound.

Materials:

  • This compound certified reference material

  • High-purity hexane (or other suitable solvent)

  • Class A glass volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Glass syringes or calibrated micropipettes with glass tips

Procedure:

  • Prepare a Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference material.

    • Dissolve it in a small amount of hexane in a 100 mL glass volumetric flask.

    • Once fully dissolved, bring the volume up to the 100 mL mark with hexane and mix thoroughly. This is your stock solution.

  • Prepare an Intermediate Standard Solution (e.g., 100 µg/mL):

    • Transfer 10 mL of the 1000 µg/mL stock solution into a 100 mL glass volumetric flask.

    • Dilute to the mark with hexane and mix thoroughly.

  • Prepare Working Calibration Standards:

    • Prepare a series of at least five working standards by performing serial dilutions from the intermediate standard solution. A typical concentration range could be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

    • For example, to prepare a 10 µg/mL standard, transfer 1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute with hexane.

    • Prepare a blank solution containing only the solvent.

  • Addition of Internal Standard (if used):

    • If an internal standard (e.g., DEHP-d4) is used, add a constant, known amount to each working standard and the blank.

  • Storage:

    • Store all standard solutions in glass vials with PTFE-lined caps at 2-10°C.[17] Aqueous solutions of some phthalates have shown good stability over time.[18] However, the stability of this compound in your chosen solvent should be periodically checked.

Protocol 2: General GC-MS Method for this compound Analysis

Objective: To provide a general GC-MS method for the analysis of this compound. Note: This is a general method and should be optimized for your specific instrument and sample matrix.

Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • GC column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) is a good starting point.[5]

  • Helium carrier gas (high purity)

  • Deactivated inlet liner

  • Glass vials with PTFE-lined septa

GC-MS Parameters:

ParameterRecommended Setting
Inlet Splitless mode
Inlet Temperature 280-300°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial temp: 80-100°C (hold 1-2 min) Ramp: 10-20°C/min to 320-340°C Hold: 5-10 min
Transfer Line Temp 280-300°C
Ion Source Temp 230-250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan mode (e.g., m/z 50-700) for initial identification and Selected Ion Monitoring (SIM) for quantification.

Key Ions for this compound (C₄₄H₇₈O₄, MW: 671.1 g/mol ):

  • Characteristic Phthalate Fragment: m/z 149 (phthalic anhydride ion) is a common fragment for most phthalates and is useful for screening.[1][3][19]

  • Other Potential Fragments: While specific mass spectral data for this compound is limited, other high molecular weight phthalates show fragments corresponding to the loss of one or both alkyl chains. For this compound, this would involve the loss of C₁₈H₃₇ (253.5 amu). Monitor for the molecular ion (m/z 671.1) and other relevant fragments.

Quantitative Data Summary

The following tables provide estimated quantitative data for high molecular weight phthalates, which can be used as a starting point for method development for this compound. It is crucial to validate these parameters for your specific application.

Table 1: Estimated Limits of Detection (LOD) and Quantification (LOQ)

Analyte (Proxy)TechniqueMatrixLODLOQ
Diisononyl phthalate (DINP)LC-MS/MSDistilled Beverages-<10 µg/L
Diisodecyl phthalate (DIDP)HPLC/UVPlastic Toy Extract4.5 ng30 ng
General PhthalatesGC-MSFood-50 µg/kg
General PhthalatesLC-MS/MSFood-1 µg/kg

Data compiled from multiple sources.[4][20][21][22][23][24]

Table 2: Typical Recovery Rates for High Molecular Weight Phthalates

Analyte (Proxy)MatrixExtraction MethodAverage Recovery (%)
Di(2-ethylhexyl) phthalate (DEHP)Soft DrinkLiquid-Liquid Extraction91-92%
Di-n-octyl phthalate (DNOP)Soft DrinkLiquid-Liquid Extraction85-88%
General PhthalatesBeverages/WaterSolid Phase Extraction (SPE)97-101%

Data compiled from multiple sources.[8]

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Quantification Sample Weigh/Measure Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Solvent Extraction (LLE or SPE) Spike_IS->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS_LCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS_LCMS Calibration_Standards Prepare Calibration Standards Calibration_Standards->GCMS_LCMS Data_Acquisition Data Acquisition (Scan or SIM/MRM) GCMS_LCMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Calculate Concentration Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: A general experimental workflow for the quantification of this compound.

Troubleshooting_Logic Start Poor Analytical Result (e.g., Bad Peak Shape, Low Recovery) Check_Blanks Review Blank Samples for Contamination Start->Check_Blanks Contamination High Contamination Detected? Check_Blanks->Contamination Source_Isolation Isolate Contamination Source (Solvents, Glassware, Air) Contamination->Source_Isolation Yes No_Contamination Blanks are Clean Contamination->No_Contamination No Implement_Cleaning Implement Rigorous Cleaning Procedures Source_Isolation->Implement_Cleaning Final_Check Final System Check & Re-analysis Implement_Cleaning->Final_Check Check_Peak_Shape Evaluate Peak Shape (Tailing, Fronting, Splitting) No_Contamination->Check_Peak_Shape Peak_Tailing Peak Tailing? Check_Peak_Shape->Peak_Tailing Inlet_Maintenance Perform Inlet Maintenance (New Liner, Septum, Trim Column) Peak_Tailing->Inlet_Maintenance Yes No_Tailing Good Peak Shape Peak_Tailing->No_Tailing No Optimize_Method Optimize GC/LC Method (Temperature, Flow Rate, Solvent) Inlet_Maintenance->Optimize_Method Optimize_Method->Final_Check Check_Recovery Assess Analyte Recovery No_Tailing->Check_Recovery Low_Recovery Low Recovery? Check_Recovery->Low_Recovery Optimize_Extraction Optimize Sample Extraction (Solvent, Time, Temp) Low_Recovery->Optimize_Extraction Yes Good_Recovery Acceptable Recovery Review Data Integrity Low_Recovery->Good_Recovery No Check_Standards Verify Standard Concentration & Stability Optimize_Extraction->Check_Standards Check_Standards->Final_Check Good_Recovery->Final_Check

Caption: A decision tree for troubleshooting common issues in phthalate analysis.

References

Addressing analytical challenges in high molecular weight phthalate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for high molecular weight (HMW) phthalate analysis. This resource is designed for researchers, scientists, and drug development professionals to address common analytical challenges. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are high molecular weight (HMW) phthalates and why are they challenging to analyze?

High molecular weight (HMW) phthalates are esters of phthalic acid with longer alkyl chains, such as diisononyl phthalate (DiNP) and diisodecyl phthalate (DiDP).[1] Their analysis presents several challenges. Firstly, they are often not single compounds but complex mixtures of isomers, which results in a broad, unresolved cluster of peaks during Gas Chromatography (GC) analysis.[2][3] Secondly, during standard electron impact (EI) mass spectrometry (MS), these compounds predominantly fragment into a common ion at m/z 149 (phthalic anhydride), making it difficult to differentiate and quantify individual HMW phthalates like DiNP and DiDP.[2][3] Lastly, their high boiling points can lead to decomposition or discrimination in the GC injector.[4]

Q2: What are the most common sources of background contamination in phthalate analysis?

Phthalate contamination is a notorious issue in trace analysis because they are ubiquitous in the laboratory environment.[5][6] Common sources include:

  • Solvents: Impurities in solvents like methylene chloride, ethyl acetate, or acetone can introduce phthalates.[7]

  • Laboratory Consumables: Many plastic items, such as pipette tips, syringes, filter holders, and sealing films (e.g., Parafilm®), can leach significant amounts of phthalates.[8]

  • Glassware: Glassware can absorb phthalates from the laboratory air or from previous uses if not cleaned properly. Even finishing solutions used in the manufacturing of some glassware can be a source.[7][9]

  • Laboratory Air: Phthalates can be present in indoor air and dust, which can contaminate samples, solvents, and equipment surfaces, particularly the outer wall of GC autosampler syringe needles.[5][9]

  • Sample Containers: Plastic containers used for sampling or storage are a primary source of contamination.[10]

Q3: How can I minimize background contamination during analysis?

Minimizing contamination requires a systematic approach:

  • Avoid Plastics: Whenever possible, avoid using plastic materials for sample handling and preparation.[10]

  • Properly Clean Glassware: Thermally treat glassware (e.g., bake at 400 °C) to volatilize any adsorbed phthalates.[7]

  • Use High-Purity Solvents: Utilize high-purity or redistilled solvents. Cleaning solvents with aluminum oxide left in the reservoirs can also be effective.[9]

  • Run Procedural Blanks: It is crucial to include blanks at every stage of the process to identify and correct for potential contamination.[5]

  • Protect from Air Exposure: Keep samples and extracts covered and minimize exposure to the laboratory atmosphere.

  • Injector and Syringe Care: For GC-MS analysis, special attention should be paid to the autosampler syringe. Techniques like fast injection at low injector temperatures (e.g., 40°C) or cleaning the needle in the hot injector prior to splitless injection can reduce the transfer of contaminants from the needle surface.[5]

Q4: Why is my calibration curve for HMW phthalates not linear?

Non-linear calibration curves for compounds like Di(2-Ethylhexyl)adipate and Di(2-Ethylhexyl)phthalate can arise from several instrumental factors.[11] Potential causes include:

  • Active Sites: The GC inlet or the front part of the analytical column may have active sites that adsorb the analytes, especially at low concentrations, leading to a disproportionate response.[11]

  • Dirty Ion Source: Contamination within the mass spectrometer's ion source can affect ionization efficiency and lead to a non-linear response.[11] Issues with linearity for certain compounds have been linked to ion source design in some instruments.[11]

  • Analyte Degradation: The high temperatures required in the GC inlet can sometimes cause degradation of thermally labile HMW phthalates.[4]

Q5: How can I quantify co-eluting HMW phthalates like DiNP and DiDP?

Quantification is challenging when DiNP and DiDP isomers co-elute as an unresolved "hump." While the common m/z 149 fragment is abundant, it cannot be used for differentiation.[2][3] Two primary strategies are employed:

  • Use of Unique Ions: Monitor less abundant, but more specific, fragment ions. For example, m/z 293 can be used for DiNP and m/z 307 for DiDP, which correspond to the loss of one of the alkyl chains.[3][12] However, this results in lower sensitivity.[3]

  • Soft Ionization Techniques: Employing a soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) coupled with GC can be highly effective.[2][12] APCI often yields the molecular ion as the base peak, allowing for clear differentiation and quantification of DiNP and DiDP using their respective molecular masses, even when they are not chromatographically resolved.[2][3]

Troubleshooting Guide

Problem 1: High Phthalate Levels in Method Blanks
Possible CauseRecommended Solution(s)
Contaminated Solvents Use high-purity, "phthalate-free" grade solvents. Verify new solvent lots by running a blank. Consider cleaning solvents with aluminum oxide.[9]
Leaching from Plastic Consumables Replace plastic items (pipette tips, centrifuge tubes, filters) with glass or stainless steel alternatives wherever possible.[8][10]
Contaminated Glassware Bake all glassware in a muffle furnace (e.g., at 400 °C) before use.[7] Rinse with high-purity solvent immediately before use.[10]
Laboratory Air Contamination Minimize sample exposure to air. Cover all beakers, flasks, and vials with cleaned aluminum foil. Investigate syringe needle contamination by performing a no-injection run or using a fast, low-temperature injection.[5]
Carryover from Autosampler Add extra and more rigorous syringe cleaning steps in the autosampler sequence. Use a wash solvent capable of fully dissolving HMW phthalates.
Problem 2: Poor Peak Shape or Unresolved "Hump" for DiNP/DiDP
Possible CauseRecommended Solution(s)
Isomeric Complexity This is an inherent property of technical mixtures of DiNP and DiDP. Do not expect sharp, single peaks.[2]
Poor Chromatography Ensure the GC column is appropriate for HMW compounds (e.g., a short, thin-film 5% phenyl-methylpolysiloxane column). Check for column degradation or contamination. Perform inlet maintenance.
Injector Discrimination/Degradation Use a Programmed Temperature Vaporizer (PTV) injector to allow for a gentle transfer of analytes to the column, which can mitigate analyte decomposition.[4]
Inability to Differentiate with MS Switch from monitoring the common m/z 149 ion to more specific ions (e.g., m/z 293 for DiNP, m/z 307 for DiDP).[3] For better sensitivity and specificity, use a soft ionization technique like GC-APCI if available.[2][12]

Quantitative Data Summary

Table 1: Leaching of Phthalates from Common Laboratory Consumables This table summarizes the maximum leaching of various phthalates observed from different plastic laboratory items.

Laboratory ItemMaterialPhthalate DetectedMaximum Leaching (µg cm⁻²)
Pipette Tips PlasticDEHP0.36[8]
DiNP0.86[8]
Filter Holders Polytetrafluoroethylene (PTFE)DBP2.49[8]
Regenerated CelluloseDBP0.61[8]
Cellulose AcetateDMP5.85[8]
Sealing Film Parafilm®DEHP0.50[8]
Data sourced from a screening study on common laboratory equipment.[8]

Table 2: Typical Method Detection and Quantification Limits This table provides examples of limits of detection (LOD) and quantification (LOQ) reported for phthalate analysis in different matrices.

PhthalatesMatrixMethodLODLOQ
DMP, DEP, DBP, DEHPMine TailingsASE, GC-MS1.2–2.0 µg/kg3.0–4.6 µg/kg[13]
DBP, BBP, DEHP, DNOPPVC PlasticSoxhlet, GC-MS0.0011–0.0014%0.0028–0.0046%[14]
Nine Phthalate MetabolitesHuman HairLC-MS/MS-0.72–10.7 ng/g[15]

Experimental Protocols

Protocol 1: Example Solvent Extraction for HMW Phthalates from a Solid Matrix (e.g., PVC Plastic)
  • Sample Preparation:

    • Cut the solid sample into small pieces (e.g., < 2mm) to maximize surface area.

    • Accurately weigh approximately 1.0 g of the prepared sample into a pre-cleaned glass extraction thimble.[14]

    • Add an appropriate internal standard, such as an isotope-labeled phthalate (e.g., ¹³C-labeled or d4-labeled DEHP), to the sample to correct for extraction efficiency and matrix effects.[16]

  • Extraction:

    • Place the thimble into a Soxhlet extractor.

    • Add 200 mL of a suitable high-purity solvent (e.g., dichloromethane or a hexane/acetone mixture) to a round-bottom flask.[10][14]

    • Assemble the Soxhlet apparatus and extract the sample for a minimum of 6 hours.[14]

  • Concentration and Clean-up:

    • After extraction, allow the apparatus to cool.

    • Reduce the solvent volume using a rotary evaporator. Be careful not to evaporate to complete dryness.

    • For complex or fatty matrices, a clean-up step such as Gel Permeation Chromatography (GPC) using Biobeads® S-X3 with a mobile phase like cyclohexane/ethyl acetate may be necessary to remove co-extracted macromolecules.[10]

    • Transfer the final extract to a pre-cleaned GC vial and adjust to a final volume of 1.0 mL.

Protocol 2: Example GC-MS Analysis for HMW Phthalates
  • Instrumentation: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).

  • Injector: Split/splitless or Programmed Temperature Vaporizer (PTV), 2 µL injection volume.

  • Inlet Temperature: Isothermal at 280°C or ramped if using PTV.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or similar).

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 15°C/min to 220°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV or APCI (if available).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • General Phthalate Quantifier/Qualifier: m/z 149, m/z 167.

      • DEHP: m/z 279.

      • DiNP: m/z 293.[3]

      • DiDP: m/z 307.[3]

      • Note: Include ions for other target phthalates and internal standards.

  • Quantification: Create a multi-point calibration curve using external standards. Quantify DiNP and DiDP as a sum of the isomeric cluster area unless using a method that allows for specific isomer separation or detection (like GC-APCI-MS).[2][17]

Visualizations

Troubleshooting_Workflow Start High Phthalate Signal in Blank? Check_Solvents 1. Check Solvents Start->Check_Solvents Sol_Purity Use High-Purity or Distilled Solvents Check_Solvents->Sol_Purity Check_Glassware 2. Check Glassware Glass_Bake Bake Glassware (e.g., 400°C) Check_Glassware->Glass_Bake Check_Air 3. Check Lab Air / Syringe Air_Cover Keep Samples Covered Check_Air->Air_Cover Check_Plastics 4. Check Consumables Plastic_Eliminate Eliminate Plasticware (Use Glass/Metal) Check_Plastics->Plastic_Eliminate Sol_Blank Run Solvent Blank Sol_Purity->Sol_Blank Sol_Blank->Check_Glassware Still High? Glass_Rinse Rinse with Clean Solvent Before Use Glass_Bake->Glass_Rinse Glass_Rinse->Check_Air Still High? Air_Inject Use Fast, Low-Temp Injection Air_Cover->Air_Inject Air_Inject->Check_Plastics Still High? Plastic_Test Test Leachates from Unavoidable Plastics Plastic_Eliminate->Plastic_Test End Contamination Minimized Plastic_Test->End Problem Solved

Caption: Workflow for troubleshooting background contamination.

Experimental_Workflow Sample_Receipt Sample Receipt Sample_Storage Storage in Original or Glass Container Sample_Receipt->Sample_Storage Homogenization Homogenization (if solid) Sample_Storage->Homogenization Extraction Extraction (e.g., Solvent, LLE, SPE) Homogenization->Extraction Cleanup Extract Cleanup (e.g., GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-MS or LC-MS Analysis Concentration->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Report Final Report Data_Processing->Report Challenges_Concept_Map center_node HMW Phthalate Analysis Challenges Contamination Ubiquitous Contamination center_node->Contamination Analytical Analytical Difficulty center_node->Analytical Solvents Solvents Contamination->Solvents Glassware Glassware Contamination->Glassware Plastics Lab Plastics Contamination->Plastics Air Lab Air Contamination->Air Isomers Complex Isomer Mixtures (DiNP, DiDP) Analytical->Isomers Fragmentation Common Fragment Ion (m/z 149) Analytical->Fragmentation Coelution Chromatographic Co-elution Isomers->Coelution Quant_Issue Quantification & ID Issue Coelution->Quant_Issue Fragmentation->Quant_Issue Solution Potential Solutions Quant_Issue->Solution Unique_Ions Monitor Unique Ions (m/z 293, 307) Solution->Unique_Ions Soft_Ionization Use Soft Ionization (e.g., GC-APCI) Solution->Soft_Ionization

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Dioctadecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Dioctadecyl phthalate, a long-chain phthalate ester, can be a potential leachable from container closure systems and manufacturing components. Its detection and quantification require robust and validated analytical methods. This guide provides a comparative overview of the validation of two common analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

While specific public domain data on the validation of analytical methods exclusively for this compound is limited, this guide presents representative performance data based on the analysis of other phthalates. These values serve as a practical benchmark for laboratories developing and validating their own methods. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Comparison of Analytical Method Performance

The choice between GC-MS and HPLC-UV for this compound analysis depends on several factors including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical validation parameters for both methods, derived from studies on various phthalate esters.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.99[3][5]> 0.999[6]
Linearity Range 0.05 - 5 µg/mL1 - 200 mg/L[7]
Accuracy (Recovery %) 91.8% - 122%[5]82.85% - 107.40%[7]
Precision (RSD %) 1.8% - 17.8%[5]0.8% - 4.2%[7]
Limit of Detection (LOD) < 0.01 mg/L[3]0.01 - 0.08 mg/L[7]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g[5]< 0.64 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for GC-MS and HPLC-UV analysis of phthalates.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the sensitive detection and quantification of this compound.

1. Sample Preparation:

  • Extraction: A representative sample (e.g., polymer material, drug product) is extracted with a suitable solvent such as methylene chloride or a hexane:acetone mixture.[8] Ultrasonic extraction can be employed to enhance efficiency.[7]

  • Cleanup: If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

  • Concentration: The extract is concentrated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a known volume of a suitable solvent (e.g., isooctane) prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[3]

  • Mass Spectrometer: Agilent 5977A GC/MSD or equivalent.[3]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used for phthalate analysis.[9]

  • Carrier Gas: Helium or Hydrogen.[10]

  • Inlet: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at 60°C, hold for 1 minute, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound. The molecular ion and a characteristic fragment ion (m/z 149) are often monitored for phthalates.[8]

3. Method Validation:

The method is validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a robust and reliable alternative for the quantification of this compound.

1. Sample Preparation:

  • Extraction: Similar to the GC-MS method, the sample is extracted with a suitable solvent. Methanol is a common extraction solvent for HPLC analysis of phthalates from plastics.[7]

  • Filtration: The extract is filtered through a 0.45 µm syringe filter before injection to remove particulate matter.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity HPLC system or equivalent.[2]

  • Detector: Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.[6]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is common.[6] For example, a gradient starting with 50:50 water:acetonitrile and increasing the organic phase concentration over time.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: Phthalates exhibit UV absorbance around 225-230 nm.[6]

3. Method Validation:

The HPLC-UV method is validated following the same ICH Q2(R1) guidelines as the GC-MS method.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps in the analytical method validation workflow.

analytical_method_validation_workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Evaluation & Documentation define_scope Define Scope & Purpose select_method Select Analytical Method (GC-MS or HPLC-UV) define_scope->select_method prepare_materials Prepare Standards & Reagents select_method->prepare_materials perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prepare_materials->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Against Acceptance Criteria collect_data->evaluate_results document_validation Document Validation Report evaluate_results->document_validation

Caption: Workflow for Analytical Method Validation.

sample_preparation_workflow start Sample extraction Solvent Extraction start->extraction cleanup SPE Cleanup (Optional) extraction->cleanup concentration Concentration cleanup->concentration reconstitution Reconstitution concentration->reconstitution analysis GC-MS or HPLC Analysis reconstitution->analysis

Caption: General Sample Preparation Workflow.

References

A Guide to Inter-Laboratory Comparison of Dioctadecyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and consistent analysis of dioctadecyl phthalate (DODP) is critical for safety and quality assessment. This guide provides a comparative overview of analytical methodologies for DODP, drawing upon inter-laboratory study data for structurally similar long-chain phthalates and single-laboratory validation data for various high molecular weight phthalates. Due to a lack of publicly available, direct inter-laboratory comparison studies specifically for this compound, this guide utilizes data from proficiency tests on di-isodecyl phthalate (DiDP) as a surrogate to benchmark performance.

Data Presentation: A Comparative Look at Analytical Performance

The following tables summarize key performance metrics for the analysis of long-chain phthalates, offering a baseline for what can be expected in the analysis of this compound.

Table 1: Inter-Laboratory Performance for Di-isodecyl Phthalate (DiDP) in Oil Matrix

ParameterConcentration LevelMean ValueRepeatability Standard Deviation (RSDr)Reproducibility Standard Deviation (RSDR)
DiDP Low (~3 mg/kg)2.89 mg/kg8.7%15.6%
Medium (~9 mg/kg)8.67 mg/kg6.5%14.0%
High (~18 mg/kg)17.3 mg/kg5.8%12.7%

Source: Adapted from an interlaboratory comparison organized by the EU Reference Laboratory for Food Contact Materials for DiDP in oil.[1]

Table 2: Typical Single-Laboratory Method Performance for High Molecular Weight Phthalates

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity (R²)
Various Phthalates GC-MSPolymer3.46 - 10.10 µg/mL-76 - 100-
Various Phthalates GC-ECDPolymer2.97 - 4.29 µg/mL-76 - 100-
DiNP, DiDP GC-MSStandard Solution---Linear (50-20,000 pg)
Various Phthalates HPLC-UVPlastic Toy0.08 - 4.5 ng0.54 - 30 ng66 - 76>0.999
Various Phthalates HPLC-PDABottled Water0.003 µg/mL0.01 µg/mL>90>0.99

Sources:[2][3][4][5]

Experimental Protocols: A Closer Look at the Methodologies

The successful analysis of this compound relies on robust and well-defined experimental protocols. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Representative GC-MS Protocol for Long-Chain Phthalates in Polymers

This protocol is a synthesis of common practices for the analysis of high molecular weight phthalates in polymeric matrices.

  • Sample Preparation:

    • A representative portion of the polymer sample is cryogenically milled to a fine powder to ensure homogeneity.

    • A known mass of the powdered sample (e.g., 0.5 g) is accurately weighed into a glass extraction vessel.

    • An internal standard solution (e.g., deuterated phthalate) is added.

    • The phthalates are extracted from the polymer matrix using a suitable solvent (e.g., dichloromethane or a mixture of hexane and acetone) via techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE). The extraction time and temperature are optimized for the specific polymer.

    • The extract is then filtered and concentrated under a gentle stream of nitrogen.

    • A clean-up step using solid-phase extraction (SPE) with a silica or florisil cartridge may be employed to remove interfering matrix components. The eluate is collected and further concentrated.

    • The final extract is reconstituted in a suitable solvent (e.g., hexane) to a known volume before GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for high molecular weight compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

    • Injector Temperature: Typically set to 280-300°C.

    • Oven Temperature Program: A temperature gradient is used to separate the phthalates. For example, starting at 100°C, holding for 1 minute, then ramping to 320°C at a rate of 10-15°C/minute, and holding for a final period.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity, monitoring characteristic ions for DODP and the internal standard. A common fragment ion for many phthalates is m/z 149.

Representative HPLC-UV/PDA Protocol for Long-Chain Phthalates

This protocol outlines a general procedure for the analysis of high molecular weight phthalates using HPLC.

  • Sample Preparation:

    • Similar to the GC-MS protocol, the sample is first homogenized.

    • Extraction is typically performed with a solvent in which the polymer is soluble or swells significantly, such as tetrahydrofuran (THF).

    • After dissolution/extraction, the polymer is precipitated by adding a non-solvent (e.g., methanol or acetonitrile).

    • The mixture is centrifuged or filtered to separate the precipitated polymer.

    • The supernatant containing the phthalates is collected, and the solvent is evaporated.

    • The residue is redissolved in the mobile phase for HPLC analysis.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV or Photodiode Array (PDA) detector.

    • Column: A reversed-phase C18 or C8 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is common. The gradient is programmed to achieve optimal separation of the long-chain phthalates.

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

    • Detector: A UV detector set at a wavelength where phthalates exhibit strong absorbance (e.g., 225 nm) or a PDA detector to acquire full UV spectra for peak identification and purity assessment.

Visualizing the Workflow and Relationships

To better understand the processes involved in an inter-laboratory comparison and the analytical workflow, the following diagrams are provided.

Inter_Laboratory_Comparison_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories A Preparation of Homogeneous Test Material (e.g., Spiked Polymer) B Distribution of Samples to Participating Laboratories A->B C Collection and Statistical Analysis of Results B->C E Receipt and Storage of Test Samples B->E D Issuance of Performance Report C->D F Analysis of Samples using In-House or Prescribed Method G Reporting of Results to Coordinating Laboratory F->G G->C

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing P1 Homogenization (e.g., Cryo-milling) P2 Extraction (e.g., Soxhlet, UAE) P1->P2 P3 Clean-up (e.g., SPE) P2->P3 P4 Concentration & Reconstitution P3->P4 A1 GC-MS or HPLC Injection P4->A1 A2 Chromatographic Separation A1->A2 A3 Detection (MS or UV/PDA) A2->A3 D1 Peak Integration & Identification A3->D1 D2 Quantification using Calibration Curve D1->D2 D3 Final Report D2->D3

Caption: A generalized analytical workflow for phthalate analysis.

Logical_Relationship A Method Validation B Single-Laboratory Validation A->B C Inter-Laboratory Comparison A->C D Method Performance Characteristics B->D C->D E Accuracy D->E F Precision (Repeatability & Reproducibility) D->F G Linearity D->G H LOD & LOQ D->H I Robustness D->I

Caption: Relationship between method validation and performance.

References

A Comparative Guide to High-Molecular-Weight Phthalate Certified Reference Materials for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of plasticizers and their potential biological impacts, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for high-molecular-weight (HMW) phthalates, with a focus on dioctadecyl phthalate and its common alternatives, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP). The selection of a suitable CRM is critical for ensuring the traceability, accuracy, and comparability of experimental data in areas such as toxicology, environmental monitoring, and quality control of pharmaceutical products.

Performance Comparison of HMW Phthalate CRMs

The performance of a CRM is primarily defined by its certified purity, the associated uncertainty, and its demonstrated stability and homogeneity. While a certified reference material for this compound is commercially available, detailed certificates of analysis with comprehensive performance data are not always publicly accessible. Therefore, this comparison includes data from readily available CRMs for closely related long-chain phthalates, DINP and DIDP, to provide a benchmark for performance expectations.

Certified Reference MaterialSupplierCertified Purity (%)Expanded Uncertainty (%)Water Content (mg/g)Notes
Diisodecyl phthalate (mixture of isomers) CPAchem99.90.10.253Traceable to SI.[1]
Diisononyl phthalate (mixture of branched chain isomers) CPAchem99.90.10.161Traceable to SI.[2]
SRM 2860: Phthalates in Polyvinyl Chloride NISTSee Note 1See Note 1N/AMatrix CRM; Certified values for DEHP and DNOP; Reference values for DINP and DIDP.[3]
This compound Various SuppliersNot specified in searchesNot specified in searchesNot specified in searchesPurity and uncertainty information to be confirmed with supplier's CoA.

Note 1: For NIST SRM 2860, the certified mass fraction for bis(2-ethylhexyl) phthalate (DEHP) in Level I is 1514 ± 33 µg/g and for di-n-octyl phthalate (DNOP) is 1171 ± 83 µg/g.[3] Diisononyl phthalate and diisodecyl phthalate are present as mixtures of isomers and their mass fractions are not certified but provided as reference values.[3]

Experimental Protocols

Accurate quantification of HMW phthalates requires robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique. Below are detailed protocols for sample preparation and analysis.

Sample Preparation: Solvent Extraction from Polymer Matrices

This protocol is suitable for the extraction of phthalates from solid matrices like PVC, a common material in medical devices and laboratory equipment.

Objective: To efficiently extract HMW phthalates from a polymer matrix for subsequent GC-MS analysis.

Materials:

  • Sample containing the phthalate of interest

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Sample Comminution: Reduce the polymer sample to a small particle size by grinding or cutting to maximize the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1 g of the comminuted sample into a glass vial.

    • Add 10 mL of DCM.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Allow the polymer to settle and carefully decant the DCM extract into a clean vial.

    • Repeat the extraction process two more times with fresh DCM.

    • Combine the three extracts.

  • Concentration: Concentrate the combined extracts to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Exchange: Re-dissolve the residue in 1 mL of methanol for compatibility with reversed-phase SPE.

  • Clean-up (if necessary):

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the methanolic extract onto the cartridge.

    • Wash the cartridge with a small volume of a methanol/water mixture to remove polar interferences.

    • Elute the phthalates with an appropriate solvent, such as ethyl acetate.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., isooctane) for GC-MS analysis. Filter the final solution through a 0.45 µm syringe filter.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify HMW phthalates in the prepared sample extract.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key diagnostic ions for HMW phthalates often include m/z 149 (phthalic anhydride fragment) and molecular ions or characteristic fragments of the specific phthalate.

Visualizing the Analytical Workflow

To ensure clarity and reproducibility, the entire process from sample reception to final data analysis can be visualized. The following diagram, generated using the DOT language, illustrates a typical experimental workflow for the analysis of HMW phthalates in a polymer matrix.

Phthalate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_qc Quality Control Sample Polymer Sample Grinding Comminution Sample->Grinding Extraction Ultrasonic Extraction (DCM) Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration Cleanup Solid Phase Extraction (SPE) Concentration->Cleanup Final_Prep Solvent Exchange & Filtration Cleanup->Final_Prep Injection GC Injection Final_Prep->Injection Inject Extract Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Data_Analysis Data Processing & Quantification Detection->Data_Analysis Validation Method Validation (Accuracy, Precision) Data_Analysis->Validation Validate CRM_Prep Prepare CRM Solution CRM_Prep->Injection Inject CRM Calibration Calibration Curve Generation CRM_Prep->Calibration Calibration->Data_Analysis Calibrate

Caption: Experimental workflow for HMW phthalate analysis.

Conclusion

The selection of a high-quality Certified Reference Material is a foundational step for any analytical study involving this compound or other high-molecular-weight phthalates. While obtaining comprehensive comparative data for this compound CRM can be challenging, utilizing CRMs for analogous compounds like DINP and DIDP from accredited sources such as CPAchem and NIST provides a strong basis for method validation and quality control. By employing rigorous and well-documented experimental protocols, researchers can ensure the generation of accurate and reproducible data, which is essential for advancing scientific knowledge and making informed decisions in drug development and safety assessment.

References

Performance comparison of dioctadecyl phthalate and DEHP as plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of polymer science and formulation, the choice of plasticizer is critical in defining the final properties and performance of a material. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been a benchmark plasticizer for polyvinyl chloride (PVC) due to its high efficiency and versatility. However, mounting concerns over its potential health risks have spurred the search for safer alternatives. Among the contenders is dioctadecyl phthalate, a long-chain phthalate ester. This guide provides a detailed performance comparison of this compound and DEHP, supported by experimental data and standardized testing protocols, to aid researchers and professionals in making informed decisions for their applications.

At a Glance: Key Performance Differences

While direct comparative studies on this compound are limited, its performance can be inferred from the established trends of long-chain phthalate plasticizers. Generally, as the alkyl chain length of a phthalate plasticizer increases, a trade-off is observed between plasticizing efficiency and permanence properties such as migration resistance.

Performance ParameterThis compound (Expected)Di(2-ethylhexyl) Phthalate (DEHP)
Plasticizing Efficiency LowerHigher
Migration Resistance Significantly HigherLower
Thermal Stability HigherLower
Tensile Strength Higher (at equivalent concentrations)Lower (at equivalent concentrations)
Elongation at Break Lower (at equivalent concentrations)Higher (at equivalent concentrations)

In-Depth Performance Analysis

Plasticizing Efficiency

Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility and reduce the glass transition temperature (Tg) of a polymer. Shorter-chain phthalates like DEHP are known for their excellent plasticizing efficiency, readily solvating PVC chains and imparting significant flexibility at lower concentrations.

Long-chain phthalates, such as this compound, are generally less efficient plasticizers. Their larger molecular size and reduced polarity can lead to a lower degree of interaction with PVC chains, resulting in a less pronounced reduction in Tg and requiring higher concentrations to achieve the same level of flexibility as DEHP.

Migration Resistance

A critical performance indicator, especially for medical and food-contact applications, is the plasticizer's resistance to migrating out of the polymer matrix. Due to its lower molecular weight, DEHP is more prone to leaching, which is a primary health concern.

This compound, with its significantly longer alkyl chains, is expected to exhibit substantially lower migration rates. The increased molecular size and greater entanglement within the PVC matrix hinder its mobility, leading to improved permanence and reduced potential for leaching into surrounding environments.

Thermal Stability

The thermal stability of a plasticized PVC formulation is crucial for its processing and end-use performance at elevated temperatures. The addition of plasticizers can influence the degradation temperature of PVC. Long-chain phthalates generally contribute to better thermal stability of the PVC compound compared to their shorter-chain counterparts. The lower volatility of this compound is a key factor in its expected superior thermal performance compared to DEHP.

Mechanical Properties

The mechanical properties of plasticized PVC, such as tensile strength and elongation at break, are directly influenced by the type and concentration of the plasticizer.

  • Tensile Strength: At equivalent concentrations, PVC plasticized with a less efficient plasticizer like this compound is expected to exhibit higher tensile strength compared to a DEHP-plasticized formulation.

  • Elongation at Break: Conversely, the higher plasticizing efficiency of DEHP typically results in a greater elongation at break, indicating higher flexibility.

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. Below are detailed methodologies for key performance tests.

Plasticizing Efficiency: Hardness and Glass Transition Temperature
  • Hardness (Shore Durometer):

    • Standard: ASTM D2240

    • Methodology: Samples of plasticized PVC are prepared with standardized dimensions. A Shore A or D durometer is pressed into the material, and the hardness value is read after a specified time (typically 15 seconds). Lower hardness values indicate higher plasticizing efficiency.

  • Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):

    • Standard: ASTM D3418

    • Methodology: A small, weighed sample of the plasticized PVC is heated in a DSC instrument at a controlled rate (e.g., 10°C/min). The heat flow is monitored, and the Tg is determined as the midpoint of the step transition in the heat flow curve. A lower Tg indicates greater plasticizing efficiency.

experimental_workflow_plasticizing_efficiency cluster_prep Sample Preparation cluster_hardness Hardness Testing (ASTM D2240) cluster_dsc DSC Analysis (ASTM D3418) cluster_analysis Data Analysis prep Prepare PVC formulations with this compound and DEHP at various concentrations hardness_test Measure Shore A/D Hardness prep->hardness_test dsc_test Determine Glass Transition Temperature (Tg) prep->dsc_test analysis Compare Hardness and Tg values to assess Plasticizing Efficiency hardness_test->analysis dsc_test->analysis

Workflow for Plasticizing Efficiency Testing
Migration Resistance: Activated Carbon Method

  • Standard: ISO 177

  • Methodology: A pre-weighed disc of the plasticized PVC sample is sandwiched between two discs of activated carbon. This assembly is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). After cooling, the PVC disc is reweighed. The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the activated carbon.[1]

experimental_workflow_migration_resistance start Start: Conditioned PVC Sample weigh1 Weigh initial sample (W1) start->weigh1 assemble Assemble sandwich: Activated Carbon Disc PVC Sample Activated Carbon Disc weigh1->assemble heat Heat in oven (e.g., 70°C, 24h) assemble->heat cool Cool to room temperature heat->cool weigh2 Weigh final sample (W2) cool->weigh2 calculate Calculate % Weight Loss: ((W1 - W2) / W1) * 100 weigh2->calculate end End: Migration Value calculate->end

ISO 177 Migration Resistance Test Workflow
Thermal Stability: Thermogravimetric Analysis (TGA)

  • Standard: ASTM E1131

  • Methodology: A small sample of the plasticized PVC is placed in a TGA instrument. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight is continuously monitored. The temperature at which significant weight loss begins is an indicator of the material's thermal stability.

Mechanical Properties: Tensile Testing
  • Standard: ASTM D638

  • Methodology: Dumbbell-shaped specimens of the plasticized PVC are prepared. The specimens are placed in a universal testing machine and pulled at a constant rate of extension until they break. The machine records the force applied and the elongation of the specimen. From this data, tensile strength, elongation at break, and modulus of elasticity can be determined.

logical_relationship_comparison cluster_dop This compound cluster_dehp DEHP dop_props Long Alkyl Chains High Molecular Weight dop_perf Lower Plasticizing Efficiency Higher Migration Resistance Higher Thermal Stability dop_props->dop_perf leads to comparison Performance Trade-off dop_perf->comparison dehp_props Shorter Branched Alkyl Chains Lower Molecular Weight dehp_perf Higher Plasticizing Efficiency Lower Migration Resistance Lower Thermal Stability dehp_props->dehp_perf leads to dehp_perf->comparison

Logical Relationship in Performance Comparison

Conclusion

The choice between this compound and DEHP as a plasticizer involves a clear performance trade-off. DEHP offers superior plasticizing efficiency, making it an effective choice for applications where high flexibility is paramount and migration is less of a concern.

Conversely, this compound, as a long-chain phthalate, is poised to provide significantly enhanced permanence with lower migration and better thermal stability. This makes it a potentially safer and more durable alternative for sensitive applications such as medical devices and food contact materials, albeit at the cost of reduced plasticizing efficiency. For researchers and drug development professionals, the selection will ultimately depend on the specific requirements of the end product, balancing the need for flexibility with the critical demand for safety and long-term stability. Further direct comparative studies are warranted to provide more precise quantitative data for this compound to solidify these expected performance characteristics.

References

A Comparative Analysis of Dioctadecyl Phthalate and Bio-Based Plasticizers on PVC Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science, the performance of polyvinyl chloride (PVC) is intrinsically linked to the choice of plasticizer. For decades, dioctadecyl phthalate (DOP), a phthalate-based plasticizer, has been the industry standard. However, growing environmental and health concerns have catalyzed the development of bio-based alternatives. This guide provides a comprehensive comparison of the performance of PVC plasticized with DOP versus those containing bio-based plasticizers, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in material and drug development.

Performance Data Summary

The selection of a plasticizer significantly impacts the mechanical, thermal, and migration properties of PVC. The following tables summarize key performance indicators from various experimental studies, offering a quantitative comparison between DOP and common bio-based plasticizers such as epoxidized soybean oil (ESBO) and epoxidized cardanol (EC).

Table 1: Mechanical Properties
Plasticizer (at 40 wt.%)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (MPa)Hardness (Shore A)
DOP 22.90[1]250 - 350Lower than EC blends~75-85
ESBO Lower than DOP & ECLower than DOP & EC-Higher than DOP
Epoxidized Cardanol (EC) 24.38[1]Higher than DOP[2]Higher than DOP[2]-
DOP + EC Blend Higher than DOP alone[2]Higher than DOP alone[2]--

Note: Specific values can vary based on the exact formulation and processing conditions.

Table 2: Thermal Stability (TGA)
PlasticizerOnset Decomposition Temp (Tonset) (°C)Temp at 5% Weight Loss (T5) (°C)Temp at 10% Weight Loss (T10) (°C)Temp at 50% Weight Loss (T50) (°C)
DOP Lower than bio-based alternativesLower than bio-based alternativesLower than bio-based alternativesLower than bio-based alternatives
ECODP (Bio-based) Increased by 98.4 vs DOP[1]Increased by 69.5 vs DOP[1]Increased by 89.6 vs DOP[1]Increased by 114.3 vs DOP[1]
ECGE (Bio-based) --Increased by 27.77 vs DOPIncreased by 16.87 vs DOP

ECODP: Epoxidized cardanol-based plasticizer; ECGE: Epoxidized cardanol glycidyl ether.

Table 3: Migration Resistance
PlasticizerVolatility (Weight Loss %)Solvent Extraction (Weight Loss %)
DOP Higher than many bio-based alternativesGenerally higher than polymeric bio-plasticizers
BPDC (Bio-based) Improved resistance vs DOP[3]Improved resistance vs DOP[3]
LMW-BPR (Bio-based) No migration loss observedNo migration loss observed

BPDC: Bio-based plasticizer from dehydroabietic acid and castor oil; LMW-BPR: Low-molecular-weight bio-based polyester rubber.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments.

Tensile Properties Testing (ASTM D638)
  • Objective: To determine the tensile strength, elongation at break, and tensile modulus of the plasticized PVC.

  • Methodology:

    • Specimen Preparation: "Dumbbell" or "dog-bone" shaped specimens are prepared by injection molding or die-cutting from compression-molded sheets of the PVC formulation. The most common is the Type I specimen with a gauge length of 50 mm.[2][3][4][5]

    • Conditioning: Specimens are conditioned for at least 40 hours at 23°C and 50% relative humidity before testing.

    • Test Procedure: A universal testing machine (UTM) is used to apply a tensile force to the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[3]

    • Data Acquisition: Load and extension data are recorded throughout the test. An extensometer is used for precise strain measurement.

    • Calculations:

      • Tensile Strength = Maximum Load / Original Cross-Sectional Area

      • Elongation at Break = (Final Gauge Length - Initial Gauge Length) / Initial Gauge Length * 100%

      • Tensile Modulus = Stress / Strain (in the linear elastic region)

Hardness Testing (ASTM D2240)
  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Methodology:

    • Specimen Preparation: Test specimens should have a minimum thickness of 6.4 mm (1/4 inch). If necessary, multiple layers can be stacked to achieve this thickness.[6]

    • Instrument: A Shore A or Shore D durometer is used, with Shore A being more common for flexible PVC.

    • Test Procedure: The specimen is placed on a hard, flat surface. The durometer is positioned perpendicular to the specimen surface, and the indenter is pressed firmly into the material.[7][8]

    • Reading: The hardness value is read from the durometer's scale within one second of firm contact.[6] Multiple readings are taken at different locations on the specimen and averaged.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of the plasticized PVC.

  • Methodology:

    • Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a TGA sample pan.

    • Instrument: A thermogravimetric analyzer is used.

    • Test Procedure: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature (e.g., 600°C).

    • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The onset of decomposition and temperatures at specific weight loss percentages (T5, T10, T50) are determined from the TGA curve.[9][10][11][12][13]

Migration Resistance Testing (Solvent Extraction)
  • Objective: To assess the resistance of the plasticizer to migration out of the PVC matrix when in contact with a liquid.

  • Methodology:

    • Sample Preparation: A pre-weighed, circular disk of the plasticized PVC film of known dimensions is prepared.

    • Test Procedure: The sample is immersed in a specific solvent (e.g., n-hexane, ethanol, or distilled water) in a sealed container at a controlled temperature (e.g., 25°C or 50°C) for a specified duration (e.g., 24 hours).[14][15][16]

    • Post-Test Analysis: The PVC sample is removed from the solvent, wiped dry, and dried in an oven at a low temperature (e.g., 50°C) until a constant weight is achieved.

    • Calculation:

      • Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] * 100%

Visualizing Experimental Workflows and Mechanisms

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for evaluating PVC plasticizers and a conceptual model of the plasticization mechanism.

Experimental_Workflow cluster_Preparation 1. Material Preparation cluster_Testing 2. Performance Testing cluster_Analysis 3. Data Analysis & Comparison PVC_Resin PVC Resin Compounding Melt Compounding PVC_Resin->Compounding Plasticizer Plasticizer (DOP or Bio-based) Plasticizer->Compounding Additives Stabilizers, Lubricants, etc. Additives->Compounding Molding Compression/Injection Molding Compounding->Molding Tensile_Test Tensile Test (ASTM D638) Molding->Tensile_Test Hardness_Test Hardness Test (ASTM D2240) Molding->Hardness_Test TGA_Test TGA Test Molding->TGA_Test Migration_Test Migration Test (Solvent Extraction) Molding->Migration_Test Mechanical_Props Mechanical Properties Tensile_Test->Mechanical_Props Hardness_Test->Mechanical_Props Thermal_Stability Thermal Stability TGA_Test->Thermal_Stability Migration_Resistance Migration Resistance Migration_Test->Migration_Resistance Comparison Comparative Analysis Mechanical_Props->Comparison Thermal_Stability->Comparison Migration_Resistance->Comparison

Caption: Experimental workflow for PVC plasticizer performance evaluation.

Plasticization_Mechanism cluster_Unplasticized Unplasticized PVC cluster_Plasticized Plasticized PVC PVC_Chains_Rigid Rigid PVC Chains (Strong Intermolecular Forces) Properties_Rigid Properties: - Brittle - Hard - High Tg PVC_Chains_Rigid->Properties_Rigid PVC_Chains_Flexible Flexible PVC Chains (Reduced Intermolecular Forces) PVC_Chains_Rigid->PVC_Chains_Flexible Plasticization Process Properties_Flexible Properties: - Flexible - Soft - Low Tg PVC_Chains_Flexible->Properties_Flexible Plasticizer_Molecules Plasticizer Molecules (DOP or Bio-based) Plasticizer_Molecules->PVC_Chains_Flexible Insert between chains, increase free volume

Caption: Mechanism of PVC plasticization.

References

A Comparative Guide to the Analysis of Dioctadecyl Phthalate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dioctadecyl phthalate, a common plasticizer, is critical for safety and quality control. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Method Performance Comparison

The choice between GC-MS and HPLC for this compound analysis often depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method, compiled from various validation studies.

Performance ParameterGC-MSHPLC-UV/DAD
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 91.8–122%[1]91-99%[2]
Precision (RSD %) 1.8–17.8%[1]< 7.1%[3]
Limit of Detection (LOD) 3.46 µg/mL - 10.10 µg/mL[4]~4.0 - 7.4 ng (absolute)[5]
Limit of Quantification (LOQ) 54.1 to 76.3 ng/g[1]0.5 µg/ml[2]

GC-MS is a highly sensitive and selective technique, providing mass spectral information that allows for definitive identification of this compound.[6][7] It is particularly well-suited for complex matrices where interferences may be present. The selectivity of the mass spectrometer, especially when operated in Selected Ion Monitoring (SIM) mode, allows for the detection of trace levels of the analyte.[8]

HPLC , typically coupled with a UV or Diode Array Detector (DAD), is a robust and versatile technique for the analysis of phthalates.[3][9] While generally less sensitive than GC-MS, modern UHPLC systems can achieve low detection limits.[10] HPLC is advantageous for the analysis of less volatile or thermally labile compounds, although this compound is amenable to both techniques.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of this compound by GC-MS and HPLC.

GC-MS Experimental Protocol

1. Sample Preparation:

  • Extraction: A representative sample is accurately weighed and extracted with a suitable organic solvent, such as hexane or a mixture of tetrahydrofuran and hexane.[11] For solid samples, ultrasonic extraction can be employed to enhance recovery.[4]

  • Cleanup: The extract may be cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.[3]

  • Derivatization: For this compound, derivatization is generally not required.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[12]

  • Column: A non-polar capillary column, such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm), is commonly used.[11]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[12]

  • Inlet: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 310°C), and hold for a few minutes.[11]

  • Mass Spectrometer: Agilent 5977C GC/MSD or equivalent.[12]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

HPLC Experimental Protocol

1. Sample Preparation:

  • Extraction: The sample is extracted with a solvent in which this compound is soluble, such as methanol or acetonitrile.[2][5] Ultrasonic extraction can be used for solid matrices.[5]

  • Cleanup: The extract is filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.[2][9] SPE can also be employed for complex samples.[3]

2. HPLC Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.[10]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is typically used.[5][9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol) is common.[3]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detector: Diode Array Detector (DAD) or UV detector set at a wavelength where this compound has significant absorbance (e.g., 230 nm).[5][9]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: GC-MS experimental workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: HPLC experimental workflow for this compound analysis.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the determination of this compound. GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace analysis and in complex matrices. HPLC provides a robust and versatile alternative, particularly suitable for routine quality control applications. The choice of method should be guided by the specific requirements of the analysis, including the desired detection limits, the complexity of the sample matrix, and the available instrumentation.

References

Evaluating the Plasticizing Efficiency of Dioctadecyl Phthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive evaluation of dioctadecyl phthalate as a plasticizer, particularly for polyvinyl chloride (PVC), and compares its expected performance with established alternatives such as dioctyl phthalate (DOP) and diisononyl phthalate (DINP). The content is tailored for researchers, scientists, and professionals in drug development who require an objective analysis supported by experimental data and methodologies.

Mechanism of Plasticizer Action

Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymeric materials. Their primary function is to interpose themselves between the long polymer chains, thereby increasing the intermolecular distance and reducing the cohesive forces between them. This molecular "lubrication" lowers the glass transition temperature (Tg) of the polymer, transforming it from a rigid and brittle material into a more pliable and resilient one.

Caption: General mechanism of plasticizer action in a polymer matrix.

Comparative Performance Data

While specific experimental data for this compound is not extensively available in public literature, its performance can be reliably extrapolated based on the well-understood structure-property relationships of phthalate plasticizers. As a high-molecular-weight phthalate with long alkyl chains, this compound is expected to exhibit superior permanence properties compared to lower-molecular-weight counterparts like DOP.

Table 1: Comparison of Mechanical Properties of Plasticized PVC

PropertyThis compound (Expected)Dioctyl Phthalate (DOP)Diisononyl Phthalate (DINP)
Tensile Strength (MPa) Lower15-2520-30
Elongation at Break (%) Higher250-400300-450
Hardness (Shore A) Lower75-9080-95

Note: The expected values for this compound are relative to DOP and DINP and indicate a greater plasticizing effect.

Table 2: Comparison of Thermal and Permanence Properties

PropertyThis compound (Expected)Dioctyl Phthalate (DOP)[1][2]Diisononyl Phthalate (DINP)
Glass Transition Temperature (Tg) Significantly Lower-25 to -40°C-20 to -35°C
Volatility (Weight loss at 150°C) Very LowModerateLow
Migration Rate Very LowHighModerate

Experimental Protocols

To ensure a standardized and objective evaluation of plasticizer efficiency, the following experimental protocols are recommended.

Mechanical Properties Assessment
  • Objective: To quantify the effect of the plasticizer on the material's strength, flexibility, and hardness.

  • Standard Test Method: ASTM D882 for Tensile Properties of Thin Plastic Sheeting.

  • Procedure:

    • PVC formulations are prepared with a consistent concentration of each plasticizer (e.g., 50 parts per hundred of resin - phr).

    • The compounded material is then compression molded into sheets of uniform thickness.

    • Dog-bone shaped specimens are cut from the sheets according to the dimensions specified in the standard.

    • A universal testing machine is used to apply a tensile load to the specimens at a controlled speed until failure.

    • Tensile strength, elongation at break, and modulus of elasticity are calculated from the resulting stress-strain curve.

    • Hardness is measured using a Shore A durometer according to ASTM D2240.

Thermal Analysis
  • Objective: To determine the influence of the plasticizer on the thermal behavior of the PVC, particularly its glass transition temperature.

  • Standard Test Method: Differential Scanning Calorimetry (DSC) as per ASTM D3418.

  • Procedure:

    • A small, precisely weighed sample of the plasticized PVC is hermetically sealed in an aluminum pan.

    • The sample is subjected to a controlled heating and cooling cycle in the DSC instrument under an inert atmosphere (e.g., nitrogen).

    • The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve during the second heating cycle to eliminate any prior thermal history.

Migration Resistance Evaluation
  • Objective: To measure the tendency of the plasticizer to leach out of the PVC matrix, which is a critical factor for applications involving contact with liquids or other materials.

  • Standard Test Method: ASTM D1239 for Resistance of Plastic Films to Extraction by Chemicals.

  • Procedure:

    • Pre-weighed samples of the plasticized PVC film with a known surface area are prepared.

    • The samples are immersed in a specific extraction medium (e.g., n-hexane for non-polar environments, or a 50% ethanol-water solution for simulating fatty food contact) for a defined period and at a controlled temperature (e.g., 24 hours at 60°C).

    • After the immersion period, the samples are removed, carefully dried, and re-weighed.

    • The percentage weight loss is calculated, which corresponds to the amount of plasticizer that has migrated out of the film.

Experimental and Evaluation Workflow

The systematic evaluation of a plasticizer's efficiency follows a structured workflow from formulation to final analysis and comparison.

experimental_workflow cluster_Formulation 1. Formulation and Sample Preparation cluster_Testing 2. Performance Characterization cluster_Analysis 3. Data Analysis and Comparison A Material Compounding (PVC + Plasticizer + Stabilizers) B Molding of Test Specimens A->B C Mechanical Testing (Tensile, Hardness) B->C D Thermal Analysis (DSC for Tg) B->D E Migration Testing (Solvent Extraction) B->E F Quantitative Data Tabulation C->F D->F E->F G Comparative Analysis vs. Alternatives F->G H Efficiency Evaluation Report G->H

Caption: A typical workflow for the evaluation of plasticizer efficiency.

References

Endocrine disruption potential of dioctadecyl phthalate compared to other phthalates

Author: BenchChem Technical Support Team. Date: November 2025

A notable data gap exists in the scientific literature regarding the endocrine-disrupting potential of dioctadecyl phthalate. Despite a comprehensive search of toxicological databases and scholarly articles, no specific experimental data on the estrogenic, androgenic, or thyroid-disrupting activity of this compound was identified. Therefore, a direct comparison with other phthalates is not currently possible.

This guide provides a comparative overview of the endocrine disruption potential of several commonly studied phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP). The information presented here can serve as a reference for researchers and drug development professionals, highlighting the methodologies used to assess endocrine disruption and the varying potencies observed among different phthalate compounds.

Comparative Endocrine Disrupting Activity of Common Phthalates

The endocrine-disrupting activity of phthalates is typically assessed through a battery of in vitro and in vivo assays that evaluate their interaction with hormone receptors and their impact on hormone signaling pathways. The following tables summarize quantitative data from key studies on the estrogenic, anti-androgenic, and thyroid-disrupting effects of several well-characterized phthalates.

Estrogenic Activity

Estrogenic activity is often evaluated using receptor binding assays, which measure the affinity of a compound for the estrogen receptor (ER), and transcriptional activation assays, which assess the ability of a compound to induce gene expression through the ER.

Table 1: Comparative Estrogenic Activity of Selected Phthalates

PhthalateAssay TypeEndpointResultReference
DEHP Recombinant Yeast ScreenEstrogenic ActivityNo activity observed[1]
MCF-7 Cell ProliferationMitogenic EffectNo activity observed[1]
DBP Recombinant Yeast ScreenRelative Potency (vs. 17β-estradiol)~1 x 10-6[1]
MCF-7 Cell ProliferationMitogenic EffectActive[1]
BBP Recombinant Yeast ScreenRelative Potency (vs. 17β-estradiol)~1 x 10-6[1]
MCF-7 Cell ProliferationMitogenic EffectActive[1]
DINP Recombinant Yeast ScreenRelative Potency (vs. 17β-estradiol)~5 x 10-7[1]
Estrogen-Responsive Medaka AssayEstrogenic ActivityEnhanced-estrogenic activity[2]
DIDP Estrogen-Responsive Medaka AssayEstrogenic ActivityNo enhanced- or anti-estrogenic activity[2]
In vitro ER Transactivation/Cell ProliferationEstrogenic AgonismNo effect observed in multiple cell lines[3]
Anti-Androgenic Activity

Anti-androgenic activity is commonly assessed by measuring a compound's ability to inhibit the binding of androgens to the androgen receptor (AR) or to block androgen-induced transcriptional activation.

Table 2: Comparative Anti-Androgenic Activity of Selected Phthalates

PhthalateAssay TypeEndpointResultReference
DEHP In silico Docking with ARBinding EnergySimilar to testosterone[4][5][6][7][8]
In vivo (Rat)Reproductive DevelopmentTesticular toxicity, reduced testosterone[9][10][11]
DBP In vivo (Rat)Reproductive DevelopmentTesticular toxicity, reduced testosterone[9][10][11]
BBP In vivo (Rat)Reproductive DevelopmentTesticular toxicity, reduced testosterone[10]
DINP In vivo (Rat)Reproductive DevelopmentMinor anti-androgenic effects, less potent than DEHP/DBP[12]
DIDP In vitro and in vivo assaysAndrogen Pathway PerturbationLack of endocrine activity observed[13][14]
Thyroid Hormone Disruption

The potential for phthalates to interfere with the thyroid hormone system is an area of increasing research interest. Studies have investigated associations between phthalate exposure and altered thyroid hormone levels.

Table 3: Association of Selected Phthalates with Thyroid Hormone Levels

PhthalatePopulation/ModelObserved EffectReference
DEHP Metabolites Pregnant WomenAssociated with alterations in T3, T4, and TSH[15]
General Population (U.S.)Inverse relationship with certain thyroid hormone levels[16]
DINP Metabolites Pregnant WomenAssociated with disruption of maternal thyroid functioning[17]
DBP Metabolites Pregnant WomenAssociated with disruption of maternal thyroid functioning[17]
BBP Metabolites Pregnant WomenAssociated with disruption of maternal thyroid functioning[17]
DIDP In vivo (Rat)Did not elicit adverse thyroid outcomes[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for key in vitro assays used to assess endocrine disruption.

Estrogen Receptor (ER) Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the ability of a test chemical to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor present in rat uterine cytosol.

Protocol Summary:

  • Cytosol Preparation: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged at high speed to obtain the cytosolic fraction containing the ER.[18][19]

  • Assay Incubation: A constant concentration of [³H]-E2 and uterine cytosol are incubated with increasing concentrations of the test chemical.[18]

  • Separation of Bound and Free Ligand: Unbound ligand is removed, typically using a dextran-coated charcoal suspension.

  • Quantification: The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated. This value is then used to determine the relative binding affinity (RBA) compared to 17β-estradiol.

Androgen Receptor (AR) Transcriptional Activation Assay

This assay measures the ability of a test chemical to activate or inhibit the transcriptional activity of the androgen receptor in a cellular system.

Protocol Summary:

  • Cell Culture: A mammalian cell line (e.g., human prostate cells) that endogenously or exogenously expresses the human androgen receptor is used. These cells also contain a reporter gene (e.g., luciferase or green fluorescent protein) linked to an androgen response element (ARE).[4][20][21][22]

  • Compound Exposure: Cells are incubated with various concentrations of the test chemical in the presence (for antagonist testing) or absence (for agonist testing) of a known androgen, such as dihydrotestosterone (DHT).[20][23]

  • Reporter Gene Measurement: After incubation, the cells are lysed, and the activity of the reporter gene product (e.g., luminescence for luciferase) is measured.[21]

  • Data Analysis: For agonists, the concentration that produces a half-maximal response (EC50) is determined. For antagonists, the concentration that inhibits the response to a known agonist by 50% (IC50) is calculated.[20][23]

Visualizations

Endocrine Disruption Assessment Workflow

The following diagram illustrates a general workflow for assessing the endocrine disruption potential of a chemical, based on the OECD Conceptual Framework.[24][25][26][27][28]

G A Level 1: Existing Data & In Silico Prediction B Level 2: In Vitro Assays (e.g., Receptor Binding, Transactivation) A->B F Hazard & Risk Assessment A->F C Level 3: In Vivo Assays (e.g., Uterotrophic, Hershberger) B->C B->F D Level 4: In Vivo Mammalian Assays (e.g., One- or Two-Generation Studies) C->D C->F E Level 5: In Vivo Wildlife Assays (e.g., Fish, Amphibian) D->E D->F E->F

Caption: A tiered approach to endocrine disruptor testing and assessment.

Simplified Estrogen Receptor Signaling Pathway

This diagram illustrates the classical mechanism of estrogen receptor alpha (ERα) activation, which can be disrupted by estrogenic compounds.

G cluster_0 Cytoplasm cluster_1 Nucleus ER ERα HSP HSP90 ER->HSP Dissociates from ER_dimer ERα Dimer ER->ER_dimer Dimerizes & Translocates Estrogen Estrogen Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription

Caption: Classical estrogen receptor alpha signaling pathway.

References

Navigating the Maze of Plasticizer Migration: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the migration testing of dioctadecyl phthalate and its alternatives from food packaging materials, offering a comparative analysis for researchers, scientists, and drug development professionals.

The safety of food contact materials is a paramount concern in the food and pharmaceutical industries. Plasticizers, essential components that impart flexibility to polymers like polyvinyl chloride (PVC), have come under scrutiny due to their potential to migrate into foodstuffs. This guide provides a comprehensive comparison of the migration testing of this compound (DODP), a less common long-chain phthalate, with other frequently used plasticizers. While specific quantitative migration data for DODP is limited in publicly available literature, this guide establishes a framework for its evaluation based on established methodologies for other phthalates.

The Challenge of Phthalate Migration

Phthalates are not chemically bound to the polymer matrix and can leach into contact substances, particularly fatty foods. This migration is influenced by several factors, including the type of plasticizer, its concentration, the nature of the food or simulant, contact time, and temperature. Regulatory bodies worldwide have set specific migration limits (SMLs) for certain phthalates to ensure consumer safety.

Comparative Migration Data

Comprehensive migration studies have been conducted on common phthalates like Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP). The data presented below, gathered from various studies, serves as a benchmark for understanding the migration behavior of plasticizers. It is important to note the absence of specific migration data for DODP in the reviewed literature, highlighting a need for further research in this area.

Table 1: Comparative Migration of Common Phthalates into Food Simulants

PlasticizerFood SimulantTemperature (°C)Time (days)Migration Level (mg/kg)Reference
DEHPFatty Food Simulant (Olive Oil)40101.5 - 5.0[1][2]
DBPFatty Food Simulant (Olive Oil)40100.3 - 2.0[1][2]
DINPFatty Food Simulant (Olive Oil)60100.1 - 1.8[1]
DEHP50% Ethanol60100.5 - 2.5[1]
DBP10% Ethanol4010< 0.1[1]

Note: The data above represents a summary of findings from multiple sources and should be considered indicative. Actual migration levels can vary based on specific experimental conditions.

Experimental Protocols for Migration Testing

Accurate and reproducible migration testing is crucial for assessing the safety of food packaging. The following section details a typical experimental protocol for determining the specific migration of phthalates from a polymer matrix into a food simulant.

Protocol: Determination of Phthalate Migration into Olive Oil Simulant

1. Materials and Reagents:

  • Polymer film containing the plasticizer of interest

  • Olive oil (as a fatty food simulant)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Phthalate standards (e.g., DEHP, DBP, DINP, and DODP for method development)

  • Internal standard (e.g., Benzyl Benzoate)

  • Glass migration cells

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

2. Sample Preparation:

  • Cut the polymer film into specimens of known surface area (e.g., 1 dm²).

  • Clean the specimens to remove any surface contamination.

  • Condition the specimens as required by the specific testing standard.

3. Migration Test:

  • Place the polymer specimen in a glass migration cell.

  • Add a known volume of pre-conditioned olive oil to the cell, ensuring the entire surface of the polymer is in contact with the simulant.

  • Seal the cell and incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).

  • Prepare a blank sample with only olive oil under the same conditions.

4. Analytical Quantification:

  • After the incubation period, take an aliquot of the olive oil.

  • Perform a liquid-liquid extraction using n-hexane and acetonitrile to isolate the phthalates from the oil.

  • Analyze the extract using a validated GC-MS or HPLC method.

  • Quantify the concentration of the target phthalate by comparing the peak area to a calibration curve prepared with known standards.

5. Calculation of Specific Migration:

  • The specific migration (M) is calculated using the following formula: M (mg/kg) = (C x V) / (A x m) Where:

    • C = Concentration of the phthalate in the food simulant (mg/L)

    • V = Volume of the food simulant (L)

    • A = Surface area of the polymer sample (dm²)

    • m = Mass of the food simulant (kg)

Visualizing the Migration Testing Workflow

The following diagram illustrates the key steps involved in a typical migration testing experiment.

Migration_Testing_Workflow cluster_prep Preparation cluster_migration Migration cluster_analysis Analysis Sample_Prep Polymer Sample Preparation Migration_Cell Migration Cell Incubation Sample_Prep->Migration_Cell Simulant_Prep Food Simulant Preparation Simulant_Prep->Migration_Cell Extraction Sample Extraction Migration_Cell->Extraction Instrument_Analysis GC-MS / HPLC Analysis Extraction->Instrument_Analysis Quantification Quantification Instrument_Analysis->Quantification

Caption: A flowchart illustrating the typical workflow for migration testing of plasticizers from food packaging materials.

The Regulatory Landscape

Regulatory frameworks for food contact materials are continuously evolving. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out the SMLs for various substances, including some phthalates. The U.S. Food and Drug Administration (FDA) also regulates food contact substances through its regulations. It is crucial for researchers and manufacturers to stay abreast of the latest regulatory requirements in their respective markets.

Alternatives to Phthalates

Concerns over the potential health effects of certain phthalates have driven the development of alternative plasticizers. These include, but are not limited to:

  • Citrate-based plasticizers: Acetyl tributyl citrate (ATBC)

  • Adipates: Di(2-ethylhexyl) adipate (DEHA)

  • Terephthalates: Di(2-ethylhexyl) terephthalate (DEHT or DOTP)

  • Trimellitates: Trioctyl trimellitate (TOTM)

The migration profiles of these alternatives also require careful evaluation to ensure they do not pose a risk to consumers.

Logical Relationship of Migration Factors

The migration of a plasticizer from a food contact material is a complex process governed by several interconnected factors. The diagram below illustrates these relationships.

Migration_Factors Migration Plasticizer Migration Plasticizer_Props Plasticizer Properties (MW, Polarity) Plasticizer_Props->Migration Polymer_Matrix Polymer Matrix (Type, Porosity) Polymer_Matrix->Migration Food_Simulant Food Simulant (Fat Content, Acidity) Food_Simulant->Migration Contact_Conditions Contact Conditions (Time, Temperature) Contact_Conditions->Migration Packaging_Design Packaging Design (Surface Area/Volume) Packaging_Design->Migration

Caption: A diagram showing the key factors influencing the migration of plasticizers from food packaging.

Conclusion and Future Outlook

The migration of plasticizers from food packaging is a critical area of research that directly impacts consumer safety. While extensive data exists for common phthalates like DEHP and DBP, there is a clear knowledge gap regarding the migration behavior of this compound. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute migration studies for DODP and other novel plasticizers. Future research should focus on generating robust, publicly available data on the migration of a wider range of plasticizers, including DODP, under various food contact scenarios. This will enable a more comprehensive risk assessment and facilitate the development of safer and more inert food packaging materials.

References

A Comparative Guide to the Environmental Impact of Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of various phthalate plasticizers, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these common additives.

Executive Summary

Phthalate esters are widely used as plasticizers to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). However, their weak chemical bond to the polymer matrix allows them to leach into the environment, raising concerns about their ecological impact. This guide compares the environmental fate and toxicity of several common phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Di(2-propylheptyl) phthalate (DPHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), and Diethyl phthalate (DEP). The comparison focuses on three key areas: aquatic toxicity, biodegradability, and leaching from PVC.

Comparative Data on Environmental Impact

The following tables summarize quantitative data on the aquatic toxicity, biodegradability, and leaching rates of different phthalate plasticizers.

Table 1: Acute Aquatic Toxicity of Phthalate Plasticizers
PhthalateTest OrganismEndpointConcentration (mg/L)Exposure TimeCitation
DEHP Daphnia magna (Water Flea)EC50 (Immobilization)>0.1348 hours[1]
Oncorhynchus mykiss (Rainbow Trout)LC50 (Mortality)>0.2996 hours[1]
DINP Daphnia magnaEC50 (Immobilization)>10048 hours[2]
DPHP Daphnia magnaLC50 (Mortality)>10048 hours[3]
DBP Daphnia magnaLC50 (Immobilization)2.5548 hours[4]
Hyalella azteca (Amphipod)LC50 (Mortality)0.6310 days[5]
Chironomus tentans (Midge)LC50 (Mortality)2.6410 days[5]
BBP Daphnia magnaEC50 (Immobilization)1.548 hours[6]
Hyalella aztecaLC50 (Mortality)0.4610 days[5]
Chironomus tentansLC50 (Mortality)>1.7610 days[5]
DEP Daphnia magnaEC50 (Immobilization)22.048 hours[7]
Hyalella aztecaLC50 (Mortality)4.2110 days[5]
Chironomus tentansLC50 (Mortality)31.010 days[5]
Table 2: Biodegradability of Phthalate Plasticizers in Soil
PhthalateHalf-life (t₅₀)ConditionsBiodegradation RateCitation
DEHP RecalcitrantAerobic, 20°C10% degradation in 70 days[8]
DBP -Aerobic85.86% degradation in 5 days[7]
BBP 2.1 daysAerobic, 30°CFirst-order kinetics[6]
DEP 0.75 daysAerobic, 20°CRapid biodegradation[8][9]
DPHP --Data not readily available
Table 3: Leaching of Phthalate Plasticizers from PVC
PhthalateLeaching Rate (µ g/day )Experimental ConditionsHalf-life (years)Citation
DEHP 0.122 (from 38% DEHP PVC)Infinite sink method, 20°C503[10]
DINP 0.030 (from 39% DINP PVC)Infinite sink method, 20°C2097[10]
DPHP 1.29Mesocosm, outdoor conditions-[11]
DBP 0.518 – 0.760 mg/L (concentration)Simulated seawater, with waves-[12][13]
BBP --Data not readily available
DEP --Data not readily available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Acute Immobilization Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Methodology:

  • Test Organisms: Young daphnids (<24 hours old) from a healthy laboratory culture are used.

  • Test Solutions: A series of at least five concentrations of the test phthalate are prepared in a suitable culture medium. A control group with no test substance is also included.

  • Exposure: A minimum of 20 daphnids, divided into at least four replicate groups, are exposed to each test concentration and the control. The exposure period is 48 hours under static conditions (no renewal of the test solution).

  • Observations: The number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using statistical methods.[3][14]

Aerobic Biodegradation in Soil (ASTM D5988)

This method determines the rate and extent of aerobic biodegradation of plastic materials in soil.

Methodology:

  • Test Material: The phthalate plasticizer is mixed with a standard soil matrix. A reference material with known biodegradability (e.g., cellulose) and a blank control (soil only) are also prepared.

  • Incubation: The soil mixtures are incubated in sealed vessels at a constant temperature (typically 20-28°C) for an extended period (up to 6 months or more).

  • Measurement of Biodegradation: The amount of carbon dioxide (CO₂) produced by microbial respiration is measured over time. This is the primary indicator of biodegradation.

  • Data Analysis: The cumulative CO₂ production from the test material is compared to the theoretical maximum CO₂ production (based on the carbon content of the material) and the CO₂ production of the reference material. The percentage of biodegradation is then calculated.[2][6][11][15][16]

Leaching from PVC using the Infinite Sink Method

This method is used to determine the rate at which plasticizers leach from a polymer matrix into a surrounding liquid.

Methodology:

  • Sample Preparation: PVC samples containing a known concentration of the phthalate plasticizer are prepared.

  • Leaching Setup: The PVC samples are placed in vials containing an aqueous solution (e.g., water or simulated environmental water). An "infinite sink" material, such as activated carbon, is also added to the vial. The purpose of the sink is to adsorb the leached phthalate, keeping the concentration in the aqueous phase low and thus maintaining a constant driving force for leaching.[15]

  • Incubation and Sampling: The vials are agitated at a constant temperature. At predetermined time intervals, the infinite sink material and an aliquot of the aqueous solution are removed for analysis.

  • Chemical Analysis: The concentration of the leached phthalate in the infinite sink and the aqueous phase is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The cumulative amount of leached phthalate is plotted against time to determine the leaching rate.[15]

Visualizations

The following diagrams illustrate key concepts related to the environmental impact of phthalate plasticizers.

Metabolic_Pathway cluster_hydrolysis Phase 1: Hydrolysis cluster_degradation Phase 2: Aromatic Ring Cleavage Phthalate_Diester Phthalate Diester (e.g., DEHP, DBP) Monoester Phthalate Monoester (e.g., MEHP, MBP) Phthalate_Diester->Monoester Esterase Alcohol Alcohol Phthalate_Diester->Alcohol Esterase Phthalic_Acid Phthalic Acid Monoester->Phthalic_Acid Esterase Monoester->Alcohol Esterase Protocatechuate Protocatechuate Phthalic_Acid->Protocatechuate Dioxygenase Ring_Cleavage_Products Ring Cleavage Products Protocatechuate->Ring_Cleavage_Products Dioxygenase TCA_Cycle TCA Cycle (Central Metabolism) Ring_Cleavage_Products->TCA_Cycle Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_assessment Impact Assessment Sample_Prep Sample Preparation (PVC with Phthalate) Leaching_Test Leaching Test (Infinite Sink Method) Sample_Prep->Leaching_Test Toxicity_Test Aquatic Toxicity Test (e.g., Daphnia magna) Sample_Prep->Toxicity_Test Biodegradation_Test Biodegradation Test (e.g., Soil Incubation) Sample_Prep->Biodegradation_Test Chemical_Analysis Chemical Analysis (GC-MS) Leaching_Test->Chemical_Analysis Toxicity_Endpoint Toxicity Endpoint (EC50/LC50) Toxicity_Test->Toxicity_Endpoint Biodegradation_Endpoint Biodegradation Endpoint (% Mineralization) Biodegradation_Test->Biodegradation_Endpoint Data_Integration Data Integration and Comparison Chemical_Analysis->Data_Integration Toxicity_Endpoint->Data_Integration Biodegradation_Endpoint->Data_Integration Risk_Assessment Environmental Risk Assessment Data_Integration->Risk_Assessment Structure_Persistence cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_impact Environmental Impact Short_Chain Shorter Alkyl Chains (e.g., DEP, DBP) Low_Kow Lower log Kow (More Water Soluble) Short_Chain->Low_Kow Long_Chain Longer/Branched Alkyl Chains (e.g., DEHP, DINP, DPHP) High_Kow Higher log Kow (Less Water Soluble) Long_Chain->High_Kow Higher_Toxicity_Biodegradation Higher Acute Toxicity & Faster Biodegradation Low_Kow->Higher_Toxicity_Biodegradation Lower_Toxicity_Persistence Lower Acute Toxicity & Greater Persistence High_Kow->Lower_Toxicity_Persistence

References

Navigating the Regulatory Landscape of Dioctadecyl Phthalate in Consumer Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of plasticizers in consumer products is under intense scrutiny, with a complex web of regulations governing their application. This guide provides a comprehensive comparison of the regulatory standards, toxicological profiles, and performance characteristics of dioctadecyl phthalate (DODP) and its common alternatives. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection and product safety.

Regulatory Overview: A Shifting Terrain

This compound (DODP), a high-molecular-weight phthalate, is not as stringently regulated as its lower-molecular-weight counterparts like DEHP, DBP, and BBP. However, the regulatory landscape for all phthalates is dynamic and varies significantly across jurisdictions.

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is the primary legislation governing the use of chemicals. While many lower-molecular-weight phthalates are restricted to a concentration of 0.1% by weight in most consumer articles, DODP is not currently listed in Annex XVII of REACH, which details these restrictions.[1][2] However, all substances manufactured or imported into the EU in quantities of one tonne or more per year must be registered with the European Chemicals Agency (ECHA). According to industry notifications to ECHA, this compound is reported as not meeting the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

In the United States , the Consumer Product Safety Commission (CPSC) prohibits several phthalates in children's toys and childcare articles at concentrations exceeding 0.1%.[3][4] DODP is not currently among the phthalates specifically banned or restricted by the CPSC. The Food and Drug Administration (FDA) oversees the use of substances in food contact materials. While the FDA has authorized a limited number of phthalates for such applications, the specific status of DODP requires careful review of the relevant sections of Title 21 of the Code of Federal Regulations (CFR).[5][6][7]

The logical relationship between these key regulatory bodies and their standards is illustrated in the diagram below.

Regulatory_Standards cluster_EU European Union cluster_US United States ECHA ECHA (European Chemicals Agency) REACH REACH Regulation ECHA->REACH Implements Annex_XIV Annex XIV (Authorisation List) REACH->Annex_XIV Annex_XVII Annex XVII (Restriction List) REACH->Annex_XVII Consumer_Products General Consumer Products Annex_XVII->Consumer_Products Restricts specific phthalates (e.g., DEHP, DBP) in many products to <0.1% CPSC CPSC (Consumer Product Safety Commission) CPSIA CPSIA CPSC->CPSIA Enforces FDA FDA (Food and Drug Administration) CFR_21 21 CFR (Food Contact Materials) FDA->CFR_21 Regulates under Childrens_Products Children's Products CPSIA->Childrens_Products Prohibits specific phthalates in children's toys & childcare articles to <0.1% Food_Contact Food Contact Materials CFR_21->Food_Contact Authorizes specific substances for use DODP This compound (DODP) (Not explicitly listed in Annex XVII or CPSIA) DODP->Consumer_Products Potential Use DODP->Childrens_Products Potential Use DODP->Food_Contact Potential Use

Caption: Regulatory framework for phthalates in the EU and US.

Comparative Analysis: Toxicity and Performance

A critical aspect of selecting a plasticizer is understanding its toxicological profile and how it performs in a given application. The following tables summarize available data for DODP and two common alternatives: dioctyl terephthalate (DOTP) and 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH).

Table 1: Toxicological Data Comparison

ParameterThis compound (DODP)Dioctyl Terephthalate (DOTP)1,2-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH)
Oral LD₅₀ (rat) Data not available> 5,000 mg/kg[3][8][9]> 5,000 mg/kg[1]
Dermal LD₅₀ Data not available> 19,680 mg/kg (guinea pig)[3][9]> 2,000 mg/kg (rat)[1]
NOAEL Data not available666 mg/kg/day (male rats, 2-year study)[2]Data not available
Carcinogenicity Not classifiedNo effect on tumor incidence in a 2-year rat study[2]Data not available
Reproductive Toxicity Data not availableNo adverse effects observed in studiesNot considered a reproductive toxicant[10]

Table 2: Performance Data Comparison

ParameterThis compound (DODP)Dioctyl Terephthalate (DOTP)1,2-Cyclohexanedicarboxylic acid, diisononyl ester (DINCH)
Plasticizer Efficiency Data not availableGood performance, excellent low-temperature flexibility[11][12]Good plasticizing efficiency
Volatility Expected to be low due to high molecular weightLow volatility[11][13]Low volatility
Migration Resistance Expected to be high due to high molecular weightExcellent non-migration properties[11][14]Low migration potential
Primary Applications PlasticizerGeneral purpose plasticizer for PVC, wires, cables, flooring[13][15]Medical devices, toys, food packaging[10][16][17]

Experimental Protocols

To ensure the reliability and comparability of data, standardized experimental protocols are essential. Below are outlines of key methodologies for assessing the toxicity and performance of plasticizers.

Toxicity Testing: OECD Guidelines

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.

  • OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents [18][19][20]

    • Objective: To determine the effects of a substance after prolonged and repeated oral exposure.

    • Methodology:

      • Test Animals: Typically rats, with at least 10 males and 10 females per group.

      • Dose Levels: At least three dose levels plus a control group. The highest dose should induce toxic effects but not death or severe suffering.

      • Administration: The test substance is administered orally (e.g., via gavage, in feed, or drinking water) daily for 90 days.

      • Observations: Daily clinical observations, weekly detailed examinations, and regular measurements of body weight, food, and water consumption.

      • Pathology: At the end of the study, all animals are subjected to a full necropsy, and tissues from the control and high-dose groups are examined histopathologically.

    • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

OECD_408_Workflow start Start: Select Rodent Strain acclimatization Acclimatization Period start->acclimatization group_allocation Group Allocation (min. 3 dose groups + 1 control) acclimatization->group_allocation dosing Daily Oral Administration (90 days) group_allocation->dosing observations Daily Clinical Observations Weekly Detailed Examinations dosing->observations measurements Body Weight, Food/Water Intake dosing->measurements interim_pathology Necropsy of any decedents dosing->interim_pathology terminal_procedure End of 90-day Dosing dosing->terminal_procedure blood_collection Blood Collection for Hematology & Clinical Chemistry terminal_procedure->blood_collection necropsy Gross Necropsy blood_collection->necropsy histopathology Histopathological Examination (Control & High-Dose Groups) necropsy->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis end End: Final Report data_analysis->end

Caption: Workflow for OECD Guideline 408.

Performance Testing: ASTM Standards

The American Society for Testing and Materials (ASTM) develops and publishes technical standards for a wide range of materials, products, systems, and services.

  • ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness [4][21][22]

    • Objective: To measure the indentation hardness of materials like rubber and soft plastics.

    • Methodology:

      • Apparatus: A durometer, which consists of a calibrated spring, an indentor, and a presser foot.

      • Specimen: A flat, smooth piece of the material with a minimum thickness of 6 mm.

      • Procedure: The presser foot of the durometer is pressed firmly and evenly onto the specimen. The indentation depth is measured after a specified time (typically 1 second for initial reading).

      • Reading: The hardness is read directly from the durometer scale (e.g., Shore A or Shore D).

  • ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension [5][23][24][25]

    • Objective: To evaluate the tensile properties of rubber and elastomeric materials.

    • Methodology:

      • Specimen: Dumbbell-shaped or ring-shaped specimens are cut from the material.

      • Apparatus: A universal testing machine (tensile tester) with appropriate grips.

      • Procedure: The specimen is placed in the grips of the testing machine and pulled at a constant rate of speed until it breaks.

      • Measurements: The force required to stretch the specimen and the elongation at break are recorded.

    • Endpoints: Tensile strength, ultimate elongation, and modulus.

ASTM_Performance_Testing cluster_Hardness ASTM D2240: Durometer Hardness cluster_Tension ASTM D412: Tensile Properties hardness_start Prepare Flat Specimen (min. 6mm thick) apply_durometer Apply Durometer with Specified Force hardness_start->apply_durometer measure_indentation Measure Indentation Depth apply_durometer->measure_indentation read_hardness Read Hardness Value (e.g., Shore A) measure_indentation->read_hardness hardness_end Record Result read_hardness->hardness_end tension_start Prepare Dumbbell or Ring Specimen mount_specimen Mount Specimen in Tensile Tester Grips tension_start->mount_specimen apply_tension Apply Tensile Force at Constant Rate until Break mount_specimen->apply_tension record_data Record Force and Elongation apply_tension->record_data calculate_properties Calculate Tensile Strength, Ultimate Elongation, Modulus record_data->calculate_properties tension_end Record Results calculate_properties->tension_end

Caption: Experimental workflows for ASTM D2240 and D412.

Conclusion

The regulatory environment for plasticizers is complex and continually evolving. While this compound is not currently subject to the same stringent restrictions as many other phthalates, a comprehensive understanding of its toxicological and performance profile is crucial for its safe and effective use. This guide highlights the need for more publicly available quantitative data on DODP to allow for a more direct comparison with its alternatives. For researchers and developers, the selection of a plasticizer should be a multifaceted decision, weighing regulatory compliance, safety data, and performance characteristics to ensure the final product is both effective and safe for its intended use.

References

Dioctadecyl Phthalate: A Comparative Performance Analysis Against Industry-Standard Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dioctadecyl phthalate's performance characteristics against leading industry-standard plasticizers, Dioctyl Terephthalate (DOTP) and Diisononyl Phthalate (DINP). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate plasticizers for their specific applications.

Executive Summary

This compound is a high-molecular-weight phthalate plasticizer. While it shares the general function of imparting flexibility to polymers, its specific performance data in direct comparison to widely used non-phthalate and high-molecular-weight phthalate alternatives is limited in publicly available literature. This guide consolidates the available data for this compound and benchmarks it against the well-characterized industry standards, DOTP and DINP.

DOTP, a terephthalate, is a non-phthalate plasticizer increasingly favored for its strong safety profile and excellent performance in demanding applications, including medical devices.[1][2] DINP, a high-molecular-weight ortho-phthalate, is a versatile and cost-effective plasticizer used in a wide range of general-purpose applications.[1] The selection between these plasticizers often involves a trade-off between performance, cost, and regulatory considerations.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these plasticizers is crucial for predicting their behavior in a formulation.

PropertyThis compoundDioctyl Terephthalate (DOTP)Diisononyl Phthalate (DINP)
CAS Number 14117-96-56422-86-268515-48-0
Molecular Formula C44H78O4C24H38O4C26H42O4
Molecular Weight ( g/mol ) 671.09~390.54~418.6
Appearance -Clear, oily liquidTransparent, oily liquid
Boiling Point (°C) 591.1 ± 18.0 (Predicted)~400~252 at 5 mmHg
Melting Point (°C) 56-48-
Density (g/cm³) 0.923 ± 0.06 (Predicted)~0.984~0.972 - 0.976
Water Solubility -InsolubleInsoluble

Note: Data for this compound is limited and some values are predicted. Please refer to supplier technical data sheets for precise specifications.

Performance Benchmarking

The performance of a plasticizer is evaluated based on several key parameters that directly impact the properties of the final polymer product.

Plasticizer Efficiency

Key Performance Indicators for Plasticizer Efficiency:

  • Tensile Strength: The maximum stress a material can withstand before breaking.

  • Elongation at Break: The maximum extent to which a material can be stretched before breaking.

  • Modulus of Elasticity: A measure of the material's stiffness.

Quantitative data for the tensile properties of PVC plasticized with this compound is not available in the reviewed literature.

Volatility

Volatility, or the tendency of a plasticizer to evaporate from a material, is a critical factor for applications requiring long-term stability and performance, especially at elevated temperatures. Lower volatility is generally desirable. High-molecular-weight phthalates are known for their lower volatility compared to low-molecular-weight phthalates.

PlasticizerVolatility (Weight Loss %)Test Method
This compound Data not availableASTM D1203
Dioctyl Terephthalate (DOTP) Lower than DOP-
Diisononyl Phthalate (DINP) Lower than DOP-

Note: While direct quantitative data for this compound is unavailable, its high molecular weight suggests it would likely exhibit low volatility.

Migration Resistance

Plasticizer migration is the movement of the plasticizer from the polymer matrix to the surface or into an adjacent material. Low migration is crucial for applications where the plastic may come into contact with foods, pharmaceuticals, or sensitive electronic components. High-molecular-weight plasticizers generally exhibit lower migration rates due to their larger molecular size.

PlasticizerMigration RateTest Method
This compound Data not availableASTM D2199
Dioctyl Terephthalate (DOTP) Lower than DOP-
Diisononyl Phthalate (DINP) Lower than DOP-

Note: The larger molecular structure of this compound suggests it would have good migration resistance.

Applications in Research and Drug Development

The choice of plasticizer can be critical in the development of drug delivery systems, medical devices, and laboratory equipment.

  • This compound: Limited information is available regarding its specific use in drug delivery. However, its high molecular weight and predicted low volatility and migration could make it a candidate for applications where long-term stability and minimal leaching are required. It has also been mentioned in the context of lubricant applications.

  • Dioctyl Terephthalate (DOTP): Due to its favorable toxicological profile, DOTP is increasingly used in medical devices such as IV bags, tubing, and catheters as a safer alternative to traditional phthalates like DEHP.[1] Its low migration characteristics are particularly beneficial in these applications.

  • Diisononyl Phthalate (DINP): While facing some regulatory scrutiny in certain applications like toys, DINP is still widely used in many general-purpose flexible PVC products.[1] Its use in direct-contact medical or pharmaceutical applications is less common than DOTP due to the availability of non-phthalate alternatives.

Experimental Protocols

The following are summaries of the standard test methods used to evaluate the key performance indicators of plasticizers.

Tensile Properties of Thin Plastic Sheeting (ASTM D882-18)

This method determines the tensile properties of plastics in the form of thin sheeting (less than 1.0 mm thick).

Procedure:

  • Specimen Preparation: Cut rectangular test specimens from the plastic sheet. The width is typically between 5 and 25.4 mm, and the length should be at least 150 mm.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead speed until the specimen breaks.

    • Record the load and elongation throughout the test.

  • Calculations: From the load-elongation curve, calculate the tensile strength, elongation at break, and modulus of elasticity.

ASTM_D882_Workflow A Prepare Rectangular Specimens B Condition Specimens (23°C, 50% RH, 40h) A->B C Mount in Universal Testing Machine B->C D Apply Tensile Load at Constant Speed C->D E Record Load and Elongation D->E F Specimen Breaks E->F G Calculate Tensile Strength, Elongation, Modulus F->G

ASTM D882 Experimental Workflow

Volatile Loss from Plastics Using Activated Carbon Methods (ASTM D1203-16)

This method determines the volatile loss from a plastic material under defined conditions of time and temperature.

Procedure (Method A - Direct Contact):

  • Specimen Preparation: Use circular specimens with a diameter of 50.8 mm and a thickness of 0.25 ± 0.025 mm.

  • Initial Weighing: Weigh the conditioned specimens.

  • Exposure: Place the specimens in a container with activated carbon, ensuring they are surrounded by the carbon.

  • Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

  • Final Weighing: After cooling and cleaning, reweigh the specimens.

  • Calculation: The volatile loss is calculated as the percentage of weight loss.[3]

ASTM_D1203_Workflow A Prepare Circular Specimens B Initial Weighing A->B C Place in Activated Carbon B->C D Heat in Oven (e.g., 70°C, 24h) C->D E Cool and Clean Specimens D->E F Final Weighing E->F G Calculate % Weight Loss F->G ASTM_D2199_Workflow A Apply Lacquer to Glass Panel and Dry B Place Vinyl Fabric on Lacquer A->B C Apply Weight and Heat in Oven (e.g., 50°C, 72h) B->C D Cool and Remove Fabric C->D E Visually Inspect Lacquer Surface for Softening or Marring D->E F Qualitatively Rate Migration E->F Phthalate_Endocrine_Disruption cluster_Cell Target Cell Phthalate Phthalate Metabolite Receptor Nuclear Receptor (e.g., PPAR, ER) Phthalate->Receptor Binds to HRE Hormone Response Element on DNA Receptor->HRE Activates/Inhibits Gene Target Gene Transcription HRE->Gene Regulates Protein Altered Protein Synthesis Gene->Protein Response Cellular Response Protein->Response Hormone Natural Hormone Hormone->Receptor Competes with

References

Safety Operating Guide

Proper Disposal of Dioctadecyl Phthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of dioctadecyl phthalate is a critical aspect of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical, in line with regulatory best practices.

This compound, like many phthalate esters, requires careful management as chemical waste. Adherence to federal, state, and local regulations is mandatory to protect both human health and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.

  • Eye Protection: Use chemical splash goggles or a face shield.

  • Skin Protection: Avoid skin contact. Wear a lab coat or other protective clothing. In case of contact, wash the affected area immediately with plenty of water.

  • Ventilation: Handle the substance in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any vapors or mists.

  • Spill Management: In the event of a spill, prevent it from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect it for disposal in a labeled, sealed container.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste, following the "cradle-to-grave" management principle mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

  • Waste Identification and Classification:

    • Determine if the this compound waste meets the criteria for hazardous waste. While not always specifically listed, it may exhibit hazardous characteristics (e.g., toxicity). Some phthalates are considered harmful to aquatic life.[2]

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.

  • Segregation and Storage:

    • Do not mix this compound waste with other waste streams.[2][3] Keep it in its original container or a compatible, properly labeled secondary container.

    • The container must be in good condition, compatible with the chemical, and kept tightly closed.

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations.

    • Store the waste in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[4]

  • Generator Status and Accumulation:

    • Familiarize yourself with your laboratory's hazardous waste generator status under RCRA, which can be a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[5] This status determines the on-site accumulation time limits and other regulatory requirements.

  • Arrange for Licensed Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Ensure that the waste is transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[6][7]

  • Documentation:

    • For SQGs and LQGs, a hazardous waste manifest is required for off-site transportation.[5] This document tracks the waste from your facility to its final destination. Ensure all personnel signing the manifest are properly trained.

    • Maintain all records related to hazardous waste generation, storage, and disposal as required by federal, state, and local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data related to dioctyl phthalate (a close analog, also known as DEHP), which can be used as a reference in the absence of specific data for this compound.

PropertyValueSource
Oral LD50 (Rat) 30,000 mg/kg[8]
Dermal LD50 (Rabbit) 25,000 mg/kg[8]
Flash Point 207°C (404.6°F) - Closed Cup[8]
Specific Gravity 0.9861 (Water = 1)[8]
Water Solubility Low[9]
Reportable Quantity 100 lbs (45.4 kg) for Dioctyl Phthalate (DEHP) under CERCLA[10]

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management protocols. The specific experimental protocol for characterizing a waste as hazardous often involves the Toxicity Characteristic Leaching Procedure (TCLP), as defined by the U.S. Environmental Protection Agency (EPA) Method 1311.[11] This procedure determines the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes.

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Consult SDS and EHS ppe->classify is_hazardous Is it Hazardous Waste? classify->is_hazardous segregate Segregate and Contain in a Labeled, Sealed Container is_hazardous->segregate Yes non_hazardous Dispose as Non-Hazardous Waste (per institutional guidelines) is_hazardous->non_hazardous No store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Disposal Pickup store->contact_ehs document Complete Hazardous Waste Manifest (if required) contact_ehs->document end_disposal Licensed Transporter Collects Waste for Proper Disposal document->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dioctadecyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Dioctadecyl phthalate (CAS 14117-96-5). Given the limited publicly available, substance-specific safety data, a precautionary approach is paramount. The following procedures are based on general safety principles for handling potentially hazardous chemicals and information gathered on related phthalates.

Immediate Safety and Personal Protective Equipment (PPE)

Direct contact, inhalation, and ingestion of this compound should be avoided.[1] Although some sources describe it as having low toxicity, others classify it as a potential endocrine disruptor and a possible human carcinogen.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical and depends on the specific handling task and the associated risk of exposure. The following table summarizes the recommended PPE for various scenarios.

Handling ScenarioRequired Personal Protective Equipment
Low-Risk Operations (e.g., handling small quantities in a well-ventilated area, weighing)- Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat.
Moderate-Risk Operations (e.g., heating, stirring, transfers of larger quantities)- Hand Protection: Nitrile gloves (double-gloving recommended). - Eye Protection: Chemical safety goggles. - Body Protection: Chemical-resistant laboratory coat or apron. - Respiratory Protection: Use in a certified chemical fume hood is required.
High-Risk Operations & Spill Cleanup (e.g., potential for aerosol generation, cleaning up spills)- Hand Protection: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical safety goggles and a face shield. - Body Protection: Chemical-resistant suit or coveralls. - Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.

Step-by-Step Handling Protocol
  • Pre-Handling Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a certified chemical fume hood is operational.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary equipment and PPE.

    • Review the Safety Data Sheet (SDS) for this compound, if available from the supplier.

  • Donning PPE:

    • Put on the appropriate laboratory coat or chemical-resistant suit.

    • Don respiratory protection, if required for the task.

    • Put on eye and face protection.

    • Wash and dry hands thoroughly before donning gloves.

    • Inspect gloves for any signs of damage before use.

  • Chemical Handling:

    • Conduct all operations involving this compound within a certified chemical fume hood.

    • Handle the substance as a liquid, which may be colorless to pale yellow.[1]

    • Avoid generating aerosols or dust.

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment.

    • Doff PPE in the reverse order of donning, taking care to avoid self-contamination.

    • Dispose of contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Collect all solid waste (e.g., contaminated gloves, wipes, pipette tips) in a separate, clearly labeled hazardous waste bag or container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Quantitative Data Summary

Comprehensive, peer-reviewed quantitative safety data for this compound is not widely available. The following table highlights the key data points that should be obtained from a substance-specific Safety Data Sheet (SDS) from the manufacturer.

Data PointValueSource
CAS Number 14117-96-5[1][2][3][4][5][6]
Molecular Formula C44H78O4[2][5]
Molecular Weight 671.1 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
OSHA Permissible Exposure Limit (PEL) Not Established-
ACGIH Threshold Limit Value (TLV) Not Established-
NIOSH Recommended Exposure Limit (REL) Not Established-
Boiling Point Not Available-
Flash Point Not Available-
Glove Material Breakthrough Time Not Available-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan to Handle This compound AssessTask Assess Handling Task (e.g., weighing, heating, transfer) Start->AssessTask LowRisk Low Risk: - Nitrile Gloves - Safety Glasses - Lab Coat AssessTask->LowRisk Low Potential for Exposure ModerateRisk Moderate Risk: - Double Nitrile Gloves - Chemical Goggles - Chemical-Resistant Coat - Fume Hood AssessTask->ModerateRisk Moderate Potential for Exposure HighRisk High Risk / Spill: - Heavy-Duty Gloves - Goggles & Face Shield - Chemical Suit - Respirator AssessTask->HighRisk High Potential for Exposure / Spill Proceed Proceed with Handling Protocol LowRisk->Proceed ModerateRisk->Proceed HighRisk->Proceed

Caption: Logical workflow for PPE selection based on the assessed risk of exposure during the handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dioctadecyl phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dioctadecyl phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.